Disodium citrate
Description
The exact mass of the compound 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, disodium salt is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
144-33-2 |
|---|---|
Molecular Formula |
C6H8Na2O7+2 |
Molecular Weight |
238.10 g/mol |
IUPAC Name |
disodium;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7.2Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;2*+1 |
InChI Key |
CEYULKASIQJZGP-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+] |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Na+].[Na+] |
Other CAS No. |
144-33-2 6132-05-4 |
physical_description |
Other Solid White solid; [Merck Index] White powder or fine crystals; Odorless; [Merck Eurolab MSDS] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties and Structure of Disodium Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium citrate, also known as disodium hydrogen citrate, is a sodium acid salt of citric acid.[1][2] It is a key intermediate in the neutralization of citric acid and finds wide application in the food, pharmaceutical, and clinical industries. In the pharmaceutical sector, it is utilized as a buffering agent, a stabilizer in formulations, and as a urinary alkalinizer.[3] Its anticoagulant properties, stemming from its ability to chelate calcium ions, are crucial in blood collection and transfusion. This guide provides a comprehensive overview of the core chemical properties and structural aspects of this compound, with a focus on quantitative data and detailed experimental methodologies relevant to researchers and drug development professionals.
Chemical Structure and Identification
This compound is a tribasic salt of citric acid where two of the three carboxylic acid groups are neutralized by sodium ions.
Molecular Formula: C₆H₆Na₂O₇[1][4][5]
Molecular Weight: 236.09 g/mol [4][5][6]
IUPAC Name: Disodium 3-carboxy-3-hydroxypentanedioate[1]
Synonyms: Disodium hydrogen citrate, Sodium acid citrate, Citric acid disodium salt.[4][7][8]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.
| Property | Value | Experimental Conditions |
| Appearance | White crystalline powder | Standard temperature and pressure |
| Melting Point | 149 °C (decomposes)[1][3], 240°C[4] | Not specified |
| Solubility in Water | ~523 g/L[3], 263.1 g/L[4], 333,000 mg/L[9] | 20 °C[3][4], 25 °C[9] |
| Solubility in Ethanol | Practically insoluble | 96% Ethanol[4] |
| pKa (of Citric Acid) | pKa1: 3.13, pKa2: 4.76, pKa3: 6.40 | Not specified |
| pH (of solution) | 4.9 - 5.2 (1% solution)[6], 4.5 - 5.5 (263.1 g/L solution)[4] | 25 °C[4] |
| Density | 1.858 g/cm³ | 20 °C[4] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the partial neutralization of citric acid with sodium hydroxide.
Protocol:
-
Prepare a 22-25% (w/v) solution of sodium hydroxide in water.
-
Slowly add anhydrous citric acid to the sodium hydroxide solution while stirring. The typical molar ratio of sodium hydroxide to citric acid for the synthesis of this compound is 2:1. For example, 80 kg of sodium hydroxide would be reacted with approximately 192 kg of citric acid.[10]
-
Continue the neutralization reaction until it is complete. The endpoint can be monitored by pH measurement.
-
Concentrate the resulting solution by evaporation until a specific gravity of 1.25-1.30 is reached.
-
Cool the concentrated solution to 20-25 °C to induce crystallization of this compound.
-
Separate the crystals from the mother liquor by centrifugation.
-
Dry the collected crystals to obtain the final product.
Determination of Melting Point
The melting point of a crystalline solid can be determined using a capillary melting point apparatus.
Protocol:
-
Ensure the this compound sample is finely powdered and dry.
-
Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a steady rate (e.g., 10-20 °C/min) for a preliminary determination of the approximate melting range.
-
Allow the apparatus to cool.
-
For an accurate determination, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point.
-
Then, decrease the heating rate to 1-2 °C/min.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.[8][11][12][13][14]
Determination of Aqueous Solubility
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.
Protocol:
-
Add an excess amount of this compound to a known volume of deionized water in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 20 °C or 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. Filtration through a 0.45 µm filter may be necessary.
-
Determine the concentration of this compound in the supernatant using a suitable analytical method, such as gravimetric analysis (evaporation of the solvent and weighing the residue) or a validated HPLC method.
-
Calculate the solubility in g/L or mg/L.
Structural Elucidation
Crystal Structure by X-ray Diffraction (XRD)
The precise three-dimensional arrangement of atoms in the crystalline state of this compound can be determined by single-crystal or powder X-ray diffraction.
Experimental Workflow for Powder XRD:
Caption: Workflow for Crystal Structure Determination by Powder X-ray Diffraction.
The crystal structure of disodium hydrogen citrate monohydrate has been solved and refined using laboratory X-ray powder diffraction data.[3] The structure reveals the coordination of sodium ions with the oxygen atoms of the citrate and water molecules.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of this compound in solution.
Typical Experimental Parameters for ¹H NMR:
-
Spectrometer: 400 MHz or higher
-
Solvent: D₂O (Deuterium oxide)
-
Temperature: 298 K (25 °C)
-
Internal Standard: Not always necessary as the solvent peak can be used as a reference.
-
Pulse Sequence: A standard single-pulse experiment with water suppression (e.g., WET sequence) is often used.[15]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
Sample Preparation for FTIR (KBr Pellet Method):
-
Thoroughly dry both the this compound sample and potassium bromide (KBr) powder to remove any moisture.
-
Mix a small amount of the sample (approx. 1-2 mg) with about 100-200 mg of KBr in an agate mortar.
-
Grind the mixture to a very fine powder.
-
Place the powder in a pellet press and apply high pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.[16][17]
Mechanism of Action in Anticoagulation
This compound is an effective anticoagulant due to the ability of the citrate ion to chelate calcium ions (Ca²⁺) in the blood. Calcium ions are essential cofactors for several steps in the coagulation cascade. By binding to calcium, citrate prevents its availability for these enzymatic reactions, thereby inhibiting blood clotting.[18][19][20]
Caption: Mechanism of Anticoagulation by this compound.
Applications in Drug Development
The well-defined chemical properties of this compound make it a valuable excipient in drug development. Its primary roles include:
-
Buffering Agent: To maintain the pH of liquid formulations, which is critical for the stability and solubility of active pharmaceutical ingredients (APIs).[3]
-
Stabilizer: It can sequester metal ions that might otherwise catalyze the degradation of APIs.
-
Component of Effervescent Formulations: In combination with a carbonate or bicarbonate source, it provides the acid component for the effervescent reaction upon contact with water.
-
Anticoagulant: For in vitro diagnostic assays and in certain medical devices where prevention of blood clotting is necessary.
References
- 1. CN101823954B - Method for preparing disodium stannous citrate - Google Patents [patents.google.com]
- 2. CN101823954A - Method for preparing disodium stannous citrate - Google Patents [patents.google.com]
- 3. Structures of disodium hydrogen citrate monohydrate, Na2HC6H5O7(H2O), and diammonium sodium citrate, (NH4)2NaC6H5O7, from powder diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Citric acid - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. rsc.org [rsc.org]
- 10. CN101863756B - Process for producing this compound - Google Patents [patents.google.com]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. pennwest.edu [pennwest.edu]
- 13. davjalandhar.com [davjalandhar.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. High-throughput nuclear magnetic resonance measurement of citrate in serum and plasma in the clinical laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 18. What is the mechanism of Sodium Citrate Hydrate? [synapse.patsnap.com]
- 19. lhsc.on.ca [lhsc.on.ca]
- 20. droracle.ai [droracle.ai]
Disodium Citrate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of disodium citrate, also known as disodium hydrogen citrate. It covers its fundamental chemical and physical properties, analytical methodologies for its quantification, and a representative synthesis protocol. This document is intended to serve as a comprehensive resource for professionals in research, scientific, and drug development fields.
Core Chemical and Physical Properties
This compound is an acid salt of citric acid.[1][2] It is commonly used in the food and pharmaceutical industries as an antioxidant, acidity regulator, sequestrant, and emulsifying salt.[1][3][4] In a clinical setting, it can be used to alleviate discomfort from urinary tract infections.[1]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | References |
| Molecular Formula | C₆H₆Na₂O₇ | [3][5][6] |
| Molecular Weight | 236.09 g/mol | [3][5][6] |
| Appearance | White crystalline powder | [1][4] |
| Melting Point | 149 °C (decomposes) | [1][4] |
| Solubility in Water | Freely soluble | [3] |
| Solubility in Ethanol (96%) | Practically insoluble | [3] |
Chemical Structure
The chemical structure of this compound features a central carbon atom bonded to three carboxyl groups and one hydroxyl group. Two of the carboxyl groups are deprotonated and associated with sodium ions.
References
- 1. Structures of disodium hydrogen citrate monohydrate, Na2HC6H5O7(H2O), and diammonium sodium citrate, (NH4)2NaC6H5O7, from powder diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101863756A - Process for producing this compound - Google Patents [patents.google.com]
- 3. giwmscdnone.gov.np [giwmscdnone.gov.np]
- 4. scribd.com [scribd.com]
- 5. pharmadekho.com [pharmadekho.com]
- 6. CN101823954A - Method for preparing disodium stannous citrate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Mechanism of Action of Disodium Citrate as an Anticoagulant
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of disodium citrate as an anticoagulant. It details the biochemical interactions, presents quantitative data on its efficacy, outlines relevant experimental protocols, and visualizes the core pathways and workflows.
Core Mechanism of Action: Calcium Chelation
The primary anticoagulant action of this compound stems from its function as a chelating agent.[1] Citrate ions, typically from trisodium citrate or this compound, bind to free ionized calcium (Ca²⁺) in the blood.[2][3][4] This process of chelation forms calcium-citrate complexes, effectively sequestering the calcium ions and making them unavailable for their critical roles in the coagulation cascade.[5][6]
Calcium ions, also known as Factor IV in the traditional coagulation nomenclature, are indispensable cofactors for the activation of several key clotting factors.[6][7][8] Specifically, calcium is required for the proper function of Factors II (Prothrombin), VII, IX, and X.[8][9] These factors are vitamin K-dependent and contain gamma-carboxyglutamic acid (Gla) residues. Calcium ions act as bridges, enabling these Gla residues to bind to phospholipid surfaces on platelets and endothelial cells, a crucial step for the assembly of the tenase and prothrombinase complexes.
By reducing the concentration of ionized calcium in the blood to below the threshold required for these enzymatic reactions, citrate effectively blocks the propagation of the coagulation cascade, thereby preventing the formation of a fibrin clot.[8][10] This anticoagulant effect is primarily utilized for extracorporeal applications, such as in blood collection tubes, apheresis procedures, and continuous renal replacement therapy (CRRT), as the rapid metabolism of citrate upon entering the systemic circulation prevents systemic anticoagulation.[9][11][12]
Biochemical Pathway
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. This compound intervenes at multiple calcium-dependent stages.
Caption: The Coagulation Cascade and the Inhibitory Action of this compound.
Quantitative Data Summary
The anticoagulant efficacy of this compound is concentration-dependent. The following tables summarize key quantitative parameters from various applications and studies.
Table 1: Citrate Concentrations in Clinical and Laboratory Use
| Application | Anticoagulant Solution | Typical Final Concentration in Plasma/Circuit | Reference(s) |
| Routine Coagulation Testing | 3.2% (109 mM) Sodium Citrate | ~16.1 mM | [13] |
| Routine Coagulation Testing | 3.8% (129 mM) Sodium Citrate | ~17.8 mM | [13] |
| Apheresis Procedures | 4% w/v Sodium Citrate | Varies by device protocol | [12][14] |
| Continuous Renal Replacement Therapy (CRRT) | Trisodium Citrate or ACD-A | 3-6 mmol/L (in circuit) | [10][15] |
Table 2: Efficacy and Target Parameters
| Parameter | Target Value | Context | Reference(s) |
| Ionized Calcium (iCa²⁺) | < 0.35 - 0.4 mmol/L | To prevent clotting in an extracorporeal circuit (CRRT) | [8][10][16] |
| Activated Clotting Time (ACT) | > 1,200 seconds | In vitro testing with sodium citrate at > 8.72 mmol/L | [17] |
| Activated Partial Thromboplastin Time (aPTT) | Prolonged | Effect is reagent-specific and concentration-dependent | [13] |
| Prothrombin Time (PT) | Prolonged | Effect is reagent-specific and concentration-dependent | [13] |
Experimental Protocols
Assessing the anticoagulant activity of this compound involves standard coagulation assays. Below are generalized protocols for key experiments.
Protocol: Activated Partial Thromboplastin Time (aPTT)
1. Principle: The aPTT test evaluates the integrity of the intrinsic and common pathways of the coagulation cascade. The time until clot formation is measured after the addition of a partial thromboplastin reagent (a phospholipid substitute) and an activator (e.g., silica, kaolin), followed by calcium.
2. Specimen Collection and Preparation: a. Collect whole blood via clean venipuncture into a 3.2% sodium citrate tube, ensuring a 9:1 blood-to-anticoagulant ratio.[18][19] b. Immediately mix the sample by gentle inversion 8-10 times to ensure proper anticoagulation.[19] c. To obtain platelet-poor plasma (PPP), centrifuge the sample at 1600 g for 10 minutes within 30 minutes of collection.[18] d. Carefully transfer the supernatant plasma to a clean plastic tube, avoiding the buffy coat. e. Centrifuge the plasma again (double centrifugation) at 3000 RPM for 10 minutes to further reduce the platelet count (<10 x 10⁹/L).[18] f. The resulting PPP can be tested immediately or stored frozen.
3. Assay Procedure (Automated Coagulometer): a. Pipette a defined volume of PPP into a test cuvette and incubate at 37°C. b. Add the aPTT reagent (containing phospholipid and a contact activator) and incubate for a specified time (e.g., 3-5 minutes) to activate contact factors. c. Initiate the reaction by adding a pre-warmed calcium chloride solution (e.g., 25 mM).[13] d. The instrument optically or mechanically detects the formation of a fibrin clot, and the time elapsed from calcium addition to clot formation is recorded as the aPTT in seconds.
Protocol: Prothrombin Time (PT)
1. Principle: The PT test assesses the extrinsic and common pathways. Clotting is initiated by adding a thromboplastin reagent (containing Tissue Factor and phospholipids), and the time to clot formation is measured.
2. Specimen Collection and Preparation: a. Follow the same procedure as for the aPTT test to obtain platelet-poor plasma (PPP).
3. Assay Procedure (Automated Coagulometer): a. Pipette a defined volume of PPP into a test cuvette and incubate at 37°C. b. Initiate the reaction by adding a pre-warmed thromboplastin reagent (which also contains calcium). c. The instrument measures the time from reagent addition to the detection of a fibrin clot, reported in seconds.
Visualizations: Workflows and Logical Relationships
Experimental Workflow for Coagulation Testing
This diagram illustrates the typical workflow from sample collection to analysis for evaluating anticoagulant effects.
References
- 1. What is the mechanism of Sodium Citrate Hydrate? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Trisodium citrate: an alternative to unfractionated heparin for hemodialysis catheter dwells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticoagulant Sodium Citrate (Professional Patient Advice) - Drugs.com [drugs.com]
- 5. Citrate As An Anticoagulant: Mechanism, Clinical Uses, and Benefits [needle.tube]
- 6. gosset.ai [gosset.ai]
- 7. researchgate.net [researchgate.net]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. litfl.com [litfl.com]
- 10. Management of regional citrate anticoagulation for continuous renal replacement therapy: guideline recommendations from Chinese emergency medical doctor consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. fda.gov [fda.gov]
- 13. precisionbiologic.com [precisionbiologic.com]
- 14. fda.gov [fda.gov]
- 15. Citrate anticoagulation for continuous renal replacement therapy (CRRT) in patients with acute kidney injury admitted to the intensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical and microbiological stability, anticoagulant efficacy and toxicity of 35 and 90 mM trisodium citrate solutions stored in plastic syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anticoagulation of diethyl citrate and its comparison with sodium citrate in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. d2xk4h2me8pjt2.cloudfront.net [d2xk4h2me8pjt2.cloudfront.net]
- 19. corewellhealth.testcatalog.org [corewellhealth.testcatalog.org]
Disodium Citrate Solubility: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility of disodium citrate in water and ethanol. Designed for researchers, scientists, and professionals in drug development, this document compiles quantitative data, detailed experimental protocols, and a visual representation of the solubility determination workflow. This compound, a sodium acid salt of citric acid, is utilized in various applications, including as an antioxidant, acidity regulator, and sequestrant in the food and pharmaceutical industries.[1][2] In pharmaceutical formulations, it can act as a buffering agent and a stabilizer.[3]
Core Data: Solubility Profile
The solubility of this compound is a critical parameter for its application in various formulations. The following table summarizes the quantitative solubility data in water and the qualitative data in ethanol.
| Solvent | Temperature (°C) | Solubility | Citation |
| Water | 20 | 26.31 g/100 mL (263.1 g/L) | [1][4] |
| Water | 20 | approx. 52.3 g/100 mL (523 g/L) | [3] |
| Water | 25 | 50 g/100 mL | [4] |
| Ethanol (96%) | Not Specified | Practically Insoluble | [1][4][5] |
Note: Discrepancies in reported aqueous solubility may arise from differences in experimental methodologies and the hydration state of the this compound used (e.g., sesquihydrate).
Experimental Protocol: Solubility Determination
The following is a generalized experimental protocol for determining the equilibrium solubility of this compound, based on the widely used shake-flask method.
Objective: To determine the saturation solubility of this compound in a given solvent (water or ethanol) at a specified temperature.
Materials:
-
This compound (analytical grade)
-
Solvent (deionized water or absolute ethanol)
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Suitable analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV or conductivity detection, or gravimetric analysis)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container. This ensures that saturation is reached.
-
Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the solution to stand undisturbed at the constant temperature to let the excess solid settle. To further separate the undissolved solid, centrifuge the sample at a high speed.
-
Sample Withdrawal and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a chemically inert syringe filter to remove any remaining solid particles.
-
Quantification:
-
Gravimetric Method: Accurately weigh a specific volume of the clear filtrate. Evaporate the solvent under controlled conditions (e.g., in a drying oven) until a constant weight of the dried this compound is achieved. The solubility can then be calculated as grams of solute per 100 mL of solvent.
-
Chromatographic Method (HPLC): Dilute the clear filtrate with a suitable mobile phase to a concentration within the calibrated range of the HPLC instrument. Analyze the sample to determine the concentration of this compound. A pre-established calibration curve with standards of known concentrations is required for accurate quantification.
-
-
Data Reporting: Express the solubility in standard units, such as g/100 mL or mol/L, and specify the temperature at which the measurement was conducted.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for Determining this compound Solubility.
This comprehensive guide provides essential data and methodologies for professionals working with this compound. The provided information is crucial for formulation development, ensuring product stability, and achieving desired therapeutic outcomes.
References
An In-depth Technical Guide on the Core Role of Disodium Citrate as a Chelating Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disodium citrate, the disodium salt of citric acid, is a versatile and widely utilized compound in the pharmaceutical and drug development sectors. Its efficacy largely stems from its function as a chelating agent, capable of forming stable complexes with di- and trivalent metal ions. This technical guide provides a comprehensive overview of the core principles of this compound's chelating activity, its mechanism of action, and its applications in drug formulation and development. Quantitative data on its chelation efficiency are summarized, and detailed experimental protocols for its evaluation are provided. Furthermore, key signaling pathways and experimental workflows influenced by its chelating properties are visualized using the Graphviz DOT language.
Introduction to Chelation and this compound
Chelation is a chemical process involving the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal ion. This process results in the formation of a stable, ring-like structure known as a chelate. Chelating agents are organic molecules that can "sequester" or "capture" metal ions, thereby preventing them from participating in other chemical reactions.
This compound (C₆H₆Na₂O₇) is an acid salt of citric acid.[1] In aqueous solutions, it dissociates to provide citrate anions. The citrate anion, with its three carboxyl groups and one hydroxyl group, is an excellent chelating agent for various metal cations.[2] This property is fundamental to its applications in various fields, including its role as a stabilizer, buffering agent, and anticoagulant in pharmaceutical preparations.[3][4]
Mechanism of Chelation by this compound
The chelating action of the citrate anion arises from its ability to donate lone pairs of electrons from its oxygen atoms to a metal ion, forming coordinate covalent bonds. The resulting chelate ring is thermodynamically stable, effectively sequestering the metal ion. The stability of these metal-citrate complexes is influenced by factors such as the pH of the solution, the charge and size of the metal ion, and the presence of other competing ligands.
The primary mechanism for its widely recognized anticoagulant effect is the chelation of calcium ions (Ca²⁺) in the blood.[4] Calcium is a critical cofactor in the blood coagulation cascade, being essential for the activation of several clotting factors. By binding to calcium ions, citrate prevents them from participating in the coagulation process, thus inhibiting the formation of a blood clot.
Quantitative Data on Chelation Efficiency
The efficiency of a chelating agent is quantified by its stability constant (log K), which represents the equilibrium constant for the formation of the metal-ligand complex. A higher log K value indicates a more stable complex and a more effective chelating agent for that particular metal ion. While specific stability constants for this compound are often reported under the general term "citrate," the data provides a strong indication of its chelating capabilities.
Table 1: Stability Constants (log K) of Citrate with Various Metal Ions
| Metal Ion | Log K₁ | Conditions |
| Ca²⁺ | 3.5 | 25 °C, 0.1 M KCl |
| Mg²⁺ | 3.3 | 25 °C, 0.1 M KCl |
| Fe²⁺ | 4.4 | 25 °C, 0.1 M KNO₃ |
| Fe³⁺ | 11.9 | 25 °C, 0.1 M KNO₃ |
| Cu²⁺ | 6.1 | 25 °C, 0.1 M KNO₃ |
| Zn²⁺ | 4.9 | 25 °C, 0.1 M KCl |
| Al³⁺ | 7.9 | 25 °C, 0.1 M KCl |
Note: The stability constants can vary with experimental conditions such as ionic strength and temperature. The values presented are representative figures from various sources.
Experimental Protocols
Determination of Metal-Citrate Stability Constants by Potentiometric Titration
This method is based on monitoring the change in pH of a solution containing the metal ion and this compound upon titration with a standard base.
Materials:
-
pH meter with a glass electrode
-
Thermostated titration vessel
-
Burette
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
This compound solution of known concentration
-
Metal salt solution (e.g., chloride or nitrate salt) of known concentration
-
Inert salt solution to maintain constant ionic strength (e.g., 1 M KCl)
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions.
-
Titration of Free Acid: Titrate a solution containing the strong acid and the inert salt with the standard base to determine the exact concentration of the base and to calibrate the electrode.
-
Titration of Ligand: Titrate a solution containing the strong acid, the inert salt, and the this compound solution with the standard base.
-
Titration of Metal-Ligand Complex: Titrate a solution containing the strong acid, the inert salt, the this compound solution, and the metal salt solution with the standard base.
-
Data Analysis: Plot the pH readings against the volume of base added for all three titrations. The displacement of the titration curves in the presence of the ligand and the metal-ligand complex allows for the calculation of the formation function (n̄) and the free ligand concentration ([L⁻]). The stability constants are then determined from the formation curve (a plot of n̄ versus pL).[5]
In Vitro Evaluation of Anticoagulant Activity
This protocol assesses the ability of this compound to prevent the clotting of whole blood.
Materials:
-
Freshly drawn whole blood
-
This compound solutions at various concentrations
-
Coagulation analyzer or a water bath and stopwatch
-
Test tubes
Procedure:
-
Sample Preparation: Aliquot freshly drawn whole blood into test tubes containing different concentrations of this compound solution. A control tube with no anticoagulant should also be prepared.
-
Incubation: Gently mix the blood with the anticoagulant and incubate at 37°C.
-
Clotting Time Measurement: Initiate the coagulation process (e.g., by adding a calcium chloride solution to overcome the chelation, if the aim is to measure the degree of anticoagulation). Observe the time taken for clot formation. For a simple demonstration of anticoagulation, the tubes can be periodically tilted to check for the absence of a clot.
-
Data Analysis: Compare the clotting times of the samples with different concentrations of this compound to the control. An increase in clotting time indicates anticoagulant activity. The concentration that completely prevents clotting under the experimental conditions can be determined.
Visualizations of Signaling Pathways and Workflows
Mechanism of Action: Chelation of Divalent Cations
Caption: Mechanism of this compound chelation.
Experimental Workflow: Potentiometric Titration
Caption: Workflow for potentiometric titration.
Signaling Pathway: Modulation of Calcium-Sensing Receptor (CaSR) Pathway
Caption: Citrate's role in the CaSR pathway.
Applications in Drug Development
The chelating properties of this compound are leveraged in several aspects of drug development and formulation:
-
Anticoagulant for Blood-derived Products: It is the standard anticoagulant for the collection and storage of blood for transfusion and for the preparation of plasma-derived therapeutics.[6]
-
Stabilizer in Formulations: By chelating trace metal ions that can catalyze the degradation of active pharmaceutical ingredients (APIs), this compound enhances the stability and shelf-life of liquid and semi-solid dosage forms.
-
Buffering Agent: this compound is used to maintain the pH of formulations, which is crucial for the solubility, stability, and bioavailability of many drugs.
-
Excipient in Effervescent Formulations: It is a common ingredient in effervescent tablets and powders, where it reacts with a carbonate source to produce carbon dioxide, aiding in disintegration and dissolution.
Conclusion
This compound's role as a chelating agent is a cornerstone of its utility in the pharmaceutical and drug development industries. Its ability to sequester di- and trivalent metal ions, particularly calcium, underpins its critical function as an anticoagulant and a stabilizer in a wide array of formulations. A thorough understanding of its chelation chemistry, quantified by stability constants, and the application of appropriate experimental protocols for its evaluation are essential for researchers and scientists in this field. The visualization of its mechanism and its impact on biological pathways further elucidates its significance and provides a framework for its rational application in the development of safe and effective medicines.
References
- 1. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 2. Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formulations | MDPI [mdpi.com]
- 3. Calcium receptor signaling and citrate transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. coconote.app [coconote.app]
- 5. jetir.org [jetir.org]
- 6. cost-nectar.eu [cost-nectar.eu]
Disodium Citrate: An In-depth Technical Guide to its Safety and Toxicity Profile for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and toxicity profile of disodium citrate for laboratory applications. The information is compiled from safety data sheets, toxicological databases, and regulatory guidelines to ensure a thorough understanding of the potential hazards and safe handling procedures associated with this compound.
Chemical and Physical Properties
This compound, also known as disodium hydrogen citrate, is the disodium salt of citric acid. It is a white, crystalline powder with a saline taste and is highly soluble in water.
| Property | Value | Reference |
| Chemical Formula | C₆H₆Na₂O₇ | [1] |
| Molar Mass | 236.09 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Solubility in Water | Approx. 523 g/L at 20°C | [1] |
| Melting Point | 149°C (decomposes) | [1] |
| pH (3% solution) | 4.9 - 5.2 |
Toxicological Data
This compound is generally recognized as safe (GRAS) for its use in food by the U.S. Food and Drug Administration (FDA) and is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1][2] However, it is essential to be aware of its toxicological profile, particularly in a laboratory setting where exposure levels may differ from those in dietary intake.
Acute Toxicity
The acute toxicity of this compound is low across various routes of administration. The following table summarizes the available LD50 (median lethal dose) values.
| Route of Administration | Species | LD50 (mg/kg) | Reference |
| Oral | Rat | ~3,000 | [1] |
| Intraperitoneal | Rat | 1724 | |
| Intraperitoneal | Mouse | 1771 | |
| Subcutaneous | Mouse | 2580 | |
| Intravenous | Rabbit | 418 | |
| Intravenous | Mouse | 71 |
Note: Convulsions and cyanosis were recorded in lethal-dose studies via intravenous and intraperitoneal routes in mice and rats.[3]
Irritation and Sensitization
| Type of Irritation | Finding | Reference |
| Skin Irritation | Not considered a skin irritant. Good hygiene and gloves are recommended for occupational handling. | |
| Eye Irritation | May cause mild, transient eye irritation upon direct contact, characterized by tearing or redness. | [1] |
| Respiratory Irritation | Not expected to be a respiratory irritant, but inhalation of dust should be minimized. | |
| Skin Sensitization | Not classified as a skin sensitizer. | [4] |
Chronic Toxicity
| Type of Toxicity | Finding | Reference |
| Carcinogenicity | No evidence of carcinogenicity has been reported in regulatory assessments. | [1] |
| Mutagenicity | Shall not be classified as germ cell mutagenic. | [4] |
| Reproductive Toxicity | No evidence of reproductive toxicity has been reported in regulatory assessments. | [1] |
Experimental Protocols
The toxicological data presented are primarily derived from studies following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are generalized methodologies for key toxicological assessments.
Acute Oral Toxicity (Based on OECD Guideline 420, 423, or 425)
-
Principle: A single dose of the test substance is administered orally to a group of experimental animals (commonly rats). The animals are observed for a defined period (typically 14 days) for signs of toxicity and mortality.
-
Methodology:
-
Animal Selection: Healthy, young adult rodents of a single sex (usually females) are used.
-
Dose Administration: The test substance is administered by gavage in graduated doses to several groups of animals, with one dose per group.
-
Observation: Animals are observed for mortality, body weight changes, and clinical signs of toxicity at regular intervals.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
-
Data Analysis: The LD50 is calculated, which is the statistically derived single dose that can be expected to cause death in 50% of the animals.
-
Acute Dermal Irritation (Based on OECD Guideline 404)
-
Principle: The test substance is applied to a small area of the skin of an experimental animal (commonly the albino rabbit) to determine its potential to cause reversible inflammatory changes.
-
Methodology:
-
Animal Preparation: A small area of the animal's fur is clipped.
-
Application: A single dose (0.5 g of solid or 0.5 mL of liquid) is applied to the prepared skin and covered with a gauze patch.
-
Exposure: The exposure period is typically 4 hours.
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The observations continue for 14 days to assess the reversibility of the effects.
-
Scoring: The severity of the skin reactions is graded according to a standardized scoring system.
-
Acute Eye Irritation (Based on OECD Guideline 405)
-
Principle: A single dose of the test substance is applied to one of the eyes of an experimental animal (commonly the albino rabbit) to assess its potential to cause irritation or damage.
-
Methodology:
-
Application: The test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after application.
-
Scoring: The ocular lesions are scored using a standardized system. The reversibility of the lesions is also assessed.
-
Visualizations
Metabolic Pathway of Citrate
This compound, upon absorption, dissociates into sodium and citrate ions. The citrate ion enters the Krebs cycle (also known as the citric acid cycle or TCA cycle), a fundamental metabolic pathway for energy production in aerobic organisms.
Caption: Metabolic fate of this compound.
Experimental Workflow for Acute Toxicity Testing
The following diagram illustrates a generalized workflow for assessing the acute toxicity of a chemical substance in a laboratory setting, incorporating a weight-of-the-evidence approach to minimize animal testing.
Caption: Generalized workflow for acute toxicity assessment.
Logical Relationships in Laboratory Chemical Risk Assessment
A systematic approach to risk assessment is crucial for ensuring safety when handling chemicals in a laboratory. The following diagram outlines the logical steps involved in this process.
Caption: Logical flow of a laboratory chemical risk assessment.
Safe Handling and First Aid
Handling and Storage
-
Engineering Controls: Use in a well-ventilated area.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber).
-
Respiratory Protection: Not required under normal use conditions. If dust is generated, use a particulate respirator.
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Avoid contact with strong oxidizing agents.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
Conclusion
This compound has a low acute toxicity profile and is not considered a hazardous substance under GHS. The primary risks in a laboratory setting are associated with mild eye irritation from direct contact and potential effects from the inhalation of dust. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and good housekeeping practices, is sufficient to mitigate these risks. The information provided in this guide should be used to inform risk assessments and to establish safe handling procedures for the laboratory use of this compound.
References
A Technical Guide to Disodium Hydrogen Citrate and Trisodium Citrate for Researchers and Drug Development Professionals
An In-depth Overview of Core Chemical Properties, Mechanisms of Action, and Experimental Applications
This technical guide provides a comprehensive comparison of disodium hydrogen citrate and trisodium citrate, two critical citrate salts employed in research, pharmaceutical development, and various industrial applications. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their fundamental chemical properties, mechanisms of action, and relevant experimental protocols.
Core Chemical and Physical Properties
Disodium hydrogen citrate and trisodium citrate, while both salts of citric acid, exhibit distinct chemical properties owing to the difference in the number of acidic protons replaced by sodium ions. These differences influence their pH in solution, buffering capacity, and performance in various applications.
| Property | Disodium Hydrogen Citrate | Trisodium Citrate |
| Synonyms | Disodium citrate, Sodium acid citrate | Sodium citrate, Trisodium salt of citric acid |
| Chemical Formula | Na₂C₆H₆O₇ | Na₃C₆H₅O₇ |
| Molar Mass | 236.09 g/mol [1] | 258.07 g/mol (anhydrous)[2][3] |
| Appearance | White crystalline powder[1][4] | White, crystalline powder or granular crystals[5] |
| Solubility in Water | Freely soluble[6] | Freely soluble[5] |
| Solubility in Ethanol | Practically insoluble[6] | Practically insoluble[5] |
| pH of Solution | Weakly acidic to neutral | Weakly alkaline (pH 7.5 - 9.0 for sodium citrate)[7] |
Mechanism of Action: Buffering and Chelation
The primary mechanisms of action for both disodium hydrogen citrate and trisodium citrate revolve around their ability to act as buffering agents and chelators of metal ions.
Buffering Capacity
Citric acid is a triprotic acid with three pKa values: pKa₁ = 3.13, pKa₂ = 4.76, and pKa₃ = 6.40.[8][9] This multi-protic nature allows citrate salts to buffer over a wide pH range.
-
Disodium Hydrogen Citrate: With one remaining acidic proton, disodium hydrogen citrate is particularly effective as a buffering agent in the mildly acidic to neutral pH range, primarily leveraging the equilibrium between the dihydrogen citrate and monohydrogen citrate ions, and the monohydrogen citrate and citrate ions. Its buffering range is centered around the second and third pKa values of citric acid.
-
Trisodium Citrate: As the fully neutralized salt, trisodium citrate in solution produces the citrate anion (C₆H₅O₇³⁻). This anion can accept protons, making trisodium citrate an effective buffer in the slightly acidic to neutral range, influencing the equilibrium around pKa₃. It is generally considered a weaker acid than disodium hydrogen citrate.[10]
| Parameter | Disodium Hydrogen Citrate | Trisodium Citrate |
| Primary Buffering Range | pH ~4.0 - 7.0 | pH ~5.5 - 7.5 |
| Relevant pKa(s) | pKa₂ (4.76) and pKa₃ (6.40) | pKa₃ (6.40) |
Chelation of Metal Ions
Both citrate salts are effective chelating agents, forming stable complexes with divalent and trivalent metal ions. This property is crucial for their roles as anticoagulants and in preventing the precipitation of metal salts. The citrate ion can bind to metal ions, such as Ca²⁺, through its carboxylate and hydroxyl groups.[11]
The chelation of calcium ions is a key mechanism in their anticoagulant effect, as calcium is an essential cofactor in the blood coagulation cascade.[12] By sequestering calcium ions, citrate prevents the activation of several clotting factors.
Applications in Research and Drug Development
The distinct properties of disodium hydrogen citrate and trisodium citrate lead to their use in a variety of applications.
| Application | Disodium Hydrogen Citrate | Trisodium Citrate |
| Urinary Alkalinization | Used to make urine less acidic, helping to prevent certain types of kidney stones (e.g., uric acid stones) and in the management of urinary tract infections.[13][14][15] | Also used as a urinary alkalinizer.[16] |
| Buffering Agent | Used in pharmaceutical formulations to maintain a stable pH.[1] | Widely used as a buffer in food, beverages, and pharmaceuticals.[3][17] |
| Anticoagulant | Less commonly used than trisodium citrate for this purpose. | The preferred citrate salt for anticoagulation of blood products for transfusion and in vitro diagnostic assays.[7][12] |
| Food Additive | Used as an acidity regulator, sequestrant, and emulsifier.[1][4] | Used as a food additive for flavoring, preserving, and as an emulsifier.[17] |
Experimental Protocols
Titration for Assay of Citrate Salts
This protocol outlines the general procedure for the assay of citrate salts by titration with a strong acid.
Objective: To determine the purity of a sample of disodium hydrogen citrate or trisodium citrate.
Principle: The citrate salt is dissolved in a non-aqueous solvent (e.g., anhydrous acetic acid) and titrated with a standardized solution of a strong acid (e.g., perchloric acid). The endpoint is determined using a visual indicator or potentiometrically.
Materials:
-
Disodium hydrogen citrate or trisodium citrate sample
-
Anhydrous glacial acetic acid
-
0.1 N Perchloric acid in glacial acetic acid, standardized
-
Crystal violet indicator solution
-
Analytical balance
-
Burette, 50 mL
-
Beaker, 250 mL
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh approximately 350 mg of the citrate salt sample and transfer it to a 250-mL beaker.[2]
-
Add 100 mL of glacial acetic acid and stir until the sample is completely dissolved.[2]
-
Add 2-3 drops of crystal violet indicator solution.
-
Titrate with 0.1 N perchloric acid until the color changes from violet to blue-green.
-
Perform a blank determination by titrating 100 mL of glacial acetic acid with the 0.1 N perchloric acid to the same endpoint.
-
Calculate the percentage purity of the citrate salt. Each mL of 0.1 N perchloric acid is equivalent to a specific amount of the citrate salt (e.g., 8.602 mg of C₆H₅Na₃O₇ for trisodium citrate).[2]
Determination of Buffering Capacity
This protocol provides a method to determine and compare the buffering capacity of disodium hydrogen citrate and trisodium citrate solutions.
Objective: To measure the resistance of citrate buffer solutions to pH change upon the addition of a strong acid or base.
Principle: The buffering capacity (β) is determined by titrating the buffer solution with a strong acid and a strong base and measuring the change in pH. The buffering capacity is the amount of acid or base required to change the pH of one liter of the buffer solution by one unit.
Materials:
-
Disodium hydrogen citrate
-
Trisodium citrate
-
Deionized water
-
0.1 M Hydrochloric acid (HCl), standardized
-
0.1 M Sodium hydroxide (NaOH), standardized
-
pH meter, calibrated
-
Burettes, 50 mL (2)
-
Beakers, 250 mL
-
Volumetric flasks, 100 mL
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare 100 mL of 0.1 M solutions of both disodium hydrogen citrate and trisodium citrate in deionized water.
-
Measure the initial pH of each solution.
-
Take a 50 mL aliquot of the disodium hydrogen citrate solution in a 250-mL beaker.
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.
-
Titrate the solution with 0.1 M HCl, adding the acid in small increments (e.g., 0.5 mL) and recording the pH after each addition until the pH drops by at least 2 units.
-
Repeat the titration with a fresh 50 mL aliquot of the disodium hydrogen citrate solution using 0.1 M NaOH until the pH increases by at least 2 units.
-
Repeat steps 3-6 for the trisodium citrate solution.
-
Plot the pH versus the volume of acid and base added for each citrate salt.
-
Calculate the buffering capacity (β) at different pH values using the formula: β = |ΔB / ΔpH|, where ΔB is the moles of acid or base added per liter and ΔpH is the change in pH.
-
Compare the buffering capacity curves of the two citrate salts.
Signaling Pathways and Experimental Workflows
Citrate in Cellular Metabolism
Citrate plays a central role in cellular metabolism as a key intermediate in the tricarboxylic acid (TCA) cycle and as a precursor for fatty acid synthesis. The transport of citrate across the mitochondrial and plasma membranes is a critical regulatory point. The SLC13A5 transporter, a sodium-coupled citrate transporter, is involved in the uptake of extracellular citrate.[18]
Caption: Role of Citrate in Cellular Metabolism and Fatty Acid Synthesis.
Experimental Workflow for Comparing Urinary Alkalinization
This workflow outlines a study to compare the efficacy of disodium hydrogen citrate and trisodium citrate in raising urinary pH in a human or animal model.
Caption: Experimental Workflow for a Crossover Study on Urinary Alkalinization.
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. Research Portal [openresearch.surrey.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Method of alkalization and monitoring of urinary pH for prevention of recurrent uric acid urolithiasis: a systematic review - Kamphuis - Translational Andrology and Urology [tau.amegroups.org]
- 12. dot | Graphviz [graphviz.org]
- 13. Fatty Acid Synthesis (Citrate Shuttle) Mnemonic for USMLE [pixorize.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. scispace.com [scispace.com]
- 17. Trisodium citrate | C6H5Na3O7 | CID 6224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Molecular Mechanisms of the SLC13A5 Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Disodium Citrate in Biological Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disodium citrate, a salt of citric acid, is a ubiquitous and indispensable reagent in the landscape of biological research. Its multifaceted properties as a buffering agent, anticoagulant, and chelating agent make it a cornerstone of numerous experimental protocols, from routine laboratory procedures to complex drug development assays. This technical guide provides an in-depth exploration of the fundamental uses of this compound, offering detailed methodologies, quantitative data, and visual representations of its mechanisms of action.
Core Functions and Mechanisms
This compound's utility in biological research stems from three primary chemical properties:
-
Buffering Action: Citrate-based buffers are effective in maintaining a stable pH in a variety of biological experiments. The citrate ion can neutralize both excess acids and bases, making it a versatile buffer across a pH range of approximately 3.0 to 6.2.[1][2] This is crucial for enzymatic reactions, cell culture, and electrophoretic separations, where pH fluctuations can significantly impact results.[3][4]
-
Anticoagulation: this compound is a widely used anticoagulant for in vitro blood sample collection and processing.[5][6][7] Its mechanism of action involves the chelation of calcium ions (Ca²⁺) in the blood.[3][5][8] Calcium is an essential cofactor for several key enzymatic steps in the coagulation cascade.[9] By binding to calcium and making it unavailable, citrate effectively inhibits the series of reactions that lead to clot formation.[5][9]
-
Chelation of Divalent Cations: Beyond its role in anticoagulation, the ability of this compound to chelate divalent cations is leveraged in various molecular biology applications. By sequestering metal ions, it can inhibit the activity of certain enzymes that require these ions as cofactors, or prevent unwanted chemical reactions.[3] This property is also beneficial in preventing the degradation of molecules like RNA by inhibiting base hydrolysis.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound in biological research.
Table 1: Properties of Citrate Buffers
| Property | Value | Reference |
| Effective pH Range | 3.0 - 6.2 | [1][2] |
| pKa1 | 3.13 | |
| pKa2 | 4.76 | |
| pKa3 | 6.40 |
Table 2: Common Working Concentrations of this compound
| Application | Typical Concentration | Reference |
| Anticoagulation (in blood collection tubes) | 3.2% (0.109 M) or 3.8% | [10] |
| Citrate Buffer for Antigen Retrieval | 10 mM | [11] |
| Citrate Buffer for RNA/DNA Isolation | 0.1 M | [12][13] |
| Cell Culture Media Supplement | 0.125 - 1 mM | [14] |
| Electrophoresis Buffers | 0.5 M (stock solution) | [15] |
Key Experimental Protocols
This section provides detailed methodologies for common laboratory procedures involving this compound.
Preparation of 10 mM Sodium Citrate Buffer (pH 6.0) for Antigen Retrieval
This buffer is widely used in immunohistochemistry to unmask antigens in formalin-fixed, paraffin-embedded tissue sections.[11]
Materials:
-
Trisodium citrate dihydrate (M.W. 294.10 g/mol )
-
Distilled or deionized water
-
1N Hydrochloric acid (HCl) or 1N Sodium hydroxide (NaOH) for pH adjustment
-
Magnetic stirrer and stir bar
-
pH meter
-
Graduated cylinder and beaker
Procedure:
-
Weigh 2.94 grams of trisodium citrate dihydrate.[11]
-
Dissolve the trisodium citrate dihydrate in 800 mL of distilled water in a beaker.[11]
-
Place the beaker on a magnetic stirrer and stir until the salt is completely dissolved.[11]
-
Calibrate the pH meter according to the manufacturer's instructions.
-
While monitoring the pH, slowly add 1N HCl to the solution to adjust the pH to 6.0.[11]
-
Transfer the solution to a 1000 mL graduated cylinder and add distilled water to a final volume of 1000 mL.[11]
-
Store the buffer at room temperature for up to 3 months or at 4°C for longer-term storage.[11][16]
Preparation of 3.2% Sodium Citrate Anticoagulant Solution
This solution is used for the collection of whole blood for coagulation studies.
Materials:
-
Trisodium citrate dihydrate (M.W. 294.10 g/mol )
-
Distilled or deionized water
-
Volumetric flask (1 L)
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh 32 grams of trisodium citrate dihydrate.
-
Transfer the trisodium citrate dihydrate to a 1 L volumetric flask.
-
Add approximately 800 mL of distilled water and stir using a magnetic stirrer until the solid is completely dissolved.
-
Once dissolved, add distilled water to the 1 L mark.
-
Mix the solution thoroughly.
-
This solution can be dispensed into blood collection tubes at a 1:9 anticoagulant-to-blood ratio (e.g., 0.2 mL of citrate solution for 1.8 mL of blood).[10]
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key processes involving this compound.
Signaling Pathway: Inhibition of the Blood Coagulation Cascade
Caption: this compound chelates calcium ions (Ca²⁺), preventing their participation in the coagulation cascade and inhibiting clot formation.
Experimental Workflow: Preparation of Citrate Buffer
Caption: A stepwise workflow for the preparation of a standard citrate buffer in a laboratory setting.
Logical Relationship: Applications of this compound
Caption: The core functions of this compound and their corresponding applications in biological research.
Conclusion
This compound is a remarkably versatile and cost-effective reagent with fundamental applications across a wide spectrum of biological research. A thorough understanding of its chemical properties and appropriate handling is essential for obtaining reliable and reproducible experimental outcomes. This guide provides a foundational understanding for researchers, scientists, and drug development professionals to effectively utilize this compound in their work, ensuring the integrity and success of their scientific investigations.
References
- 1. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 2. Citrate Buffer (pH 3.0 to 6.2) [novoprolabs.com]
- 3. What is the mechanism of Sodium Citrate Hydrate? [synapse.patsnap.com]
- 4. msesupplies.com [msesupplies.com]
- 5. Citrate As An Anticoagulant: Mechanism, Clinical Uses, and Benefits [needle.tube]
- 6. The Importance of Including Sodium Citrate in Blood Collection [needle.tube]
- 7. Understanding the Role of Citrate in Blood Collection Tubes [needle.tube]
- 8. researchgate.net [researchgate.net]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. Guidance on the critical shortage of sodium citrate coagulation tubes for hemostasis testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Sodium Citrate / Citric acid Buffer protocol [diagnopal.ca]
- 13. Citrate Buffer (0.1 M, pH 6.0) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 14. Role of iron and sodium citrate in animal protein-free CHO cell culture medium on cell growth and monoclonal antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. You are being redirected... [bio-world.com]
- 16. Making Citrate Buffers Protocol - Google Docs [docs.google.com]
The Buffering Capacity of Disodium Citrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the buffering capacity of disodium citrate, a widely used excipient in pharmaceutical formulations and a key component in various biochemical assays. This document details the underlying chemical principles, experimental determination of buffering capacity, and the emerging role of citrate as a signaling molecule.
Core Concepts: Understanding the Chemistry of Citrate Buffering
This compound, the disodium salt of citric acid, functions as a buffering agent due to the behavior of the citrate anion in solution. Citric acid is a weak triprotic acid, meaning it can donate three protons (H⁺) in a stepwise manner. Each dissociation step is characterized by a specific acid dissociation constant (pKa).
The buffering capacity of a solution is its ability to resist changes in pH upon the addition of an acid or a base. For a citrate buffer, this capacity is maximal around its pKa values. The three pKa values for citric acid at 25°C are approximately:
-
pKa₁ = 3.13
-
pKa₂ = 4.76
-
pKa₃ = 6.40
A solution of this compound primarily involves the second and third dissociation equilibria of citric acid, making it an effective buffer in the pH range of approximately 3.0 to 6.2.[1][2] The buffering mechanism involves the interconversion of the different citrate species (dihydrogen citrate, monohydrogen citrate, and citrate) to neutralize added acid or base.
The Buffering Mechanism of this compound
The primary equilibrium at play in a this compound buffer involves the monohydrogen citrate ion (HC₆H₅O₇²⁻) and the dihydrogen citrate ion (H₂C₆H₅O₇⁻), corresponding to the second pKa, and the citrate ion (C₆H₅O₇³⁻) corresponding to the third pKa.
-
Upon addition of an acid (H⁺): The monohydrogen citrate and citrate ions act as proton acceptors.
-
C₆H₅O₇³⁻ + H⁺ ⇌ HC₆H₅O₇²⁻
-
HC₆H₅O₇²⁻ + H⁺ ⇌ H₂C₆H₅O₇⁻
-
-
Upon addition of a base (OH⁻): The dihydrogen citrate and monohydrogen citrate ions act as proton donors.
-
H₂C₆H₅O₇⁻ + OH⁻ ⇌ HC₆H₅O₇²⁻ + H₂O
-
HC₆H₅O₇²⁻ + OH⁻ ⇌ C₆H₅O₇³⁻ + H₂O
-
This equilibrium shift effectively neutralizes the added acid or base, thus stabilizing the pH of the solution.
Quantitative Analysis of Buffering Capacity
The buffer capacity (β) is defined as the amount of strong acid or base (in moles) required to change the pH of one liter of the buffer solution by one unit. It can be calculated from the titration curve of the buffer solution.
Table 1: Physicochemical Properties of Citric Acid Relevant to Buffering
| Property | Value |
| Molecular Formula | C₆H₈O₇ |
| Molecular Weight | 192.12 g/mol |
| pKa₁ | 3.13 |
| pKa₂ | 4.76 |
| pKa₃ | 6.40 |
Table 2: Representative Buffer Capacity of a 0.1 M Citrate Buffer
The following table provides calculated buffer capacity (β) values for a 0.1 M total citrate buffer at various pH points. The buffer capacity is highest near the pKa values.
| pH | Buffer Capacity (β) (mM/pH unit) |
| 2.5 | 35.8 |
| 3.13 (pKa₁) | 57.6 |
| 4.0 | 40.2 |
| 4.76 (pKa₂) | 57.6 |
| 5.5 | 38.5 |
| 6.40 (pKa₃) | 57.6 |
| 7.0 | 25.1 |
Note: These are theoretical values. Experimental values may vary based on ionic strength and temperature.
Experimental Determination of Buffering Capacity
The buffering capacity of a this compound solution can be determined experimentally through titration with a strong acid or a strong base.
Experimental Protocol: Titration of a this compound Buffer
Objective: To determine the buffering capacity of a prepared this compound buffer solution.
Materials:
-
This compound
-
Citric acid
-
Deionized water
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
pH meter, calibrated
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beakers (250 mL)
-
Volumetric flasks
Procedure:
-
Preparation of a 0.1 M this compound Buffer (pH ~5.0):
-
Dissolve a calculated amount of this compound in deionized water in a volumetric flask.
-
Alternatively, prepare solutions of 0.1 M citric acid and 0.1 M sodium citrate. For a pH 5.0 buffer, you would mix approximately 41.00 mL of the 0.1 M citric acid solution with 59.00 mL of the 0.1 M sodium citrate solution and dilute to the final desired volume.[3]
-
Adjust the pH to the target value using small additions of 0.1 M HCl or 0.1 M NaOH while monitoring with a calibrated pH meter.
-
-
Titration with Strong Acid:
-
Pipette a known volume (e.g., 50 mL) of the prepared buffer into a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the pH electrode in the solution, ensuring it does not come into contact with the stir bar.
-
Record the initial pH of the buffer.
-
Fill a burette with the standardized 0.1 M HCl solution.
-
Add the HCl in small increments (e.g., 0.5 mL or 1.0 mL).
-
After each addition, allow the pH to stabilize and record the pH and the total volume of HCl added.
-
Continue the titration until the pH has dropped significantly (e.g., by 2-3 pH units).
-
-
Titration with Strong Base:
-
Repeat the titration process with a fresh 50 mL aliquot of the buffer, this time using 0.1 M NaOH in the burette.
-
Continue the titration until the pH has risen significantly.
-
-
Data Analysis:
-
Plot the pH of the solution (y-axis) against the volume of titrant (HCl or NaOH) added (x-axis) to generate a titration curve.
-
The buffer capacity (β) at a specific pH can be calculated from the slope of this curve using the formula: β = |ΔB / ΔpH| Where:
-
ΔB is the moles of strong acid or base added per liter of buffer.
-
ΔpH is the change in pH.
-
-
Visualizing Key Processes with Graphviz
Buffering Mechanism of Citrate
References
Methodological & Application
Application Notes: Preparation of 0.1 M Disodium Citrate Buffer (pH 6.0)
Introduction
Citrate buffers are widely utilized in biological and pharmaceutical research due to their buffering capacity in the pH range of 3.0 to 6.2. A citrate buffer at pH 6.0 is particularly valuable for various applications, including enzyme assays, chromatography, and as a reagent in antigen retrieval protocols for immunohistochemistry. Citric acid is a triprotic acid with pKa values of approximately 3.13, 4.76, and 6.40. The desired pH of 6.0 is close to the third pKa value (pKa3 = 6.40), indicating that the primary buffering species will be the conjugate acid-base pair of mono-hydrogen citrate (HCitrate²⁻) and the citrate ion (Citrate³⁻).
This document provides two detailed protocols for the preparation of a 0.1 M Disodium Citrate Buffer at pH 6.0, tailored for researchers, scientists, and drug development professionals.
Principle of Preparation
The preparation of this buffer is based on the Henderson-Hasselbalch equation, which relates pH, the acid dissociation constant (pKa), and the relative concentrations of the conjugate acid and base forms in a solution.[1][2][3]
Henderson-Hasselbalch Equation: pH = pKa + log ([Conjugate Base] / [Acid])
For a target pH of 6.0, using the pKa3 of citric acid (6.40), the equation is: 6.0 = 6.40 + log ([Citrate³⁻] / [HCitrate²⁻])
This calculation guides the required ratio of the buffer components. The following protocols provide practical methods to achieve this final pH and concentration.
Protocol 1: Preparation by Mixing Stock Solutions of Disodium and Trisodium Citrate
This method is theoretically precise as it uses the direct conjugate acid-base pair surrounding the target pH. The acid component is this compound (providing HCitrate²⁻), and the base component is Trisodium Citrate (providing Citrate³⁻).
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | For 1 L of 0.1 M Buffer |
| This compound (Anhydrous) | 236.09[4][5] | See calculation below |
| Trisodium Citrate Dihydrate | 294.10[6][7] | See calculation below |
| Deionized/Distilled Water | 18.02 | To final volume of 1 L |
| pH meter, magnetic stirrer, beakers, graduated cylinders | - | - |
| 1 M HCl and 1 M NaOH for pH adjustment | - | As needed |
Experimental Protocol
-
Prepare Stock Solutions (0.1 M):
-
0.1 M this compound Solution (Acid): Dissolve 23.61 g of this compound (anhydrous) in 800 mL of deionized water. Stir until fully dissolved, then bring the final volume to 1 L.
-
0.1 M Trisodium Citrate Dihydrate Solution (Base): Dissolve 29.41 g of trisodium citrate dihydrate in 800 mL of deionized water. Stir until fully dissolved, then bring the final volume to 1 L.
-
-
Mix Stock Solutions:
-
To prepare 1 L of the final buffer, combine the volumes of the acid and base stock solutions as calculated from the Henderson-Hasselbalch equation. For a pH of 6.0:
-
Ratio of [Base]/[Acid] = 10^(pH - pKa) = 10^(6.0 - 6.4) = 0.398
-
-
This indicates that for every 1 part of the base (Trisodium Citrate), you need approximately 2.51 parts of the acid (this compound).
-
Based on a published protocol for pH 6.0, mix approximately 825.5 mL of 0.1 M this compound solution with 174.5 mL of 0.1 M Trisodium Citrate solution.[8]
-
-
pH Verification and Adjustment:
-
Place the mixed solution on a magnetic stirrer and immerse a calibrated pH electrode.
-
Measure the pH. If necessary, adjust to exactly 6.0 by adding small volumes of 1 M HCl (to lower pH) or 1 M NaOH (to raise pH).
-
-
Final Volume and Storage:
-
Once the desired pH is achieved, transfer the solution to a 1 L graduated cylinder and add deionized water to reach the final volume of 1 L.
-
Store the buffer in a sterile, sealed container at 4°C. The buffer is stable for up to 3 months.[9]
-
Workflow Diagram (Protocol 1)
Caption: Workflow for preparing citrate buffer by mixing stock solutions.
Protocol 2: Preparation from Citric Acid and Sodium Citrate Dihydrate
This is a highly practical and common laboratory method that involves dissolving pre-weighed amounts of citric acid and its conjugate salt, followed by pH adjustment. This method creates the necessary citrate species in situ.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | For 1 L of 0.1 M Buffer |
| Citric Acid Monohydrate | 210.14[10] | 3.358 g |
| Sodium Citrate Dihydrate (Trisodium) | 294.10[6][11] | 24.269 g |
| Deionized/Distilled Water | 18.02 | To final volume of 1 L |
| pH meter, magnetic stirrer, beaker, graduated cylinder | - | - |
| 0.1 N HCl or 0.1 N NaOH for pH adjustment | - | As needed |
Note: The masses are based on a recipe from AAT Bioquest for a 0.1 M, pH 6.0 citrate buffer.[12]
Experimental Protocol
-
Initial Dissolution:
-
Pour approximately 800 mL of deionized water into a 1 L beaker equipped with a magnetic stir bar.
-
Add 3.358 g of Citric Acid Monohydrate to the water and stir until it is completely dissolved.
-
Add 24.269 g of Sodium Citrate Dihydrate to the solution and continue stirring until it is fully dissolved.
-
-
pH Verification and Adjustment:
-
Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution.
-
The initial pH will be close to 6.0. Carefully adjust the pH to exactly 6.0 by adding 0.1 N HCl dropwise to lower the pH or 0.1 N NaOH dropwise to raise the pH.[12]
-
-
Final Volume and Storage:
-
Once the pH is stable at 6.0, transfer the solution to a 1 L graduated cylinder.
-
Add deionized water to bring the final volume to exactly 1 L.
-
Transfer to a sterile, sealed container for storage. The buffer can be stored at room temperature for up to 3 months.[13]
-
Workflow Diagram (Protocol 2)
Caption: Workflow for preparing citrate buffer from solid reagents.
References
- 1. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 2. Using the Henderson-Hasselbalch Equation for a Buffer | Chemistry | Study.com [study.com]
- 3. Khan Academy [khanacademy.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Disodium Hydrogen Citrate | C6H6Na2O7 | CID 8950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sodium Citrate Dihydrate | C6H9Na3O9 | CID 71474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sodium citrate (dihydrate) - MedChem Express [bioscience.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. shop.leicabiosystems.com [shop.leicabiosystems.com]
- 10. Citric acid monohydrate CAS 5949-29-1 | 100243 [merckmillipore.com]
- 11. Sodium citrate (dihydrate) | C6H9Na3O9 | CID 138319705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Citrate Buffer (0.1 M, pH 6.0) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 13. Citrate Buffer (pH 3.0 to 6.2) [novoprolabs.com]
Application Notes: Preparation and Use of 10mM Sodium Citrate Buffer for Heat-Induced Epitope Retrieval (HIER)
Introduction
Formalin fixation is a standard procedure in histology and pathology for preserving tissue morphology. However, this process creates protein cross-links (methylene bridges) that can mask antigenic sites, preventing antibody binding during immunohistochemical (IHC) staining. Heat-Induced Epitope Retrieval (HIER) is a critical pre-treatment step designed to reverse this masking and restore antigenicity. One of the most common and effective buffers for HIER is a 10mM Sodium Citrate solution with a pH of 6.0. The application of heat in this buffer helps to break the protein cross-links, thereby unmasking the antigens and allowing for robust antibody detection.[1][2] This document provides detailed protocols for the preparation of this buffer and its application in antigen retrieval for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials and Reagents
-
Trisodium Citrate Dihydrate (Na₃C₆H₅O₇·2H₂O), Molar Mass: 294.10 g/mol [2][3][4][5]
-
Citric Acid Monohydrate (C₆H₈O₇·H₂O), Molar Mass: 210.14 g/mol [1][6][7][8][9]
-
Hydrochloric Acid (HCl), 1N solution
-
Sodium Hydroxide (NaOH), 1N solution
-
Tween 20 (Polysorbate 20)
-
High-purity distilled or deionized water (ddH₂O)
-
pH meter
-
Magnetic stirrer and stir bar
-
Graduated cylinders and beakers
-
Storage bottles
Protocol 1: Buffer Preparation
There are two primary methods for preparing 10mM Sodium Citrate Buffer (pH 6.0). Method A is generally recommended for its simplicity. Both methods yield a buffer suitable for HIER. An optional addition of 0.05% Tween 20 can help reduce surface tension and prevent tissue sections from detaching from slides.
Method A: From Trisodium Citrate Dihydrate
This method starts with the basic salt and adjusts the pH downwards using a strong acid.
-
Weigh Reagent : Weigh the amount of Trisodium Citrate Dihydrate required for your desired volume (see Table 1).
-
Dissolve : Add the reagent to approximately 80-90% of the final volume of ddH₂O.
-
Mix : Place the beaker on a magnetic stirrer and mix until the powder is completely dissolved.
-
Adjust pH : Calibrate your pH meter. Slowly add 1N HCl dropwise to the solution while monitoring the pH. Continue until the pH reaches 6.0.
-
Add Detergent (Optional) : If desired, add Tween 20 to a final concentration of 0.05% (e.g., 0.5 mL for 1 L of buffer) and mix well.[1][2][3]
-
Final Volume : Adjust the final volume with ddH₂O.
-
Storage : Store the buffer in a clearly labeled, sealed container. It can be stored at room temperature for up to 3 months or at 4°C for longer-term stability.[3][6]
Method B: From Citric Acid Monohydrate
This method starts with the acid and adjusts the pH upwards using a strong base.
-
Weigh Reagent : Weigh the amount of Citric Acid Monohydrate required for your desired volume (see Table 1).
-
Dissolve : Add the reagent to approximately 80-90% of the final volume of ddH₂O.
-
Mix : Place the beaker on a magnetic stirrer and mix until the powder is completely dissolved.
-
Adjust pH : Calibrate your pH meter. Slowly add 1N NaOH dropwise to the solution while monitoring the pH. Continue until the pH reaches 6.0.[3]
-
Add Detergent (Optional) : If desired, add Tween 20 to a final concentration of 0.05% (e.g., 0.5 mL for 1 L of buffer) and mix well.
-
Final Volume : Adjust the final volume with ddH₂O.
-
Storage : Store as described in Method A.
Quantitative Data for Buffer Preparation
| Final Volume | Method A: Trisodium Citrate Dihydrate (g) | Method B: Citric Acid Monohydrate (g) | Optional: Tween 20 (mL) |
| 500 mL | 1.47 g | 1.05 g | 0.25 mL |
| 1 L | 2.94 g[1][2][3][9] | 2.10 g | 0.50 mL |
| 2 L | 5.88 g | 4.20 g | 1.00 mL |
Table 1. Reagent quantities for preparing 10mM Sodium Citrate Buffer, pH 6.0.
Protocol 2: Heat-Induced Epitope Retrieval (HIER)
This protocol outlines the standard procedure for using the prepared citrate buffer to treat FFPE tissue sections prior to immunostaining.
Workflow Overview
Caption: Workflow for Heat-Induced Epitope Retrieval (HIER).
Detailed Experimental Protocol
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Pre-heat a sufficient volume of 10mM Sodium Citrate Buffer (pH 6.0) in a staining dish using a water bath, steamer, or microwave oven to 95-100°C.[1][4]
-
Carefully place the slides into the pre-heated buffer, ensuring the tissue sections are fully submerged.
-
Heat the slides for the optimized duration, typically between 20-40 minutes.[2][4] The optimal time can vary depending on the tissue type and the specific antibody used.
-
Various heating methods can be used, including a microwave, pressure cooker, or water bath.[5]
-
-
Cooling and Washing:
-
Remove the staining dish from the heat source and allow the slides to cool down in the citrate buffer on the benchtop for at least 20-30 minutes.[1][6] This gradual cooling step is critical to prevent tissue damage and detachment from the slide.[6][7]
-
Rinse the slides in two changes of a wash buffer (e.g., PBS or TBS) for 2 minutes each.[1]
-
-
Immunostaining:
-
The slides are now ready for the subsequent steps of the IHC protocol, beginning with blocking non-specific sites.[2]
-
References
- 1. Citrate Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 2. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 3. antibodiesinc.com [antibodiesinc.com]
- 4. Antigen Retrieval Protocol: Novus Biologicals [novusbio.com]
- 5. What procedure do you recommend for antigen retrieval with citrate? | Cell Signaling Technology [cellsignal.com]
- 6. Citrate Buffer Antigen Retrieval Protocol | Protocols Online [protocolsonline.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. immunologic.nl [immunologic.nl]
- 9. bosterbio.com [bosterbio.com]
Application Notes and Protocols for the Use of Disodium Citrate in RNA Isolation and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity and stability of RNA are paramount for a wide range of molecular biology applications, from gene expression analysis to the development of RNA-based therapeutics. RNA is notoriously susceptible to degradation by ubiquitous ribonucleases (RNases) and non-enzymatic hydrolysis. Disodium citrate, a salt of citric acid, is a key reagent in molecular biology that plays a dual role in preserving RNA integrity during and after isolation. It acts as both a potent chelating agent and a crucial component of a buffering system, creating an environment conducive to maintaining high-quality, intact RNA. These application notes provide detailed protocols and supporting data on the effective use of this compound for RNA isolation and stability.
Mechanism of Action: How this compound Protects RNA
This compound safeguards RNA through two primary mechanisms:
-
Chelation of Divalent Cations: RNases, the primary enzymes responsible for RNA degradation, require divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺) as cofactors for their enzymatic activity. This compound effectively sequesters these ions, thereby inactivating RNases and preventing them from degrading RNA molecules.[1]
-
Buffering at a Slightly Acidic pH: RNA is most stable in a slightly acidic environment. This compound is a component of citrate buffer, which can maintain a pH range of 3.0 to 6.2.[2][3] For RNA storage, a pH of around 6.4 is optimal.[4][5] This acidic condition helps to prevent base-catalyzed hydrolysis of the phosphodiester backbone of RNA, a major cause of non-enzymatic RNA degradation.[1][6]
Data Presentation: Expected Performance with Citrate-Based Buffers
The use of citrate-based buffers in RNA isolation and storage is expected to yield high-quality RNA suitable for downstream applications. The following tables summarize the expected quantitative data when using this compound-based methods compared to standard, non-stabilizing solutions like RNase-free water.
Table 1: Expected RNA Yield and Purity
| Parameter | Citrate-Based Method | Standard Method (e.g., Water) | Justification |
| RNA Yield (µg/10⁶ cells) | High | Variable | Citrate helps in efficient cell lysis and protects RNA from degradation during extraction, leading to higher recovery. |
| A260/A280 Ratio | ~2.0 - 2.2 | 1.8 - 2.0 | An A260/A280 ratio of ~2.0 is generally accepted as "pure" for RNA.[4][7] Citrate buffers help in minimizing protein co-precipitation. |
| A260/A230 Ratio | >2.0 | Variable, often <2.0 | A high A260/A230 ratio indicates minimal contamination from organic compounds like phenol and guanidine salts.[4][8] Citrate-based protocols can lead to cleaner preparations. |
Table 2: Expected RNA Integrity and Stability
| Parameter | Citrate-Based Storage Buffer (pH 6.4) | RNase-Free Water | Justification |
| RNA Integrity Number (RIN) | >8.0 | Decreases over time, especially at higher temperatures | A RIN score of >8.0 is considered ideal for most downstream applications like RNA sequencing.[5][9] Citrate buffer maintains RNA integrity by inhibiting RNases and preventing hydrolysis.[4] |
| Stability at 4°C (over 2 months) | High | Moderate to Low | RNA stored in citrate buffer at 4°C shows significantly less degradation compared to RNA stored in water.[4] |
| Stability at -80°C (long-term) | Very High | High | While freezing is protective, the chelating and buffering properties of citrate provide additional stability for long-term storage.[4] |
Experimental Protocols
Here we provide detailed protocols for the preparation of citrate-based solutions and their application in RNA isolation and storage.
Protocol 1: Preparation of 1 M this compound Stock Solution
Materials:
-
Disodium hydrogen citrate
-
RNase-free water
-
RNase-free glassware and stir bar
-
pH meter
Procedure:
-
To prepare a 1 M solution, dissolve 21.01 g of disodium hydrogen citrate in 80 mL of RNase-free water.
-
Stir the solution until the salt is completely dissolved.
-
Adjust the volume to 100 mL with RNase-free water.
-
Sterilize by autoclaving.
-
Store at room temperature.
Protocol 2: RNA Isolation from Mammalian Cells Using a Citrate-Containing Lysis Buffer
This protocol is an adaptation of the single-step acid guanidinium thiocyanate-phenol-chloroform extraction method, incorporating sodium citrate for enhanced RNA protection.
Materials:
-
Cell sample (adherent or in suspension)
-
Phosphate-buffered saline (PBS), RNase-free
-
Lysis Solution (4 M guanidinium thiocyanate, 25 mM sodium citrate, 0.5% N-lauroylsarcosine, 0.1 M 2-mercaptoethanol)
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNA Storage Solution (1 mM sodium citrate, pH 6.4)
Procedure:
-
Cell Lysis:
-
For adherent cells, wash the cell monolayer with RNase-free PBS. Add 1 mL of Lysis Solution per 10 cm² of culture plate area. Scrape the cells and collect the lysate.
-
For cells in suspension, pellet the cells by centrifugation, wash with RNase-free PBS, and then lyse the cell pellet in 1 mL of Lysis Solution per 10⁷ cells.
-
-
Phase Separation:
-
Add 0.2 mL of chloroform per 1 mL of Lysis Solution.
-
Shake the tubes vigorously for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh RNase-free tube.
-
Add an equal volume of isopropanol to the aqueous phase.
-
Mix gently by inverting the tube and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.
-
-
RNA Wash:
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully discard the ethanol wash.
-
-
RNA Solubilization and Storage:
-
Air-dry the RNA pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in an appropriate volume of RNA Storage Solution (1 mM sodium citrate, pH 6.4).
-
Incubate at 55-60°C for 10 minutes to aid dissolution if necessary.
-
Store the RNA solution at -80°C.
-
Protocol 3: Long-Term Storage of Purified RNA
For optimal stability, purified RNA should be stored in a buffer that maintains a slightly acidic pH and chelates divalent cations.
Materials:
-
Purified RNA sample
-
RNA Storage Solution (1 mM sodium citrate, pH 6.4, in RNase-free water)
Procedure:
-
Resuspend the purified RNA pellet in the desired volume of RNA Storage Solution.
-
Determine the RNA concentration and purity using a spectrophotometer.
-
Aliquot the RNA into smaller volumes in RNase-free tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Visualizations
Mechanism of RNA Protection by this compound
Caption: Mechanism of RNA protection by this compound through chelation and buffering.
Experimental Workflow for RNA Isolation Using a Citrate-Based Method
Caption: Workflow for RNA isolation incorporating citrate-based buffers for enhanced stability.
Conclusion
This compound is an inexpensive and highly effective reagent for enhancing the yield, purity, and stability of isolated RNA. Its dual-action mechanism of chelating RNase-activating divalent cations and maintaining an optimal slightly acidic pH makes it an indispensable component of modern RNA isolation and storage protocols. By incorporating this compound into their workflows, researchers can significantly improve the quality of their RNA preparations, leading to more reliable and reproducible results in downstream applications.
References
- 1. Citrate Buffer (0.1 M, pH 6.0) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 2. neb.com [neb.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. dna.uga.edu [dna.uga.edu]
- 5. What is the RNA Integrity Number (RIN)? - CD Genomics [cd-genomics.com]
- 6. avidorganics.net [avidorganics.net]
- 7. What is the significance of the 260/280 and the 260/230 ratios? | AAT Bioquest [aatbio.com]
- 8. Purity Ratios | Nucleic Acid Ratios | Technical Note 130 [denovix.com]
- 9. geneticeducation.co.in [geneticeducation.co.in]
Disodium Citrate as an Anticoagulant in Hemodialysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regional citrate anticoagulation (RCA) has emerged as a safe and effective alternative to systemic heparin anticoagulation in hemodialysis procedures, particularly for patients at a high risk of bleeding.[1] This document provides detailed application notes and protocols for the use of citrate, with a focus on the principles of regional anticoagulation. While the term "disodium citrate" is specified, the vast majority of clinical literature and established protocols utilize trisodium citrate for this purpose. The underlying principle of anticoagulation—the chelation of ionized calcium—remains the same. This document will primarily refer to "citrate" and will specify the exact formulation (e.g., trisodium citrate) as documented in the cited protocols.
The primary mechanism of citrate's anticoagulant effect is the chelation of ionized calcium in the blood, an essential cofactor in the coagulation cascade.[1] By infusing a citrate solution into the arterial line of the extracorporeal circuit, the ionized calcium concentration is lowered to a level that prevents clotting within the dialyzer and bloodlines.[1] This effect is localized to the dialysis circuit, as the citrate-calcium complexes are removed by the dialyzer, and any remaining citrate that enters the systemic circulation is rapidly metabolized by the liver, skeletal muscle, and kidneys into bicarbonate, thereby restoring normal systemic calcium levels and avoiding systemic anticoagulation.[2][3]
Data Presentation
Table 1: Comparison of Anticoagulant Properties: Citrate vs. Heparin
| Parameter | Regional Citrate Anticoagulation (RCA) | Systemic Heparin Anticoagulation |
| Mechanism of Action | Chelates ionized calcium, inhibiting multiple steps of the coagulation cascade.[1] | Binds to antithrombin III, potentiating its inactivation of thrombin and factor Xa. |
| Anticoagulation Locus | Primarily localized to the extracorporeal circuit.[2] | Systemic (entire patient circulatory system).[3] |
| Monitoring | Post-filter ionized calcium (iCa), systemic iCa, total calcium to iCa ratio. | Activated Clotting Time (ACT) or Activated Partial Thromboplastin Time (aPTT). |
| Reversal | Not typically required due to rapid metabolism; calcium infusion can be adjusted. | Protamine sulfate. |
| Half-life | ~5 minutes in plasma. | 30-150 minutes (unfractionated heparin). |
| Common Side Effects | Metabolic alkalosis, hypocalcemia, hypernatremia.[1] | Bleeding, heparin-induced thrombocytopenia (HIT). |
Table 2: Efficacy of Regional Citrate Anticoagulation in Hemodialysis
| Outcome Measure | Study Findings | Citation |
| Circuit Clotting | RCA is effective in preventing circuit clotting. In one study, only 3 out of 1051 dialysis sessions with RCA experienced dialyzer clotting. | [4] |
| Dialysis Adequacy (Kt/V) | Use of citrate as the sole anticoagulant resulted in comparable clearance of solutes to heparin. | [5] |
| Catheter-Related Bacteremia | Trisodium citrate (TSC) 30% as a catheter-locking solution significantly reduced catheter-related bacteremia rates compared to heparin (1.1 vs 4.1 episodes per 1000 catheter-days). | [6] |
| Bleeding Complications | Dialysis-associated bleeding was more frequent with low-dose heparin compared to hypertonic citrate therapy. | [7] |
| Hospitalization | The use of 46.7% citrate solution as a catheter lock effectively reduced hospitalization in chronic kidney disease patients on hemodialysis. | [4] |
Signaling Pathways and Logical Relationships
Caption: Mechanism of Citrate Anticoagulation in the Extracorporeal Circuit.
Experimental Protocols
Protocol 1: Regional Citrate Anticoagulation for Intermittent Hemodialysis
This protocol is a synthesis of methodologies described in published studies.[4][8]
1. Materials:
- Citrate Solution: 0.5 M sodium citrate solution.[8]
- Calcium-free Dialysate. [8]
- Calcium Replacement Solution: 0.5 M calcium chloride solution.[8]
- Hemodialysis machine equipped with separate infusion pumps for citrate and calcium.
- Point-of-care blood gas analyzer for ionized calcium measurements.
2. Procedure:
- Initiation of Hemodialysis:
- Establish vascular access and connect the patient to the hemodialysis circuit.
- Prime the circuit according to standard procedures.
- Begin infusion of the sodium citrate solution into the arterial line of the extracorporeal circuit (pre-dialyzer). The initial infusion rate is typically based on the blood flow rate. For a blood flow of 300 mL/min, an initial citrate infusion might be around 375 mL/h.[4]
- Use calcium-free dialysate.[8]
- Begin infusion of the calcium chloride solution into the venous return line (post-dialyzer) to replace calcium lost in the dialysate and to maintain systemic normocalcemia. The initial infusion rate is also calculated based on the blood flow rate.[4]
Protocol 2: Evaluation of Anticoagulant Efficacy (Dialyzer Clotting Score)
This protocol is based on a study comparing different anticoagulation modes.
1. Materials:
- Used hemodialyzers from sessions with different anticoagulants (e.g., citrate, heparin).
- Scanning Electron Microscope (SEM).
- Phosphate-buffered saline (PBS).
- Glutaraldehyde solution (2.5%).
- Ethanol series for dehydration (e.g., 50%, 70%, 90%, 100%).
- Critical point drying apparatus.
- Sputter coater with gold-palladium.
2. Procedure:
- Sample Preparation:
- At the end of the hemodialysis session, rinse the dialyzer with PBS.
- Fix the dialyzer by perfusing with 2.5% glutaraldehyde solution for at least 2 hours.
- Cut segments from the dialyzer hollow fibers.
- Dehydrate the segments through a graded series of ethanol.
- Perform critical point drying.
- Mount the dried segments on stubs and sputter-coat with gold-palladium.
Experimental Workflow and Logical Relationships
Caption: Workflow for a Clinical Trial Comparing Citrate and Heparin.
Caption: Logical Relationship of the Regional Citrate Anticoagulation Process.
References
- 1. Use of tri-sodium citrate in hemodialysis [acutecaretesting.org]
- 2. Use of regional citrate anticoagulation with medium cut-off membrane: pilot report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Regional citrate anticoagulation in hemodialysis: an observational study of safety, efficacy, and effect on calcium balance during routine care - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regional citrate anticoagulation protocol suitable for intermittent hemodialysis and post-dilution hemodiafiltration - ProQuest [proquest.com]
- 6. Randomized, clinical trial comparison of trisodium citrate 30% and heparin as catheter-locking solution in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. firstwordpharma.com [firstwordpharma.com]
Application Notes: Disodium Citrate in Cell Culture Media Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium citrate, the sodium salt of citric acid, is a versatile and critical component in modern cell culture media formulations.[1] While historically introduced into media as a contaminant from serum anticoagulants, its deliberate inclusion in serum-free and chemically defined media has been driven by its multifaceted roles in promoting cell growth, enhancing protein production, and maintaining a stable culture environment.[2] These notes provide a detailed overview of the applications and mechanisms of this compound in cell culture.
Mechanism of Action
This compound's benefits in cell culture stem from several key biochemical properties:
-
Chelating Agent: Citrate is an effective chelating agent for divalent and trivalent cations.[2] This is particularly important for managing the solubility and delivery of essential metal ions like iron (Fe³⁺) in serum-free media, preventing their precipitation and ensuring their bioavailability for cellular processes.[2][3] It also chelates calcium (Ca²⁺), a property that is utilized for its anticoagulant effects but can also influence calcium-dependent cellular processes like cell adhesion.[3][4]
-
Metabolic Intermediate: As a central molecule in the tricarboxylic acid (TCA) or Krebs cycle, citrate is fundamental to cellular energy metabolism.[3][5] It can be transported into the cytoplasm and cleaved by ATP-citrate lyase into acetyl-CoA and oxaloacetate.[5][6] Acetyl-CoA is a vital precursor for the biosynthesis of fatty acids and cholesterol, while oxaloacetate can be used in various anabolic pathways.[5][7]
-
pH Buffering: Solutions containing citrate can act as a buffer, helping to maintain a stable pH in the culture medium, which is crucial for optimal cell growth and viability.[3][8]
-
Anticoagulant: By chelating calcium ions, citrate prevents the activation of the coagulation cascade, making it an effective anticoagulant for the collection of whole blood and the isolation of primary cells from tissues.[4][8][9][10]
Key Applications in Cell Culture
-
Enhancement of Recombinant Protein Production: In Chinese Hamster Ovary (CHO) cells, the combination of iron and citrate has been shown to significantly enhance monoclonal antibody (mAb) production by 30-40% without compromising product quality.[3][11] This enhancement is attributed to an increase in cellular ATP levels by approximately 30% and the upregulation of proteins involved in ribosome formation and protein folding.[3][11]
-
Iron Management in Serum-Free Media: In the absence of serum proteins like transferrin, maintaining iron solubility and availability is a challenge. Citrate is widely used as a chelator to keep iron in solution and facilitate its uptake by cells in chemically defined media.[2][12]
-
Modulation of Cellular Metabolism: The addition of citrate to culture media can directly influence cellular bioenergetics. By providing a readily available source for the TCA cycle and biosynthetic precursors, it can boost cellular energy content and support robust cell growth.[3][11]
-
Primary Cell Isolation and Spheroid Dissociation: Its anticoagulant properties are valuable when isolating cells from blood or tissues where clotting can be an issue.[4][9] Additionally, citrate solutions are used to gently dissociate 3D cell spheroids by chelating the calcium ions necessary for cell-cell adhesion.[13]
Quantitative Data Summary
| Parameter | Cell Type | Condition | Observation | Reference |
| Optimal Concentration for mAb Production | CHO Cells | Animal protein-free, chemically defined medium | 0.125 - 1 mM | [3][11] |
| mAb Productivity Enhancement | CHO Cells | Supplementation with iron and citrate | 30-40% increase in mAb production | [3][11] |
| Cellular ATP Levels | CHO Cells | Supplementation with sodium citrate | ~30% increase | [3][11] |
| Cytotoxic Concentration | Various | High concentrations in media | >10 mM can be cytotoxic, though this is cell-type dependent.[3] For HepG2 cells, the IC50 was found to be approximately 12.65 mM.[14] For AGS cells, concentrations >3.125 mM were inhibitory.[15] | [3] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Sterile this compound Stock Solution
Materials:
-
This compound (Cell culture grade, e.g., Sigma-Aldrich S4641)
-
Nuclease-free water (Cell culture grade)
-
Sterile 50 mL conical tube
-
0.22 µm sterile syringe filter
-
Sterile syringe
-
Sterile storage bottles
Procedure:
-
Weigh out the appropriate amount of this compound powder to make a 100 mM solution. For disodium hydrogen citrate sesquihydrate (M.W. 263.11 g/mol ), this would be 2.6311 g for 100 mL.
-
In a sterile 50 mL conical tube, dissolve the powder in approximately 40 mL of nuclease-free water.
-
Gently vortex until the powder is completely dissolved.
-
Adjust the final volume to 50 mL with nuclease-free water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.
-
Label the bottle with the name of the solution, concentration, and date of preparation.
-
Store the stock solution at 4°C for up to 6 months.
Protocol 2: Supplementation of Cell Culture Media
Procedure:
-
Thaw the 100 mM sterile this compound stock solution if stored frozen.
-
Warm the basal cell culture medium to 37°C.
-
Under sterile conditions in a laminar flow hood, add the required volume of the stock solution to the basal medium to achieve the desired final concentration. For example, to make 500 mL of medium with a final this compound concentration of 1 mM, add 5 mL of the 100 mM stock solution.
-
Gently swirl the medium to ensure thorough mixing.
-
The supplemented medium is now ready for use.
Protocol 3: Evaluation of this compound on Cell Viability using MTT Assay
Materials:
-
Cells of interest (e.g., CHO, HepG2)
-
Complete cell culture medium
-
This compound-supplemented medium at various concentrations
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C, 5% CO₂.
-
The next day, remove the medium and replace it with 100 µL of medium containing different concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10 mM). Include a "no-cell" control with medium only.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
At the end of the incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: Central role of citrate in cellular metabolism.
Caption: Experimental workflow for evaluating this compound.
Caption: Mechanism of mAb production enhancement by citrate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Citrate Serum-Free Medium Supplement [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. The Choice of Anticoagulant Influences the Characteristics of Bone Marrow Aspirate Concentrate and Mesenchymal Stem Cell Bioactivity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the Central Role of Citrate in the Metabolism of Cancer Cells and Tumors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extracellular Citrate Is a Trojan Horse for Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Extracellular Citrate Fuels Cancer Cell Metabolism and Growth [frontiersin.org]
- 8. US5667963A - Anticoagulant solution for use in blood chemistry-related techniques and apparatus - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Glossary: Citrate - Blood Bank Guy Glossary [bbguy.org]
- 11. Role of iron and sodium citrate in animal protein-free CHO cell culture medium on cell growth and monoclonal antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Isolation of Viable Spheroids from AlgiMatrix reagent | Thermo Fisher Scientific - US [thermofisher.com]
- 14. bmrat.com [bmrat.com]
- 15. Sodium citrate inhibits the proliferation of human gastric adenocarcinoma epithelia cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Disodium Citrate in Tissue Engineering and Biomaterials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citrate-based biomaterials are emerging as a versatile and highly promising class of materials for a wide range of applications in tissue engineering and regenerative medicine. These biodegradable polymers, synthesized from citric acid (a key component of the Krebs cycle), offer exceptional biocompatibility, tunable mechanical properties, and inherent bioactivity.[1][2] The degradation products of these materials are non-toxic and can even play a beneficial role in cellular processes, making them ideal for applications such as bone, cartilage, and vascular tissue regeneration.[3][4] A notable advancement in this field is the FDA clearance of a poly(octamethylene citrate) (POC)/hydroxyapatite-based orthopedic fixation device, highlighting the clinical translational potential of these biomaterials.[5]
This document provides detailed application notes and experimental protocols for the use of citrate-based biomaterials, with a focus on their synthesis, fabrication into scaffolds, and their influence on cellular signaling pathways critical for tissue regeneration.
Application Notes
Bone Tissue Engineering
Citrate is a natural component of bone, where it plays a crucial role in the structure of apatite nanocrystals and cellular metabolism.[3][6] Citrate-based biomaterials leverage this by providing a sustained release of citrate upon degradation, which has been shown to enhance the osteogenic differentiation of mesenchymal stem cells (MSCs).[4] This phenomenon, termed "metabonegenic regulation," involves citrate entering the cell and boosting energy production (ATP synthesis) to meet the high metabolic demands of bone formation.[4][5] Scaffolds made from citrate-based polymers, often composited with hydroxyapatite, have demonstrated accelerated and improved bone regeneration in preclinical models compared to traditional biomaterials.[3]
Cardiovascular Tissue Engineering
The elastomeric nature of many citrate-based polymers makes them particularly suitable for cardiovascular applications, such as vascular grafts and patches.[1][7] These materials exhibit mechanical properties that can be tailored to mimic those of native blood vessels, providing the necessary compliance and strength.[6] Importantly, studies have shown that poly(diol citrates) exhibit good hemocompatibility, with low platelet adhesion and minimal inflammatory potential, which are critical requirements for blood-contacting devices.[8]
Drug and Gene Delivery
The pendant carboxyl and hydroxyl groups in the polymer backbone of citrate-based materials provide ample opportunities for conjugating bioactive molecules, such as growth factors, peptides, and drugs.[5][9] This allows for the development of scaffolds that not only provide structural support but also deliver therapeutic agents in a controlled and localized manner to enhance tissue regeneration.[7]
Quantitative Data Summary
The mechanical and degradation properties of citrate-based biomaterials can be tuned by altering the monomer ratios, crosslinking time, and temperature.[6] The following tables summarize key quantitative data from the literature.
| Polymer Composition | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Reference |
| Poly(octamethylene citrate) (POC) | Up to 11.15 | 1.60 - 18.23 | >200 | [10] |
| POC-0.3bGP-Na | 13.36 ± 3.77 | 5.81 ± 0.11 | - | [11] |
| POC-0.3GP-Ca | 22.76 ± 1.06 | 55.08 ± 9.68 | - | [11] |
| Polyurethane-doped POC (CUPE) | ~41.07 | - | ~222.66 | [1] |
| Scaffold Composition | Compressive Strength (MPa) | Porosity (%) | Degradation Rate | Reference |
| POC-HA | - | - | 8% weight loss in 2 months | [12] |
| PCL/CaCit-0 | ~12 | - | ~5% weight loss in 8 weeks | [13] |
| PCL/CaCit-5 | ~15 | - | ~8% weight loss in 8 weeks | [13] |
| PCL/CaCit-10 | ~18 | - | ~12% weight loss in 8 weeks | [13] |
Signaling Pathways
Citrate plays a significant role in regulating cellular metabolism and signaling, particularly in the context of osteogenesis. Recent studies have revealed that citrate, in synergy with glutamine and magnesium, can concurrently activate the mTORC1 and AMPK signaling pathways.[14] This dual activation is crucial for providing the necessary energy and biosynthetic support for the differentiation of mesenchymal stem cells into bone-forming osteoblasts.[14]
Caption: Citrate, glutamine, and magnesium synergistically activate mTORC1 and AMPK.
Experimental Protocols
Protocol 1: Synthesis of Poly(octamethylene citrate) (POC) Pre-polymer
This protocol describes the synthesis of the POC pre-polymer via a melt polycondensation reaction.
Caption: Workflow for the synthesis of POC pre-polymer.
Materials:
-
Anhydrous citric acid
-
1,8-octanediol
-
1,4-dioxane
-
Deionized water
-
Nitrogen gas
-
Reaction flask with mechanical stirrer and nitrogen inlet
-
Heating mantle/oil bath
-
Lyophilizer
Procedure:
-
In a reaction flask, combine anhydrous citric acid and 1,8-octanediol at a molar ratio of 1.0:1.1.[11]
-
Under a nitrogen atmosphere, heat the mixture to 160°C with mechanical stirring until the monomers melt and form a clear solution.[11]
-
Reduce the temperature to 140°C and continue stirring for 1-2 hours to form the pre-polymer.[11]
-
Quench the reaction by dissolving the viscous pre-polymer in 1,4-dioxane.[11]
-
Purify the pre-polymer by precipitating it in a large volume of deionized water.
-
Collect the precipitated pre-polymer and freeze-dry it to obtain a purified, solid POC pre-polymer.[11]
Protocol 2: Fabrication of Porous POC Scaffolds using Salt Leaching
This protocol details the fabrication of porous scaffolds from the synthesized POC pre-polymer.
Caption: Workflow for fabricating porous POC scaffolds.
Materials:
-
POC pre-polymer
-
1,4-dioxane
-
Sodium chloride (NaCl), sieved to desired particle size
-
Polytetrafluoroethylene (PTFE) molds
-
Vacuum oven
-
Deionized water
-
Lyophilizer
Procedure:
-
Dissolve the POC pre-polymer in 1,4-dioxane to form a 25 wt% solution.[10]
-
Add sieved NaCl particles (the porogen) to the pre-polymer solution and mix thoroughly to create a homogenous slurry. The size of the salt particles will determine the pore size of the scaffold.
-
Cast the slurry into PTFE molds of the desired shape and size.[10]
-
Allow the solvent to evaporate for 24 hours at room temperature.[10]
-
Transfer the molds to a vacuum oven for thermal crosslinking. A typical crosslinking protocol is 80°C for 4 days.[10] The temperature and duration can be adjusted to control the mechanical properties of the scaffold.
-
After crosslinking, immerse the scaffolds in a large volume of deionized water for several days, changing the water frequently, to leach out the NaCl.
-
Freeze-dry the leached scaffolds to obtain the final porous structure.
Protocol 3: In Vitro Cell Culture on POC Scaffolds
This protocol outlines the general procedure for seeding and culturing cells on the fabricated POC scaffolds.
Materials:
-
Porous POC scaffolds
-
70% Ethanol
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Cells of interest (e.g., mesenchymal stem cells)
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Sterilization: Sterilize the POC scaffolds by soaking them in 70% ethanol for 30 minutes, followed by exposure to UV light for 30 minutes on each side.[1]
-
Washing: Rinse the sterilized scaffolds thoroughly with sterile PBS to remove any residual ethanol.
-
Pre-incubation: Incubate the scaffolds in complete cell culture medium for at least 2 hours (or up to 48 hours to remove any unreacted monomers) in a cell culture incubator.[1]
-
Cell Seeding: Aspirate the pre-incubation medium and seed the cells onto the scaffolds at a desired density. A common method is to add a small volume of a concentrated cell suspension directly onto the scaffold and allow the cells to attach for a few hours before adding more medium to the well.
-
Culture: Culture the cell-seeded scaffolds in a cell culture incubator, changing the medium every 2-3 days.
-
Analysis: At desired time points, the constructs can be harvested for various analyses, such as cell viability assays (e.g., Live/Dead staining), proliferation assays (e.g., PicoGreen), and differentiation analysis (e.g., alkaline phosphatase activity, real-time PCR for gene expression).
Protocol 4: Mechanical Testing of Scaffolds
This protocol provides a general guideline for assessing the compressive mechanical properties of the fabricated scaffolds.
Materials:
-
Porous scaffolds
-
Universal mechanical testing machine with a compression platen
-
Calipers
Procedure:
-
Measure the dimensions (diameter and height) of the cylindrical scaffold samples using calipers.
-
Place the scaffold at the center of the lower compression platen of the mechanical testing machine.
-
Apply a compressive load at a constant strain rate (e.g., 1 mm/min).
-
Record the load-displacement data until a predefined strain (e.g., 60%) is reached.
-
Calculate the compressive stress (load/cross-sectional area) and strain (displacement/initial height).
-
The compressive modulus can be determined from the initial linear region of the stress-strain curve.
Conclusion
Citrate-based biomaterials represent a significant advancement in the field of tissue engineering. Their inherent biocompatibility, tunable properties, and bioactive nature make them highly attractive for a multitude of regenerative medicine applications. The protocols and data presented in this document provide a foundation for researchers and drug development professionals to explore the potential of these innovative materials in their own work. Further research will undoubtedly continue to uncover new applications and refine the design of these promising biomaterials for clinical translation.
References
- 1. Poly(octamethylene citrate) Modified with Glutathione as a Promising Material for Vascular Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering Citric Acid-Based Porous Scaffolds for Bone Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineering Citric Acid-Based Porous Scaffolds for Bone Regeneration | Springer Nature Experiments [experiments.springernature.com]
- 4. psu.edu [psu.edu]
- 5. Citric Acid: A Nexus Between Cellular Mechanisms and Biomaterial Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineering multifunctional bioactive citrate-based biomaterials for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. b-real.lab.westlake.edu.cn [b-real.lab.westlake.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. Citrate: a key signalling molecule and therapeutic target for bone remodeling disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bme.psu.edu [bme.psu.edu]
- 11. b-real.lab.westlake.edu.cn [b-real.lab.westlake.edu.cn]
- 12. Frontiers | Citrate: a key signalling molecule and therapeutic target for bone remodeling disorder [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Metabotissugenic citrate biomaterials orchestrate bone regeneration via citrate-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Disodium Citrate Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium citrate (C₆H₆Na₂O₇), also known as disodium hydrogen citrate, is a sodium acid salt of citric acid.[1][2] It is a versatile compound widely utilized in the pharmaceutical and drug development industries for its properties as a buffering agent, sequestrant, and anticoagulant.[1] In pharmaceutical formulations, it helps maintain pH stability and can improve the solubility of active pharmaceutical ingredients (APIs).[1] Its anticoagulant effect is achieved through the chelation of calcium ions, which are essential for the blood coagulation cascade. This document provides detailed protocols for the preparation, analysis, and application of this compound solutions in a laboratory setting.
Physicochemical Properties and Safety Data
This compound is a white crystalline powder that is freely soluble in water and practically insoluble in ethanol.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆Na₂O₇ | [1] |
| Molar Mass | 236.09 g/mol | [1] |
| Appearance | White crystalline powder | [3] |
| Solubility in Water | 263.1 g/L at 20 °C | [1] |
| pH of 3% (w/v) solution | 4.9 - 5.2 | [2] |
Table 2: pH of Disodium Hydrogen Citrate Solutions at 25°C
| Concentration (mM) | pH | Reference(s) |
| 1 | 5.48 | [4] |
| 10 | 5.28 | [4] |
| 100 | 4.88 | [4] |
| 1000 (1M) | 3.72 | [4] |
Safety Information:
This compound is generally recognized as safe (GRAS) for food use by the FDA.[1] However, standard laboratory safety precautions should be observed when handling the solid compound and its solutions. This includes wearing personal protective equipment (PPE) such as safety glasses and gloves.
Experimental Protocols
Protocol 1: Preparation of a 1M this compound Stock Solution
This protocol describes the preparation of a 1 Molar (M) stock solution of this compound for general laboratory use.
Materials:
-
This compound, anhydrous (Molar Mass: 236.09 g/mol )
-
Deionized or distilled water
-
Volumetric flask (1 L)
-
Magnetic stirrer and stir bar
-
Weighing balance
Procedure:
-
Calculate the required mass: To prepare 1 L of a 1 M solution, you will need 236.09 g of anhydrous this compound.
-
Weigh the this compound: Accurately weigh out 236.09 g of this compound powder using a calibrated balance.
-
Dissolve the powder: Add approximately 700 mL of deionized water to a 1 L volumetric flask. Add the magnetic stir bar, place the flask on a magnetic stirrer, and begin stirring. Gradually add the weighed this compound to the water.
-
Ensure complete dissolution: Continue stirring until all the this compound has completely dissolved. This may take some time.
-
Bring to final volume: Once the solid is fully dissolved, remove the stir bar and carefully add deionized water to the flask until the bottom of the meniscus reaches the 1 L mark.
-
Mix thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the 1 M this compound solution in a clearly labeled, airtight container at room temperature.
Protocol 2: Preparation of a 4% (w/v) this compound Anticoagulant Solution
This protocol is adapted from pharmaceutical preparations for anticoagulant solutions used in apheresis procedures.
Materials:
-
This compound dihydrate
-
Water for Injection (WFI) or equivalent high-purity water
-
Sterile container
-
Analytical balance
-
pH meter
Procedure:
-
Weigh the this compound: Accurately weigh 4.0 g of this compound dihydrate for every 100 mL of final solution volume.
-
Dissolve in water: In a sterile container, dissolve the weighed this compound in approximately 80% of the final volume of WFI.
-
Adjust pH (if necessary): Check the pH of the solution. If required, adjust the pH using a solution of citric acid.
-
Bring to final volume: Add WFI to reach the final desired volume (e.g., 100 mL).
-
Sterilization: The final solution should be sterilized, for example, by autoclaving, if it is to be used in biological applications requiring sterility.
-
Storage: Store the sterile solution in a sealed, sterile container.
Quality Control Protocols
Protocol 3: Assay of this compound Solution by Titration
This protocol provides a method for determining the concentration of a this compound solution by titration.
Principle:
This method involves the carbonization of this compound to sodium carbonate, which is then reacted with a known excess of strong acid (hydrochloric acid). The remaining acid is then back-titrated with a standard solution of a strong base (sodium hydroxide).
Materials:
-
This compound solution (sample)
-
0.5 M Hydrochloric acid (HCl)
-
0.5 M Sodium hydroxide (NaOH)
-
Methyl orange indicator solution
-
Crucible
-
Bunsen burner or muffle furnace
-
Filtration apparatus
-
Burette, pipette, and other standard laboratory glassware
Procedure:
-
Sample preparation: Accurately weigh approximately 2 g of the this compound solution into a crucible.
-
Carbonization: Gently heat the sample in the crucible until it is carbonized (turns to a black ash).
-
Acid digestion: Allow the crucible to cool. Add 50 mL of water and 50 mL of 0.5 M HCl to the residue. Boil the mixture to dissolve the residue.
-
Filtration: Filter the solution to remove any insoluble particles. Wash the filter paper with water, collecting the filtrate and washings.
-
Titration: Add a few drops of methyl orange indicator to the combined filtrate and washings. Titrate the excess HCl with 0.5 M NaOH until the indicator changes color from red to yellow.
-
Calculation: Each mL of 0.5 M HCl is equivalent to 65.78 mg of disodium hydrogen citrate.[3] Calculate the concentration of this compound in the original sample based on the amount of HCl consumed.
Protocol 4: Assay of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the quantification of this compound in a solution using HPLC, based on a method for analyzing disodium hydrogen citrate syrup.[5]
Chromatographic Conditions:
-
Column: ODS (C18), (150 × 4.6) mm
-
Mobile Phase A: 0.05% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-6.5 min: 100% A, 0% B
-
7.0-11.0 min: 50% A, 50% B
-
12.0-30.0 min: 100% A, 0% B
-
-
Flow Rate: 1 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: 210 nm
-
Column Temperature: 30 °C
Procedure:
-
Preparation of Reference Solution: Accurately weigh about 140 mg of Disodium Hydrogen Citrate working standard and transfer it into a 100 mL volumetric flask. Dissolve in approximately 60 mL of HPLC grade water with sonication for about 10 minutes, then make up the volume with HPLC grade water.[5]
-
Preparation of Test Solution: Accurately weigh a sample of the solution equivalent to 1.40 g of Disodium Hydrogen Citrate and transfer it to a 100 mL volumetric flask. Add about 60 mL of HPLC water and sonicate for 10 minutes. After cooling to room temperature, make up the volume to 100 mL with HPLC water. Further dilute 10 mL of this solution to 100 mL with HPLC water.[5]
-
Analysis: Inject the reference and test solutions into the HPLC system.
-
System Suitability: The test is valid if the column efficiency is not less than 2000 theoretical plates, the tailing factor is not more than 2.0, and the relative standard deviation for replicate injections of the reference solution is not more than 2.0%.[5]
-
Calculation: Measure the peak response and calculate the content of Disodium Hydrogen Citrate in the sample by comparing the peak area of the test solution with that of the reference solution.[5]
Diagrams
Anticoagulant Mechanism of this compound
The primary anticoagulant action of citrate is the chelation of free calcium ions (Ca²⁺) in the blood. Calcium is a critical cofactor for several enzymes in the coagulation cascade. By binding to calcium, citrate prevents the activation of these factors, thereby inhibiting blood clotting.
Caption: Anticoagulant effect of this compound via calcium chelation.
General Workflow for Preparation and QC of this compound Solution
This diagram illustrates the key steps involved in preparing a this compound solution and performing quality control checks.
Caption: Workflow for this compound solution preparation and quality control.
References
- 1. di-SODIUM HYDROGEN CITRATE SESQUIHYDRATE Extra Pure | Lab chemicals exporter, Lab chemical supplier, Laboratory chemical suppliers, Lab chemical manufacturer, Lab chemical distributors, Laboratory chemicals manufacturer, Laboratory Chemicals, Alpha Chemika India. [alphachemika.co]
- 2. This compound | 144-33-2 [chemicalbook.com]
- 3. Di Sodium Hydrogen Citrate | Narayan Chemicals [narayanchemicals.com]
- 4. Di sodium hydrogen citrate [chembk.com]
- 5. giwmscdnone.gov.np [giwmscdnone.gov.np]
Application Notes and Protocols: Disodium Citrate in Food Science Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the multifaceted roles of disodium citrate in food science research. This document details its primary functions as an emulsifier, sequestrant, pH buffering agent, and stabilizer, supported by quantitative data and detailed experimental protocols for practical application in a laboratory setting.
Core Functions and Applications
This compound (Na₂C₆H₆O₇), also known as disodium hydrogen citrate, is a sodium salt of citric acid widely utilized in the food industry.[1] Its key functionalities stem from its chemical structure, which allows it to interact with various components in food systems.
-
Emulsifying Agent: this compound is instrumental in creating and stabilizing emulsions, particularly in dairy products like processed cheese.[2][3] It prevents the separation of fat and protein by binding to calcium ions in the cheese, which helps to solubilize the protein and increase its hydration.[4][5] This action facilitates the emulsification of fat and imparts a smooth, meltable texture to the final product.[2]
-
Sequestrant (Chelating Agent): As a chelating agent, this compound binds with metal ions, such as calcium and iron.[6] This sequestration is crucial in preventing unwanted chemical reactions that can lead to product degradation, such as discoloration and spoilage.[3][6] In beverages, it helps to maintain flavor stability and in processed meats, it contributes to color retention.[7]
-
pH Buffering Agent: this compound helps to regulate and maintain a stable pH in a variety of food products.[6] In carbonated beverages, it is used to adjust tartness and maintain the desired acidity, contributing to the overall flavor profile.[8] Its buffering capacity is also important in jams, jellies, and other preserved foods to control microbial growth and ensure product safety.[3]
-
Stabilizer: In products like UHT (Ultra-High Temperature) milk, this compound acts as a stabilizer by reducing sediment formation.[9][10] It achieves this by sequestering calcium ions, which can otherwise contribute to the aggregation of proteins and lead to sedimentation during heat treatment and storage.[9][10]
Quantitative Data on this compound Applications
The following tables summarize quantitative data on the use of this compound in various food science applications, extracted from research and patent literature.
Table 1: this compound in Processed Cheese
| Parameter | Concentration of this compound | Observation | Reference |
| Emulsification | 0.75 g/100g or higher | Necessary to form a homogeneous and stable processed cheese. | [11] |
| pH Adjustment | - | The pH of the liquid sodium citrate solution is preferably below 8.0, more preferably below 7.0, and most preferably below 6.0 for optimal use in processed cheese. | [4] |
| Regulatory Limit | < 3% by weight of the final product | Maximum allowable concentration of citrates in processed dairy products according to U.S. Government regulations. | [4] |
Table 2: this compound in UHT Milk
| Parameter | Concentration of this compound | Observation | Reference |
| Sediment Reduction | 0.025% - 0.1% (as part of a stabilizer blend) | Decreased sediment volume in UHT-processed goat's milk. | [10] |
| Ionic Calcium Reduction | Addition of trisodium citrate (TSC) | Reduced ionic calcium, which is correlated with reduced sediment formation. | [9][10] |
| Regulatory Limit (for trisodium citrate) | 0.02% | Maximum permitted addition in the production of UHT milk. | [12] |
Table 3: this compound in Beverages
| Parameter | Concentration of Citrate | Observation | Reference |
| Plaque pH Reduction | 0.1%, 0.2%, and 0.4% in 10% sucrose solutions | Significantly less pH drop in dental plaque compared to a 10% sucrose solution alone, suggesting a reduction in cariogenic potential. | [8] |
Table 4: this compound in Whey Protein Emulsions
| Parameter | Concentration of Citrate | Observation | Reference |
| Emulsion Stability | > 5 mM | Prevented droplet aggregation in whey protein isolate (WPI)-stabilized oil-in-water emulsions containing 10 mM CaCl₂. | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in food science applications.
Protocol 1: Evaluation of Emulsifying Properties of this compound in a Model Processed Cheese System
Objective: To determine the minimum concentration of this compound required to form a stable oil-in-water emulsion representative of processed cheese.
Materials:
-
Rennet casein
-
Vegetable oil
-
This compound
-
Distilled water
-
Blender or homogenizer
-
Microscope with camera
-
Centrifuge
Procedure:
-
Prepare a series of this compound solutions in distilled water at varying concentrations (e.g., 0.5%, 0.75%, 1.0%, 1.5%, 2.0% w/w).
-
Disperse a fixed amount of rennet casein (e.g., 20% w/w) in each this compound solution.
-
Heat the mixture to 80°C with constant stirring until the casein is fully hydrated.
-
Slowly add a fixed amount of pre-heated vegetable oil (e.g., 30% w/w) to the casein solution while homogenizing at high speed for 5 minutes to form an emulsion.
-
Cool the emulsion to room temperature.
-
Emulsion Stability Analysis:
-
Microscopy: Observe a small sample of each emulsion under a microscope. A stable emulsion will show small, uniformly distributed fat globules. An unstable emulsion will show large, coalesced fat globules.
-
Centrifugation: Centrifuge a sample of each emulsion at 3000 x g for 15 minutes. Measure the height of the separated cream layer. A smaller cream layer indicates a more stable emulsion.
-
Protocol 2: Determination of the pH Buffering Capacity of this compound in a Beverage System
Objective: To quantify the buffering capacity of this compound in an acidic beverage model.
Materials:
-
This compound
-
Citric acid
-
Distilled water
-
0.1 M Sodium Hydroxide (NaOH) solution
-
pH meter
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a 0.1 M citric acid solution in distilled water to simulate an acidic beverage.
-
Prepare a series of test solutions by adding varying concentrations of this compound (e.g., 0.05 M, 0.1 M, 0.2 M) to the citric acid solution. A control solution will contain only citric acid.
-
Place 100 mL of the control solution in a beaker with a magnetic stir bar and measure the initial pH.
-
Titrate the solution with 0.1 M NaOH, adding small increments (e.g., 0.5 mL) and recording the pH after each addition until the pH reaches a target value (e.g., pH 7.0).
-
Repeat the titration for each of the test solutions containing this compound.
-
Data Analysis: Plot the pH versus the volume of NaOH added for each solution. The buffering capacity is determined by the volume of NaOH required to cause a significant change in pH. A solution with higher buffering capacity will require a larger volume of NaOH to change its pH.
Protocol 3: Assessment of Sequestrant Activity of this compound in Preventing Browning of Apple Slices
Objective: To evaluate the effectiveness of this compound in preventing enzymatic browning of fresh-cut apples by chelating metal ions that act as cofactors for polyphenol oxidase (PPO).
Materials:
-
Apples (e.g., 'Granny Smith' variety)
-
This compound
-
Ascorbic acid (as a positive control)
-
Distilled water
-
Colorimeter or a digital camera and image analysis software
-
Knife and cutting board
Procedure:
-
Prepare the following treatment solutions:
-
Control: Distilled water
-
Positive Control: 1% (w/v) Ascorbic acid solution
-
Test Solutions: 0.5%, 1.0%, and 2.0% (w/v) this compound solutions.
-
-
Wash and dry the apples. Cut the apples into uniform slices (e.g., 1 cm thick).
-
Immediately immerse the apple slices in the respective treatment solutions for 2 minutes.
-
Remove the slices from the solutions and place them on a tray at room temperature.
-
Color Measurement:
-
Measure the color of the apple slices at regular intervals (e.g., 0, 1, 2, 4, and 24 hours) using a colorimeter to obtain L* (lightness), a* (redness/greenness), and b* (yellowness/blueness) values.
-
Alternatively, take standardized digital photographs at each time point and analyze the images for changes in browning using image analysis software.
-
-
Data Analysis: Calculate the change in L* value (ΔL*) or the browning index over time for each treatment. A smaller change indicates better inhibition of browning.
Visualizations: Mechanisms and Workflows
Mechanism of Action: this compound as a Sequestrant
Caption: Mechanism of this compound as a sequestrant in food systems.
Experimental Workflow: Emulsion Stability Analysis
Caption: Workflow for evaluating the emulsifying properties of this compound.
Logical Relationship: pH Buffering Action
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. gjphosphate.com [gjphosphate.com]
- 3. gjphosphate.com [gjphosphate.com]
- 4. US5505979A - Preparation of process cheese using liquid sodium citrate - Google Patents [patents.google.com]
- 5. openprairie.sdstate.edu [openprairie.sdstate.edu]
- 6. What is the mechanism of Sodium Citrate Hydrate? [synapse.patsnap.com]
- 7. Effect of the Food Additives Sodium Citrate and Disodium Phosphate on Shiga Toxin-Producing Escherichia coli and Production of stx-Phages and Shiga toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of different concentrations of citrate in drinks on plaque pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of phosphates and citrates on sediment formation in UHT goats' milk | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Influence of EDTA and citrate on physicochemical properties of whey protein-stabilized oil-in-water emulsions containing CaCl2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Disodium Citrate for Preventing Coagulation in Blood Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium citrate is a widely used anticoagulant essential for various laboratory analyses of blood samples. Its primary function is to prevent the initiation of the coagulation cascade by chelating calcium ions, which are critical cofactors for several clotting factors.[1] This reversible anticoagulation makes it the standard for coagulation studies, as the clotting process can be easily initiated in the laboratory by adding excess calcium.[1] These application notes provide detailed information on the use of this compound, including its mechanism of action, protocols for use, and a comparison with other common anticoagulants.
Mechanism of Action
The coagulation cascade is a series of enzymatic reactions that result in the formation of a stable fibrin clot. This process is highly dependent on the presence of calcium ions (Ca²⁺) at multiple steps. This compound, typically used as a 3.2% (0.109 M) buffered solution, prevents coagulation by binding to these free calcium ions in the blood, forming calcium citrate complexes.[1] This sequestration of calcium inhibits the activation of several key clotting factors, thereby halting the coagulation cascade before a fibrin clot can form.
Data Presentation: Comparison of Anticoagulants
The choice of anticoagulant can significantly impact the results of various blood analyses. The following tables summarize the key differences between this compound, EDTA, and heparin.
Table 1: General Comparison of Common Anticoagulants
| Feature | This compound | EDTA (Ethylenediaminetetraacetic acid) | Heparin |
| Mechanism of Action | Chelates calcium ions (reversible)[1] | Chelates calcium ions (irreversible) | Inhibits thrombin formation and activity[1] |
| Primary Use | Coagulation studies (e.g., PT, aPTT), platelet function tests[1] | Hematology (e.g., complete blood count)[2] | Clinical chemistry, blood gas analysis |
| Tube Top Color | Light Blue[3] | Lavender/Purple | Green |
Table 2: Effects on Complete Blood Count (CBC) Parameters
| Parameter | This compound | EDTA | Heparin |
| Hemoglobin (HGB) | No significant difference compared to EDTA[2][4] | Gold Standard | No significant difference compared to EDTA[2][4] |
| Hematocrit (HCT) | No significant difference compared to EDTA[2][4] | Gold Standard | No significant difference compared to EDTA[2][4] |
| Red Blood Cell (RBC) Count | No significant difference compared to EDTA[2][4] | Gold Standard | No significant difference compared to EDTA[2][4] |
| White Blood Cell (WBC) Count | No significant difference compared to EDTA[2][4] | Gold Standard | No significant difference compared to EDTA[2][4] |
| Platelet (PLT) Count | Significantly lower than EDTA[2][4] | Gold Standard | Significantly lower than EDTA[2][4] |
Table 3: Suitability for Different Types of Laboratory Assays
| Assay Type | This compound | EDTA | Heparin |
| Coagulation Assays (PT, aPTT) | Recommended [1] | Unsuitable; directly inhibits coagulation[5] | Unsuitable; directly inhibits coagulation[5] |
| Platelet Function Tests | Recommended [1] | Can affect platelet function | Can cause platelet aggregation[2] |
| Routine Hematology (CBC) | Not recommended due to lower platelet counts[2][4] | Recommended [2] | Not recommended due to potential for platelet clumping[2] |
| Clinical Chemistry | Can interfere with some assays (e.g., calcium, alkaline phosphatase)[6] | Interferes with electrolyte measurements (e.g., calcium, potassium) | Generally suitable, but can interfere with some assays |
| PCR-based Assays | Generally suitable | Generally suitable | Unsuitable ; potent PCR inhibitor[1] |
Experimental Protocols
Protocol 1: Preparation of 3.2% (w/v) this compound Anticoagulant Solution
Materials:
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Distilled or deionized water
-
Volumetric flask
-
Magnetic stirrer and stir bar (optional)
-
Sterile filtration unit (0.22 µm filter)
-
Sterile storage containers
Procedure:
-
Weigh out 3.2 grams of trisodium citrate dihydrate.
-
Transfer the trisodium citrate dihydrate into a 100 mL volumetric flask.
-
Add approximately 80 mL of distilled or deionized water to the flask.
-
Gently swirl the flask or use a magnetic stirrer until the solid is completely dissolved.
-
Once dissolved, add distilled or deionized water to bring the final volume to the 100 mL mark.
-
For applications requiring sterility, filter the solution through a 0.22 µm sterile filter into a sterile container.
-
Store the solution at room temperature.
Protocol 2: Blood Sample Collection using this compound Tubes
Materials:
-
Evacuated blood collection tubes containing 3.2% buffered sodium citrate (light blue top)
-
Appropriate gauge needle and tube holder
-
Tourniquet
-
Alcohol swabs
-
Gauze and bandage
Procedure:
-
Identify the patient and label the collection tube(s) with the required information.
-
Select a suitable vein for venipuncture.
-
Apply the tourniquet and cleanse the venipuncture site with an alcohol swab. Allow the site to air dry.
-
Perform the venipuncture. If multiple tubes are to be drawn, follow the correct order of draw. A discard tube (a plain red-top or another citrate tube) should be used before the citrate tube to ensure the correct blood-to-anticoagulant ratio, especially when using a winged collection set.[1]
-
Fill the citrate tube to the indicated fill line. It is crucial to achieve the correct 9:1 blood-to-anticoagulant ratio. Under-filling or over-filling the tube can lead to inaccurate results.
-
Once the tube is filled, remove it from the holder and gently invert it 3-4 times to ensure thorough mixing of the blood with the anticoagulant. Do not shake the tube, as this can cause hemolysis.
-
Release the tourniquet, remove the needle, and apply pressure to the venipuncture site with gauze.
-
Dispose of the needle in a sharps container and bandage the site.
Protocol 3: Preparation of Platelet-Poor Plasma (PPP)
Materials:
-
Citrate-anticoagulated whole blood
-
Refrigerated centrifuge
-
Plastic transfer pipettes
-
Polypropylene tubes for plasma storage
Procedure:
-
Process the blood sample within one hour of collection.
-
Centrifuge the capped citrate tube at 1,500 x g for 15 minutes in a refrigerated centrifuge to pellet the cellular components.
-
Carefully remove the tube from the centrifuge. Using a plastic transfer pipette, aspirate the top two-thirds of the plasma, being careful not to disturb the buffy coat (the layer of white blood cells and platelets above the red blood cells).
-
Transfer the plasma to a clean polypropylene tube.
-
For assays requiring very low platelet counts, a double-centrifugation step is recommended. Centrifuge the collected plasma again at 1,500 x g for 15 minutes.
-
Transfer the supernatant (platelet-poor plasma) to a new, labeled polypropylene tube.
-
The PPP can be used immediately for analysis or stored frozen at -20°C or -80°C for later use.
Visualizations
Signaling Pathway: The Coagulation Cascade and the Role of this compound
Caption: Mechanism of this compound anticoagulation.
Experimental Workflow: Blood Sample Processing
Caption: Workflow for blood collection and plasma preparation.
Logical Relationships: Choosing an Anticoagulant
Caption: Decision tree for selecting an anticoagulant.
References
Troubleshooting & Optimization
Troubleshooting disodium citrate buffer stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with disodium citrate buffer solutions.
Troubleshooting Guides & FAQs
This section addresses common problems encountered during the preparation, storage, and use of this compound buffer.
pH Stability Issues
Q1: My this compound buffer's pH is incorrect after preparation. What could be the cause?
A1: Several factors can lead to an incorrect initial pH:
-
Inaccurate measurements: Ensure precise weighing of citric acid and its salts. Use calibrated scales.
-
Incorrect reagents: Verify that you are using the correct forms of citric acid and sodium citrate (e.g., anhydrous vs. dihydrate) as specified in your protocol.
-
Improper pH adjustment: When titrating with a strong acid or base (like HCl or NaOH), add the titrant slowly and allow the solution to equilibrate before taking a pH reading. Ensure your pH meter is properly calibrated with fresh standards.
-
Water quality: Use high-purity water (e.g., distilled or deionized) to avoid introducing contaminants that could affect the pH.
Q2: The pH of my stored buffer has shifted over time. Why is this happening?
A2: pH shifts in stored citrate buffer can be attributed to:
-
Carbon dioxide absorption: Exposure to air can lead to the absorption of atmospheric CO2, which can lower the pH of the buffer. Always store your buffer in tightly sealed containers.
-
Microbial contamination: Microbial growth can alter the pH of the buffer. If you suspect contamination, discard the buffer and prepare a fresh, sterile solution.
-
Temperature fluctuations: The pKa of citric acid is temperature-dependent. Significant changes in storage temperature can cause slight pH shifts. It is best to measure and adjust the pH at the temperature at which the buffer will be used.[1]
Q3: I observed a significant drop in pH after freezing my citrate buffer. Is this normal?
A3: Yes, it is a known phenomenon that citrate buffers can become more acidic upon freezing.[2][3][4] This is due to the partial crystallization and vitrification of buffer components in the ice matrix, which can alter the local concentration of protons. The extent of this acidification can depend on the initial pH and the concentration of the buffer.[2][3][4]
Precipitation and Cloudiness
Q4: My this compound buffer has become cloudy or has formed a precipitate. What should I do?
A4: Cloudiness or precipitation can occur for several reasons:
-
Low temperature: Sodium citrate salts have reduced solubility at lower temperatures. If the buffer has been stored at 4°C or below, allow it to warm to room temperature to see if the precipitate redissolves. A study has shown that the main change in pH for citrate buffers occurs between 0 and -10°C, which is likely due to the precipitation of sodium citrate.[5]
-
Concentration exceeded solubility limit: Ensure that the concentration of your buffer does not exceed the solubility of the citrate salts at the storage temperature.
-
Contamination: Microbial growth or chemical contamination can lead to the formation of insoluble particles.
If the precipitate does not redissolve upon warming, it is best to discard the buffer and prepare a fresh solution.
Microbial Growth
Q5: I suspect microbial growth in my buffer (e.g., cloudiness, visible colonies). How can I prevent this?
A5: To prevent microbial contamination:
-
Sterilization: Prepare the buffer with sterile water and sterilize the final solution by filtering it through a 0.22 µm filter.
-
Proper storage: Store the buffer in sterile, tightly sealed containers. For long-term storage, consider refrigeration at 2-8°C.[6][7][8][9][10]
-
Aseptic technique: Use sterile pipettes and containers when handling the buffer to avoid introducing contaminants.[11]
-
Limited shelf life: Unsterilized citrate buffer stored at room temperature generally has a shelf life of up to 3 months.[7][10] Some sources suggest a shelf life of up to 12 months for a sterile solution stored at room temperature in a tightly sealed container.[11]
Chemical Degradation
Q6: Can my this compound buffer degrade over time?
A6: Yes, citrate can undergo chemical degradation under certain conditions:
-
Photochemical Degradation: In the presence of trace amounts of iron and exposure to light, citrate can degrade, leading to the formation of reactive species that can modify proteins.
-
Thermal Degradation: High temperatures can also promote the degradation of citric acid. Three main thermal degradation pathways have been identified, leading to the formation of acetone and CO2, acetic acid and CO2, or propene and CO2.[12]
To minimize degradation, store the buffer in a dark place, away from heat sources, and consider using amber bottles to protect it from light.
Data Presentation
Table 1: Effect of Temperature on the pH of Citrate Buffers
| Initial pH at 25°C | Molarity (mM) | pH at -10°C (approx.) | pH at -30°C (approx.) | Reference |
| 5.5 | 5 and 20 | Slight Increase | Slight Increase | [5] |
| 6.0 | 5 and 20 | Slight Increase | Slight Increase | [5] |
| 6.5 | 5 and 20 | Slight Increase | Slight Increase | [5] |
| 2.5 - 8.0 | 20 - 600 | Acidification upon cooling | - | [2][3][4] |
Note: One study indicates a slight pH increase upon cooling, while another more recent and detailed study reports acidification upon freezing. The direction and magnitude of the pH shift can be influenced by the buffer concentration and the specific composition.
Table 2: Solubility of Sodium Citrate in Water
| Compound | Temperature (°C) | Solubility ( g/100 mL) |
| Sodium Citrate Anhydrous | 25 | 57 |
| Sodium Citrate Dihydrate | 25 | 65 |
| Trisodium Citrate | Increases with temperature | Highly soluble |
Experimental Protocols
Protocol 1: Stability Testing of this compound Buffer
Objective: To assess the stability of a prepared this compound buffer solution over time under specific storage conditions.
Methodology:
-
Buffer Preparation: Prepare the this compound buffer according to your established laboratory protocol.
-
Initial Analysis (Time 0):
-
Visual Inspection: Visually inspect the freshly prepared buffer for clarity, color, and any particulate matter against a black and a white background.[13][14][15][16][17]
-
pH Measurement: Measure and record the pH of the buffer using a calibrated pH meter.
-
Microbial Analysis (Optional): Perform a microbial limit test to determine the initial bioburden.
-
-
Storage: Aliquot the buffer into multiple sterile, tightly sealed containers. Store the containers under the desired conditions (e.g., room temperature, 2-8°C, protected from light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1 week, 1 month, 3 months), retrieve a sample container and repeat the following analyses:
-
Visual Inspection: As described for Time 0.
-
pH Measurement: As described for Time 0.
-
Microbial Analysis (Optional): As described for Time 0.
-
-
Data Analysis: Compare the results from each time point to the initial analysis. A significant change in pH, the appearance of particulate matter, or an increase in microbial count indicates instability.
Protocol 2: Visual Inspection of Buffer Solutions
Objective: To qualitatively assess the physical appearance of the buffer for signs of instability.
Methodology:
-
Preparation: Ensure the inspection area is well-lit (2000-3750 lux) with both a matte black and a non-glare white background available.[13][14][15][16][17]
-
Sample Handling: Gently swirl the container to ensure homogeneity and to suspend any settled particles. Avoid introducing air bubbles.
-
Inspection:
-
Hold the container against the white background and inspect for any dark particles or changes in color for approximately 5 seconds.
-
Hold the container against the black background and inspect for any light-colored particles or haziness for approximately 5 seconds.
-
-
Recording: Document all observations, including the presence, number, and description of any particles, as well as any changes in color or clarity.
Protocol 3: Microbial Limit Test (Pour Plate Method)
Objective: To quantify the number of viable microorganisms in the buffer solution.
Methodology:
-
Sample Preparation: Aseptically transfer 1 mL of the this compound buffer into a sterile petri dish. Prepare serial dilutions if high contamination is suspected.
-
Plating:
-
Incubation: Gently swirl the plates to mix the sample with the agar and allow them to solidify. Incubate the TAMC plates at 30-35°C for 5 days and the TYMC plates at 20-25°C for 5 days, in an inverted position.[18]
-
Counting: After incubation, count the number of colony-forming units (CFUs) on each plate.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound buffer stability issues.
Caption: Experimental workflow for assessing buffer stability over time.
Caption: Chemical equilibrium of the polyprotic citrate buffer system.
References
- 1. promega.com [promega.com]
- 2. aux.uibk.ac.at [aux.uibk.ac.at]
- 3. researchgate.net [researchgate.net]
- 4. Investigating freezing-induced acidity changes in citrate buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. shop.leicabiosystems.com [shop.leicabiosystems.com]
- 7. Citrate Buffer Antigen Retrieval Protocol | Protocols Online [protocolsonline.com]
- 8. bosterbio.com [bosterbio.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. biochemazone.com [biochemazone.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmtech.com [pharmtech.com]
- 14. usp.org [usp.org]
- 15. Visual Inspection: What Is It and Why You Need It [adragos-pharma.com]
- 16. fda.gov [fda.gov]
- 17. FDA publishes Draft Guidance on Visual Inspection of Parenterals - ECA Academy [gmp-compliance.org]
- 18. SOP for Microbial Limit Test of Raw Material and Finished Product | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Overcoming PCR Inhibition by Disodium Citrate
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome PCR inhibition caused by disodium citrate.
Frequently Asked Questions (FAQs)
Q1: How does this compound inhibit my PCR reaction?
This compound, and its conjugate base citrate, act as potent PCR inhibitors by chelating magnesium ions (Mg²⁺)[1][2]. Mg²⁺ is an essential cofactor for Taq DNA polymerase, the enzyme that drives the amplification of DNA in a PCR reaction[1][2][3]. By binding to and sequestering these magnesium ions, citrate reduces the effective concentration of free Mg²⁺ available to the polymerase. This leads to a decrease in or complete loss of polymerase activity, resulting in poor or failed DNA amplification[1][2].
Q2: My DNA sample is stored in a solution containing this compound. At what concentration will it become inhibitory?
The inhibitory effect of citrate is dependent on its concentration in the final PCR mix[1]. While there isn't a single universal inhibitory concentration due to variations in PCR conditions (especially the initial Mg²⁺ concentration), even low millimolar (mM) concentrations of citrate can interfere with the reaction[1]. For instance, if a sample is stored in a 1 mM sodium citrate solution, its final concentration in the PCR master mix could be high enough to significantly reduce the availability of the 1.5-2.0 mM Mg²⁺ typically present[1].
Q3: How can I confirm that this compound is the inhibitor in my PCR experiment?
To confirm that this compound is the cause of PCR failure, you can perform a "spiking" experiment[1]. This involves setting up two PCR reactions:
-
Control Reaction: A standard PCR with a known, clean DNA template that reliably amplifies.
-
Spiked Reaction: The same as the control reaction, but with the addition of your DNA sample suspected to contain citrate[1].
A significant reduction or complete lack of amplification in the spiked reaction compared to the control strongly suggests the presence of a PCR inhibitor in your sample[1]. Additionally, using an internal amplification control (IAC) can help diagnose inhibition. If both your target DNA and the IAC fail to amplify or show delayed amplification, an inhibitor is likely present[1].
Troubleshooting Guides
If you suspect this compound is inhibiting your PCR, here are three primary strategies to overcome it, ranging from simple adjustments to more involved purification methods.
Strategy 1: Reaction Optimization
This is often the most direct and cost-effective approach.
Since citrate inhibits PCR by chelating Mg²⁺, the most straightforward countermeasure is to increase the MgCl₂ concentration in your PCR master mix[1]. This ensures that even with some chelation by citrate, sufficient free Mg²⁺ ions are available for the Taq polymerase to function optimally[1].
Experimental Protocol: MgCl₂ Titration
-
Preparation: Set up a series of PCR reactions using your citrate-containing DNA template.
-
MgCl₂ Gradient: Keep all other reaction components constant while varying the final concentration of MgCl₂. A typical titration range is from 1.5 mM to 4.0 mM, in 0.5 mM increments[1].
-
Controls: Include a positive control (a clean template known to amplify well) and a negative control (no template) for each MgCl₂ concentration being tested[1].
-
Analysis: Run the PCR reactions and analyze the results using gel electrophoresis or qPCR. The optimal MgCl₂ concentration is the one that yields the strongest specific product band with minimal non-specific amplification[1].
Table 1: Recommended MgCl₂ Titration Range
| MgCl₂ Concentration (mM) | Expected Outcome |
| 1.5 (Standard) | Potential inhibition if citrate is present. |
| 2.0 | May overcome low levels of citrate inhibition. |
| 2.5 | Often effective for moderate inhibition. |
| 3.0 | Increased likelihood of overcoming inhibition. |
| 3.5 | High concentration, monitor for non-specificity. |
| 4.0 | Very high, increased risk of non-specific products. |
Certain additives, known as PCR facilitators, can help overcome inhibition.
-
Bovine Serum Albumin (BSA): BSA can bind to various inhibitors and is thought to stabilize Taq polymerase, making it more resilient[1][4]. A typical final concentration to test is between 0.1 to 0.8 mg/mL[1].
-
Inhibitor-Resistant Polymerases: Consider using commercially available DNA polymerases that are engineered to be more tolerant to common PCR inhibitors found in samples like blood, which often contains citrate as an anticoagulant[1][5].
Table 2: Common PCR Additives to Counteract Citrate Inhibition
| Additive | Recommended Final Concentration | Mechanism of Action |
| Bovine Serum Albumin (BSA) | 0.1 - 0.8 mg/mL | Binds to inhibitors and stabilizes Taq polymerase.[1][4] |
Strategy 2: Sample Dilution
Diluting your DNA template can lower the concentration of this compound to a non-inhibitory level[1]. However, this approach also reduces the concentration of the target DNA, which may not be feasible for samples with low-abundance targets[1].
Strategy 3: Nucleic Acid Purification
If optimizing the PCR mix is unsuccessful, removing the citrate from the sample is the most reliable solution[1].
Experimental Protocol: Spin-Column Based Nucleic Acid Purification
-
Kit Selection: Choose a commercial nucleic acid purification kit that is appropriate for your sample type (e.g., DNA from blood, tissue, etc.). Most silica-based spin-column kits are effective at removing salts like sodium citrate[1][6].
-
Binding: Follow the manufacturer's protocol. Typically, this involves mixing your sample with a lysis/binding buffer that facilitates the binding of nucleic acids to the silica membrane[1].
-
Washing: The column is washed with ethanol-based wash buffers. This step is crucial for removing inhibitors, salts (including citrate), and other contaminants while the nucleic acids remain bound to the membrane[1].
-
Elution: The purified nucleic acids are then eluted from the column using an elution buffer (often a low-salt buffer like Tris-EDTA) or nuclease-free water. Storing the purified DNA in water or a low-EDTA buffer is recommended to avoid re-introducing chelating agents[1].
Visual Guides
Mechanism of Citrate Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. help.takarabio.com [help.takarabio.com]
- 3. Optimizing your PCR [takarabio.com]
- 4. Inhibit inhibition: PCR inhibition and how to prevent it — BioEcho Life Sciences [bioecho.com]
- 5. Direct DNA Amplification from Crude Clinical Samples Using a PCR Enhancer Cocktail and Novel Mutants of Taq - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PCR Cleanup: Purifying Your PCR Product | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing Disodium Citrate Concentration for Cell Culture Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing disodium citrate concentration in cell culture to ensure optimal cell viability for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in cell culture?
This compound, an acid salt of citric acid, is utilized in cell culture primarily as a component of citrate buffer systems to maintain a stable pH.[1][2] It is also used for applications such as RNA isolation, where it helps prevent base hydrolysis, and in antigen retrieval techniques for immunohistochemistry.[3][4] Additionally, specific concentrations of sodium citrate solutions are employed for tasks like cell lysis and nucleic acid precipitation.[5]
Q2: What is a suitable starting concentration range for this compound in cell viability experiments?
The optimal concentration of this compound is highly dependent on the cell type. For initial dose-response experiments, a broad range from 1 mM to 20 mM is a reasonable starting point.[6] Some studies have investigated concentrations as low as 3.125 mM for effects on cell viability and proliferation.[7] It is crucial to perform a pilot experiment with a wide, logarithmic dose range to determine the dynamic range for your specific cell line.
Q3: How does this compound impact cell viability?
This compound can have a dose-dependent effect on cell viability. At lower concentrations, it may have minimal impact or even be protective, while at higher concentrations, it can lead to decreased cell viability and induce apoptosis.[6][7] For instance, in HepG2 cells, concentrations up to 5 mM had no significant effect, whereas concentrations between 10 mM and 20 mM decreased viability in a dose-dependent manner.[6] Similarly, for AGS cells, concentrations above 12.5 mM significantly decreased viability.[7]
Q4: Can this compound affect cellular metabolism and signaling?
Yes, citrate is a key metabolite that can influence cellular processes. It can act as a signaling molecule, modulating carbon metabolism and iron homeostasis.[8] Studies have shown that citrate can regulate cellular redox signaling pathways and may have anti-oxidant and anti-inflammatory properties.[9] It plays a role in the crosstalk between mitochondria and the nucleus, which is important for processes like stem cell differentiation.[10]
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability
Symptoms:
-
A sharp decline in the number of viable cells observed after treatment with this compound.
-
Morphological changes such as cell shrinkage, rounding, or detachment.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Concentration is too high | The concentration of this compound may be in the cytotoxic range for your specific cell line. Perform a dose-response experiment with a wider range of concentrations, including lower concentrations, to determine the optimal non-toxic range. |
| Cell type sensitivity | Different cell lines exhibit varying sensitivities to citrate. What is optimal for one cell line may be toxic to another. Consult literature for reported effective concentrations on similar cell types or perform a thorough dose-response curve for your cell line.[6][7] |
| Incorrect pH of the final medium | The addition of a this compound solution, especially at high concentrations, can alter the pH of the culture medium, affecting cell viability. Measure the pH of the final medium after adding this compound and adjust if necessary. |
| Osmolarity changes | Adding a concentrated solution of this compound can change the osmolarity of the culture medium, leading to osmotic stress and cell death. Calculate and adjust the osmolarity of your final culture medium, especially when using high concentrations of citrate.[11] |
Issue 2: Precipitation in Cell Culture Medium
Symptoms:
-
Visible particulate matter or cloudiness in the cell culture medium after the addition of this compound.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Low Temperature | Preparing or storing the medium with this compound at a low temperature can decrease its solubility, leading to precipitation.[12] Prepare and use the medium at 37°C. |
| Interaction with Media Components | Components in the media, such as salts and proteins, could interact with the this compound, leading to the formation of insoluble complexes.[12] Consider using a different basal medium or preparing the this compound solution in a balanced salt solution before adding it to the complete medium. |
| High Concentration | The final concentration of this compound may exceed its solubility limit in the specific cell culture medium being used.[12] Prepare a fresh stock solution and ensure it is fully dissolved before adding it to the medium. Consider using a lower final concentration. |
| pH Shift | The pH of the medium may not be optimal for keeping the this compound in solution.[12] Check and adjust the pH of the medium after adding the this compound. |
Data Presentation
Table 1: Effect of Sodium Citrate Concentration on HepG2 Cell Viability
| Concentration (mM) | Cell Viability (%) in High Glucose (25 mM) | Cell Viability (%) in Low Glucose (5 mM) |
| 1 | ~100 | ~100 |
| 5 | ~100 | ~100 |
| 10 | ~80 | ~60 |
| 20 | ~50 | ~15 |
| Data extracted from a study on HepG2 cells after 24 hours of treatment.[6] |
Table 2: Effect of Sodium Citrate Concentration on Immortalized Human Hepatocyte (IHH) Viability
| Concentration (mM) | Cell Viability (%) |
| 1 | ~100 |
| 5 | ~90 |
| 10 | ~70 |
| 20 | ~40 |
| Data extracted from a study on IHH cells after 24 hours of treatment.[6] |
Table 3: Effect of Sodium Citrate Concentration on AGS Cell Viability
| Concentration (mM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 0 (Control) | 100 | 100 | 100 |
| 3.125 | ~95 | ~90 | ~85 |
| 6.25 | ~90 | ~80 | ~70 |
| 12.5 | ~80 | ~65 | ~50 |
| 25 | ~60 | ~40 | ~20 |
| 50 | ~30 | ~15 | ~5 |
| Data extracted from a study on AGS cells.[7] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay for Determining Optimal this compound Concentration
This protocol provides a standard method for assessing cell viability based on the mitochondrial reduction of the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 M in sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20 mM).
-
Include a vehicle control (medium without this compound).
-
Carefully remove the medium from the wells and add 100 µL of the prepared treatment solutions to the respective wells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control to determine the effect of different concentrations of this compound on cell viability.
Protocol 2: Spheroid Isolation using Tri-Sodium Citrate
This protocol is adapted for the isolation of viable spheroids from 3D cell culture systems.
Materials:
-
3D cell culture sponges with spheroids
-
Incomplete cell culture medium
-
Iso-osmolar 55 mM tri-sodium citrate solution, pH 7.2
-
15 mL conical centrifuge tubes
-
Complete cell culture medium
Procedure:
-
Preparation of Iso-osmolar Tri-Sodium Citrate Solution:
-
Spheroid Isolation:
-
Aspirate the medium from the wells of the 3D culture plate.
-
Add 200 µL of incomplete medium to each well and incubate for 5 minutes at 37°C.[11]
-
Transfer the sponges to a 15 mL conical centrifuge tube.
-
Add 1 mL of the iso-osmolar 55 mM tri-sodium citrate solution per sponge.[11]
-
Incubate at room temperature for 4-5 minutes with gentle mixing.[11]
-
Centrifuge the tube at 200 x g for 7 minutes at 25°C and discard the supernatant.[11]
-
Resuspend the spheroid pellet in complete medium for further use.[11]
-
Mandatory Visualizations
Caption: Workflow for assessing cell viability with this compound.
Caption: Citrate's influence on cellular pathways.
References
- 1. 0.1M Citrate Buffer, pH 4.8 [himedialabs.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. biocompare.com [biocompare.com]
- 4. Simple Steps for Making Sodium Citrate Buffer [thoughtco.com]
- 5. teknova.com [teknova.com]
- 6. Extracellular Citrate Is a Trojan Horse for Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium citrate inhibits the proliferation of human gastric adenocarcinoma epithelia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Citrate serves as a signal molecule to modulate carbon metabolism and iron homeostasis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Citrate reduced oxidative damage in stem cells by regulating cellular redox signaling pathways and represent a potential treatment for oxidative stress-induced diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Citrate Mediates Crosstalk between Mitochondria and the Nucleus to Promote Human Mesenchymal Stem Cell In Vitro Osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation of Viable Spheroids from AlgiMatrix reagent | Thermo Fisher Scientific - US [thermofisher.com]
- 12. benchchem.com [benchchem.com]
Adjusting pH of disodium citrate buffer accurately
This guide provides detailed information, protocols, and troubleshooting advice for researchers, scientists, and drug development professionals on the accurate preparation and pH adjustment of sodium citrate buffers.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties of a citric acid buffer?
Citric acid is a triprotic weak acid, meaning it has three protons that can dissociate. This property allows it to be an effective buffer across a range of acidic to slightly basic pH values. The effectiveness of the buffer is determined by its three acid dissociation constants (pKa values).
Data Presentation: Properties of Citric Acid
| Property | Value | Dominant Species around pKa |
| pKa1 | 3.13 | Citric Acid (H₃C₆H₅O₇) / Dihydrogen Citrate (H₂C₆H₅O₇⁻) |
| pKa2 | 4.76 | Dihydrogen Citrate (H₂C₆H₅O₇⁻) / Monohydrogen Citrate (HC₆H₅O₇²⁻) |
| pKa3 | 6.40 | Monohydrogen Citrate (HC₆H₅O₇²⁻) / Citrate (C₆H₅O₇³⁻) |
Note: These pKa values are approximate and can be influenced by temperature and ionic concentration.[1][2][3]
Q2: How do I choose the correct pKa when preparing a citrate buffer for a specific pH?
A buffer is most effective at a pH close to its pKa (ideally within a range of pKa ± 1 pH unit).[4]
-
For a target pH between 3.0 and 5.0 , the pKa2 of 4.76 is the most relevant. You will be working with a mixture of dihydrogen citrate and monohydrogen citrate.
-
For a target pH between 5.0 and 7.0 , the pKa3 of 6.40 is the most relevant.[1] Your buffer will primarily contain monohydrogen citrate and fully deprotonated citrate ions.
Starting with disodium citrate (also known as disodium hydrogen citrate) places your initial solution in the pH range governed by pKa2 and pKa3, making it a versatile starting material for buffers in the 4.5 to 6.5 range.
Q3: What is the most accurate method to prepare a sodium citrate buffer to a specific pH?
There are two primary methods. The titration method using a calibrated pH meter is generally considered the most accurate for experimental work.
-
Method 1: Titration (Recommended for Accuracy): This involves starting with one form of the citrate salt (e.g., this compound or citric acid) and adding a strong acid or base to reach the target pH.[5][6]
-
Method 2: Mixing Stock Solutions: This method involves preparing two separate stock solutions of a conjugate acid/base pair (e.g., citric acid and sodium citrate) and mixing them in a calculated ratio.[7] While faster, it relies heavily on the accuracy of the initial solution concentrations and calculations.
Detailed protocols for both methods are provided in the "Experimental Protocols" section below.
Troubleshooting Guide
Problem: My final buffer pH is incorrect or unstable.
This is a common issue that can often be traced to a few key factors. Use the following guide and the workflow diagram to diagnose the problem.
Q: Why is my pH reading drifting and not stabilizing? A: This can be due to several factors:
-
Temperature Equilibration: Dissolving citrate salts can cause the solution temperature to change.[8] A pH probe will give different readings at different temperatures. Ensure your solution has returned to a stable room temperature before taking your final reading.
-
Poorly Calibrated pH Meter: The most common source of error. Ensure your pH meter is calibrated immediately before use with fresh, high-quality calibration standards that bracket your target pH (e.g., for a target pH of 4.5, use pH 4.0 and 7.0 standards).[6]
-
Faulty Electrode: The pH electrode may be old, dirty, or improperly filled with electrolyte. Refer to the manufacturer's instructions for cleaning and maintenance.
Q: I diluted my 10x stock buffer and the pH changed. Why? A: When you dilute a buffer with deionized water, the pH can shift slightly, typically increasing.[8] This is because you are adding a relatively neutral or slightly basic liquid (water) and weakening the overall buffering capacity.
-
Solution: Always prepare the concentrated stock to a pH slightly below your target. The best practice is to dilute the buffer to its final working concentration (1x) before making the final, precise pH adjustment.[8]
Q: I added my experimental compound, and the pH dropped significantly. What happened? A: You have likely exceeded the buffer's capacity. A buffer can only neutralize a finite amount of added acid or base.[9] If your sample is highly acidic or basic, it can overwhelm the buffer system.
-
Solution:
-
Increase the molarity of your citrate buffer (e.g., from 50mM to 100mM) to increase its buffering capacity.
-
If possible, adjust the pH of your sample before adding it to the buffer.
-
Q: I was titrating my buffer and the pH shot past my target. How can I fix it? A: You have "overshot" the endpoint.
-
Solution: You can carefully add the opposing reagent to bring the pH back. For example, if you were adding NaOH and the pH went too high, add a small amount of a prepared citric acid solution. To avoid this, use a lower concentration titrant (e.g., 0.1M NaOH instead of 1M) and add it dropwise as you approach the target pH.[6]
Experimental Protocols
Protocol 1: Preparation of 1 L of 0.1 M Sodium Citrate Buffer (pH 5.0) by Titration
This protocol starts with disodium hydrogen citrate and adjusts the pH downwards using HCl.
Materials:
-
Disodium hydrogen citrate (Na₂HC₆H₅O₇, M.W. will vary with hydration)
-
Hydrochloric Acid (HCl), 1 M solution
-
Deionized water (dH₂O)
-
Calibrated pH meter and probe
-
Stir plate and magnetic stir bar
-
1 L beaker and 1 L volumetric flask
Methodology:
-
Weigh Reagent: Weigh out the required amount of disodium hydrogen citrate for a 0.1 M solution (e.g., ~23.6 g for Na₂HC₆H₅O₇·1.5H₂O).
-
Dissolve: Add the powder to a beaker containing ~800 mL of dH₂O. Place on a stir plate with a stir bar until fully dissolved.
-
Initial pH Check: Place the calibrated pH probe into the solution. The initial pH will be above 5.0.
-
Titrate: Slowly add the 1 M HCl solution drop by drop while monitoring the pH. The pH will begin to decrease.
-
Final Adjustment: As the pH approaches 5.2, add the HCl one drop at a time until the meter reads exactly 5.00.
-
Bring to Volume: Transfer the solution to a 1 L volumetric flask. Rinse the beaker with dH₂O and add the rinse water to the flask. Carefully add dH₂O to the 1 L mark.
-
Final Confirmation: Cap and invert the flask several times to mix thoroughly. For maximum accuracy, re-check the pH one last time.
Protocol 2: Preparation by Mixing Stock Solutions
This protocol prepares a buffer by mixing a solution of citric acid with a solution of trisodium citrate.
Materials:
-
Citric acid monohydrate (H₃C₆H₅O₇·H₂O, M.W. = 210.14 g/mol )
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O, M.W. = 294.10 g/mol )
-
Deionized water, calibrated pH meter, stir plate, etc.
Methodology:
-
Prepare 0.1 M Citric Acid Stock: Dissolve 21.01 g of citric acid monohydrate in dH₂O and bring the final volume to 1 L.
-
Prepare 0.1 M Trisodium Citrate Stock: Dissolve 29.41 g of trisodium citrate dihydrate in dH₂O and bring the final volume to 1 L.[10]
-
Mix Solutions: To achieve a specific pH, mix the two stock solutions according to established buffer tables or a Henderson-Hasselbalch calculation. For a pH of 5.0 , you would mix approximately:
-
48.5 mL of 0.1 M Citric Acid stock
-
51.5 mL of 0.1 M Trisodium Citrate stock
-
-
Verify pH: Always verify the pH of the final mixture with a calibrated pH meter and make minor adjustments with either stock solution if necessary.
Visualization
This workflow provides a logical path for troubleshooting inaccurate pH readings during buffer preparation.
Caption: A flowchart for diagnosing and correcting common issues encountered during buffer pH adjustment.
References
- 1. Citric acid - Wikipedia [en.wikipedia.org]
- 2. Citric Acid [commonorganicchemistry.com]
- 3. our blogs! - Citric Acid: A Comprehensive Guide - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
- 4. Using the Henderson-Hasselbalch Equation for a Buffer | Chemistry | Study.com [study.com]
- 5. quora.com [quora.com]
- 6. physical chemistry - How do I make a 0.5 M citrate buffer at pH 4.5? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. thoughtco.com [thoughtco.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
Technical Support Center: Preventing Precipitation in Disodium Citrate Solutions
Welcome to the Technical Support Center for disodium citrate solutions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent precipitation in their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in solutions?
This compound, also known as disodium hydrogen citrate, is a sodium salt of citric acid. It is widely used in pharmaceutical and research applications as a buffering agent to control pH, a sequestrant to chelate metal ions, and an anticoagulant.[1][2] Its high solubility in water makes it a versatile excipient in various formulations.[1][3]
Q2: What are the common causes of precipitation in this compound solutions?
Precipitation in this compound solutions is often triggered by one or more of the following factors:
-
Interaction with Divalent Cations: The most common cause is the interaction with divalent metal ions, particularly calcium (Ca²⁺), magnesium (Mg²⁺), and zinc (Zn²⁺), to form less soluble citrate salts.
-
pH Changes: The solubility of citrate salts is pH-dependent. An increase in pH can lead to the formation of less soluble citrate species, causing them to precipitate.
-
Temperature Fluctuations: While the solubility of this compound generally increases with temperature, subsequent cooling of a saturated solution can lead to precipitation.[4] Conversely, temperature changes can also affect the pH of the buffer, indirectly influencing solubility.
-
High Concentrations: Exceeding the solubility limit of this compound or other components in the solution will lead to precipitation.
-
Solvent Composition: The addition of organic solvents in which this compound is less soluble can cause it to precipitate out of the aqueous solution.
Q3: How can I tell what is causing the precipitation in my solution?
Identifying the cause of precipitation often involves a process of elimination. Consider the components of your solution and the experimental conditions. If your solution contains divalent cations, they are a likely culprit. If the precipitation occurred after adjusting the pH or a temperature change, those factors should be investigated first. The troubleshooting guide below provides a more systematic approach to identifying the cause.
Troubleshooting Guide
If you are experiencing precipitation in your this compound solution, follow this step-by-step guide to identify and resolve the issue.
Step 1: Analyze the Composition of Your Solution
-
Identify all components: Make a complete list of all substances in your solution, including the active pharmaceutical ingredient (API), buffers, salts, and any other excipients.
-
Check for divalent cations: Specifically, look for the presence of Ca²⁺, Mg²⁺, or Zn²⁺ salts.
Step 2: Evaluate the Environmental Conditions
-
Measure the pH: Use a calibrated pH meter to determine the current pH of the solution.
-
Record the temperature: Note the temperature at which the precipitation occurred and any recent temperature fluctuations.
Step 3: Consult the Troubleshooting Logic
The following diagram outlines a logical workflow to pinpoint the cause of precipitation and find a suitable solution.
Caption: Troubleshooting workflow for precipitation issues.
Quantitative Data
Understanding the solubility limits of this compound is crucial for preventing precipitation.
Table 1: Solubility of this compound in Water at Different Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 20 | ~52.3[2] |
| 25 | ~50[3] |
Table 2: pH of this compound Solutions
The pH of a this compound solution is dependent on its concentration.
| Concentration | pH |
| 1 mM | 5.48[1] |
| 10 mM | 5.28[1] |
| 100 mM | 4.88[1] |
| 3% (w/v) | 4.9 - 5.2 |
Experimental Protocols
Here are detailed protocols for preventing precipitation in this compound solutions.
Protocol 1: Preventing Precipitation Caused by Divalent Cations
This protocol is designed for solutions containing divalent cations such as Ca²⁺, Mg²⁺, or Zn²⁺. The primary method is to use a chelating agent, such as EDTA, to bind the metal ions and prevent them from reacting with citrate.
Materials:
-
This compound solution
-
Solution containing the divalent cation (e.g., calcium chloride, magnesium sulfate, zinc sulfate)
-
Ethylenediaminetetraacetic acid (EDTA) solution (e.g., 0.5 M, pH 8.0)
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Determine the required amount of EDTA: A common starting point for preventing calcium citrate precipitation is to use a molar ratio of citric acid to EDTA ranging from 1:1 to 1:2.[5]
-
Order of Addition: a. Start with the this compound solution. b. While stirring, slowly add the EDTA solution. c. Continue stirring and slowly add the solution containing the divalent cation.
-
pH Adjustment: a. After all components are added, measure the pH of the final solution. b. If necessary, adjust the pH to the desired range using a suitable acid or base (e.g., HCl or NaOH). It is often beneficial to maintain a slightly acidic pH to increase the solubility of citrate complexes.
-
Observation: a. Visually inspect the solution for any signs of precipitation immediately after preparation and after a period of storage under the intended conditions (e.g., 24 hours at room temperature).
Experimental Workflow for Protocol 1:
Caption: Workflow for preventing precipitation with divalent cations.
Protocol 2: Preventing pH-Induced Precipitation
This protocol focuses on maintaining a stable pH to prevent precipitation.
Materials:
-
All components of your final solution
-
Acid and base for pH adjustment (e.g., HCl, NaOH, or citric acid)
-
Calibrated pH meter
-
Stir plate and stir bar
Procedure:
-
Determine the Optimal pH Range: Research the pH stability of all components in your solution. For this compound, a slightly acidic to neutral pH is generally preferred to maintain solubility.
-
Preparation Method: a. Dissolve the this compound in the majority of the solvent (e.g., water). b. Measure the initial pH. c. Slowly add other components one by one, monitoring the pH after each addition. d. If the pH shifts outside the desired range, adjust it back using a suitable acid or base before adding the next component.
-
Final pH Adjustment: a. Once all components are dissolved, perform a final pH adjustment to the target value. b. Allow the solution to stir for a sufficient time to ensure it is fully equilibrated.
-
Stability Check: a. Store the solution under the intended conditions and monitor the pH and check for any precipitation over time.
Logical Relationship for pH Control:
Caption: Logical flow for maintaining pH to prevent precipitation.
Protocol 3: Preventing Temperature-Induced Precipitation
This protocol provides guidance on how to manage temperature during solution preparation and storage.
Materials:
-
All components of your final solution
-
Temperature-controlled water bath or heating/cooling system
-
Calibrated thermometer
Procedure:
-
Determine Temperature Sensitivity:
-
If possible, find data on the temperature-solubility profile of all components.
-
Be aware that cooling a solution prepared at a higher temperature can cause precipitation of less soluble components.
-
-
Controlled Dissolution: a. Dissolve this compound and other components in the solvent at a controlled temperature (e.g., room temperature). b. If heating is required to dissolve a component, do so gradually and ensure all components are fully dissolved.
-
Controlled Cooling: a. If the solution was heated, cool it down slowly to the final storage temperature. Rapid cooling can induce precipitation. b. Stir the solution gently during the cooling process.
-
Storage: a. Store the final solution at a constant and appropriate temperature to avoid fluctuations that could lead to precipitation.
Workflow for Temperature Management:
Caption: Workflow for managing temperature to prevent precipitation.
References
- 1. This compound | 144-33-2 [chemicalbook.com]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound 1.5 H2O (Sodium Acid Citrate) [chembk.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. US8927467B2 - Method for preventing calcium citrate precipitation during citric acid acidizing treatments - Google Patents [patents.google.com]
Common mistakes in preparing citrate-based buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing and utilizing citrate-based buffers effectively.
Frequently Asked Questions (FAQs)
Q1: What is the effective pH range for a citrate buffer?
A1: Citrate buffer is effective in the pH range of 3.0 to 6.2.[1] This is due to the three pKa values of citric acid, which are approximately 3.13, 4.76, and 6.40.[2][3][4]
Q2: Why is citrate buffer a good choice for RNA isolation?
A2: Citrate buffers are suitable for RNA isolation because they can help prevent base hydrolysis, thus protecting the integrity of the nucleic acids.[1][5][6][7]
Q3: Can I use citrate buffer for antigen retrieval in immunohistochemistry?
A3: Yes, citrate buffer is commonly used for antigen retrieval in immunohistochemistry. It aids in breaking the cross-links formed between antigens and fixation media, which can unmask epitopes for antibody binding.[1][5][7]
Q4: How should I store a prepared citrate buffer?
A4: For optimal stability and to prevent contamination, citrate buffer should be stored at room temperature in a tightly sealed container.[1] It generally has a shelf life of up to 3 months under these conditions.[5]
Q5: Does citrate buffer have any antimicrobial properties?
A5: Yes, citric acid and citrate buffers have been shown to possess antimicrobial properties. They can suppress bacterial growth by altering the local pH and chelating metal ions essential for bacterial cell wall integrity.[8][9][10][11]
Troubleshooting Guides
Issue 1: The measured pH of my prepared buffer is incorrect.
Q: I've prepared my citrate buffer, but the pH is not at the desired value. What could have gone wrong?
A: Several factors can lead to an incorrect pH in your citrate buffer. Here is a step-by-step guide to troubleshoot this issue.
Troubleshooting Workflow for Incorrect pH
Caption: Troubleshooting workflow for incorrect buffer pH.
Troubleshooting Steps:
-
Verify Calculations and Weighing: Double-check your calculations for the amounts of citric acid and sodium citrate needed. Ensure that your balance is properly calibrated and that you weighed the components accurately.
-
Check Reagent Identity: Confirm that you used the correct forms of the reagents (e.g., citric acid anhydrous vs. monohydrate, or trisodium citrate dihydrate). Using a different hydrate form without adjusting the molecular weight in your calculations is a common error.
-
Ensure Complete Dissolution: Make sure that both the citric acid and sodium citrate are fully dissolved in the water before taking a pH measurement.[12]
-
Calibrate Your pH Meter: Ensure your pH meter is calibrated correctly using fresh, standard buffers that bracket your target pH.
-
Consider Temperature Effects: The pH of citrate buffers can be temperature-dependent.[13][14] Calibrate your pH meter and measure the buffer's pH at the temperature at which you will be using it.
-
Avoid "Overshooting" during pH Adjustment: If you are adjusting the pH with a strong acid or base, add it slowly. If you "overshoot" the target pH and have to readjust, you will alter the ionic strength of the buffer.[15]
Issue 2: The pH of my buffer changes upon dilution or addition of other components.
Q: I prepared my citrate buffer at the correct pH, but it changes when I dilute it or add other substances. Why is this happening and how can I fix it?
A: This is a common issue related to buffer capacity and the chemical properties of the added components.
Possible Causes and Solutions:
-
Dilution Effects: Diluting a citrate buffer, especially a concentrated one, can cause a slight increase in pH.[14] This is because the equilibrium between the different citrate species is altered. If you need to work with a diluted buffer, it is best to prepare it at the final desired concentration and then adjust the pH.
-
Exceeding Buffer Capacity: Every buffer has a limited capacity to resist pH changes. If you add a large amount of a strong acid or base, or even a significant amount of a weakly acidic or basic compound, you may exceed the buffer's capacity, leading to a significant pH shift.[16] In such cases, you may need to increase the concentration of your citrate buffer.
-
Interactions with Added Components: Some salts can interact with the citrate buffer components, leading to a change in pH. For example, adding calcium chloride to a citrate buffer has been reported to cause a drop in pH.[17]
Troubleshooting Steps:
-
Prepare the citrate buffer at the final intended concentration.
-
If adding other components, dissolve them in a small amount of the prepared buffer and check the pH.
-
Adjust the pH of the final solution after all components have been added and dissolved.
Issue 3: I am observing precipitation in my citrate buffer.
Q: My citrate buffer appears cloudy or has formed a precipitate. What is the cause and what should I do?
A: Precipitation in citrate buffers can occur under several conditions.
Quantitative Data on Temperature Effects on pH
| Initial pH at 25°C | Molarity (mM) | pH Change from +25°C to 0°C | Observations |
| 5.5, 6.0, 6.5 | 5 and 20 | Very weak dependence | A significant change occurs between 0°C and -10°C, likely due to sodium citrate precipitation.[13] |
| 5.6 | 50 | +0.367 (from 20°C to 130°C) | Citrate buffers show a slight increase in pH upon heating.[18] |
-
Low Temperatures: Sodium citrate can precipitate out of solution at low temperatures, particularly between 0°C and -10°C.[13] If you need to work at these temperatures, consider using a lower concentration of the buffer.
-
High Concentration of Organic Solvents: Adding high concentrations of organic solvents like methanol or acetonitrile can cause buffer salts to precipitate.[19] If your application requires a high organic content, you may need to use a lower concentration of the citrate buffer.
-
Complex Formation: The addition of certain salts or proteins can lead to the formation of insoluble complexes.[20]
Troubleshooting Steps:
-
If working at low temperatures, check the solubility of your specific buffer concentration.
-
When using organic solvents, test the solubility of the buffer in the highest organic concentration you plan to use.[19]
-
If you suspect complex formation, you may need to adjust the pH, ionic strength, or use an alternative buffer system.
Experimental Protocols
Protocol 1: Preparation of 0.1 M Sodium Citrate Buffer (pH 6.0)
This protocol provides a method for preparing a 0.1 M sodium citrate buffer with a target pH of 6.0.
Materials:
-
Citric Acid Monohydrate (M.W. 210.14 g/mol )
-
Trisodium Citrate Dihydrate (M.W. 294.10 g/mol )[21]
-
Distilled/Deionized Water
-
1 M HCl or 1 M NaOH for pH adjustment
-
Calibrated pH meter
-
Volumetric flask (1 L)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Stock Solutions (Optional but Recommended):
-
0.1 M Citric Acid: Dissolve 21.01 g of citric acid monohydrate in 800 mL of distilled water and then bring the final volume to 1 L.
-
0.1 M Sodium Citrate: Dissolve 29.41 g of trisodium citrate dihydrate in 800 mL of distilled water and then bring the final volume to 1 L.
-
-
Mixing the Buffer Components:
-
To prepare 1 L of 0.1 M citrate buffer at pH 6.0, you will need to mix the stock solutions in the appropriate ratio. A common starting point is to add the acidic solution to the basic solution while monitoring the pH. For a more precise method, you can use a buffer calculator or consult buffer tables.
-
Alternatively, you can dissolve 3.358 g of citric acid and 24.269 g of sodium citrate dihydrate in about 800 mL of distilled water.[6]
-
-
pH Adjustment:
-
Final Volume Adjustment:
-
Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.
-
Add distilled water to bring the final volume to the 1 L mark.
-
-
Storage:
-
Store the buffer in a clearly labeled, sealed container at room temperature.[1]
-
Logical Diagram for Buffer Preparation Choice
Caption: Decision tree for choosing a buffer preparation method.
References
- 1. bostonbioproducts.com [bostonbioproducts.com]
- 2. Citric acid - Wikipedia [en.wikipedia.org]
- 3. Citric Acid [commonorganicchemistry.com]
- 4. our blogs! - Citric Acid: A Comprehensive Guide - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
- 5. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 6. Citrate Buffer (0.1 M, pH 6.0) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 7. Citrate Buffer (pH 3.0 to 6.2) [novoprolabs.com]
- 8. Suppression of bacterial growth and ammonia formation by citrate buffer in urine collected in ileal loop receptacles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study on the Antimicrobial Properties of Citrate-Based Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Citric Acid Confers Broad Antibiotic Tolerance through Alteration of Bacterial Metabolism and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Citrate buffer preparation - General Lab Techniques [protocol-online.org]
- 18. tandfonline.com [tandfonline.com]
- 19. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. usbio.net [usbio.net]
How to increase the shelf life of disodium citrate buffer
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in extending the shelf life of disodium citrate buffer and ensuring its stability for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the typical shelf life of a laboratory-prepared this compound buffer?
A1: The shelf life of this compound buffer depends significantly on storage conditions and preparation method. Generally, a non-sterile buffer stored at room temperature has a shorter shelf life, potentially only a few weeks, due to the risk of microbial contamination. For sterile-filtered or autoclaved buffer, the following are general guidelines:
-
Room Temperature (20-25°C): Up to 3 months in a tightly sealed container.[1][2][3][4]
-
Refrigerated (2-8°C): Can be stored for longer periods, with some sources suggesting up to 12 months.[5]
It is crucial to validate the shelf life for your specific buffer preparation and application.
Q2: What are the primary factors that can degrade my this compound buffer?
A2: The main factors that can compromise the quality and stability of your this compound buffer are:
-
Microbial Contamination: Non-sterile buffers are susceptible to bacterial and fungal growth, which can alter the pH and introduce contaminants that interfere with experiments.
-
Evaporation: Improperly sealed containers can lead to water evaporation, thereby increasing the buffer concentration and altering its pH.
-
Photochemical Degradation: Exposure to light, especially in the presence of trace metal ions like iron, can cause the degradation of citrate. This can lead to the formation of reactive species that may modify proteins in your experiments.
-
Temperature Fluctuations: Repeated heating and cooling cycles can affect the buffer's pH and effectiveness.[5] Freezing can also cause a significant drop in the pH of citrate buffers.
Q3: Should I sterilize my this compound buffer? If so, what is the best method?
A3: Sterilization is highly recommended to prevent microbial growth and extend shelf life. The two most common methods are sterile filtration and autoclaving.
-
Sterile Filtration: Using a 0.22 µm filter is a widely accepted method for sterilizing buffers. This method effectively removes bacteria without the use of heat, which can sometimes affect buffer components.
-
Autoclaving: Autoclaving (typically at 121°C for 15-20 minutes) is another effective sterilization method. While the pH of the buffer should remain stable after cooling to room temperature, it's good practice to verify the pH post-autoclaving.
The choice between filtration and autoclaving may depend on the specific application and available equipment. For most routine uses, either method is suitable.
Q4: How does storage temperature affect the stability of the buffer?
A4: Storage temperature is a critical factor. Refrigeration at 2-8°C is the recommended condition for long-term storage as it significantly slows down potential microbial growth and chemical degradation. While room temperature storage is acceptable for shorter periods, the risk of contamination and degradation increases. Freezing is generally not recommended as it can cause the precipitation of buffer salts and a significant shift in pH.
Q5: Are there any visible signs that my buffer has degraded?
A5: Yes, you should always visually inspect your buffer before use. Discard the buffer if you observe any of the following:
-
Cloudiness or turbidity: This is a strong indicator of microbial contamination.
-
Discoloration: Any change from a clear, colorless solution could indicate chemical degradation or contamination.
-
Precipitate: The formation of solid particles may indicate that the buffer salts have precipitated out of solution, which can happen at low temperatures.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected experimental results (e.g., poor enzyme activity, inconsistent staining). | Buffer pH has shifted. | Regularly check the pH of your buffer stock with a calibrated pH meter. Prepare fresh buffer if the pH has deviated significantly from the expected value. |
| Buffer is contaminated with microorganisms. | Prepare a fresh batch of buffer and sterilize it by either 0.22 µm filtration or autoclaving. Store in a sterile, tightly sealed container. | |
| Chemical degradation of the buffer. | Protect the buffer from light by storing it in an opaque or amber bottle. Use high-purity water and reagents to minimize trace metal contamination. | |
| Visible cloudiness or particles in the buffer. | Microbial contamination. | Discard the buffer immediately. Review your preparation and storage procedures to prevent future contamination. Ensure proper sterilization. |
| Precipitation of buffer salts. | This can occur if the buffer has been stored at too low a temperature. Allow the buffer to come to room temperature and gently agitate to see if the precipitate redissolves. If not, it is best to prepare a fresh batch. | |
| pH of the buffer changes over time. | Absorption of atmospheric CO2 (for alkaline buffers). | While citrate buffers are typically acidic, if you are working with a more alkaline formulation, minimize air exposure by keeping the container tightly sealed. |
| Microbial activity. | As microbes grow, their metabolic byproducts can alter the pH of the solution. Ensure the buffer is sterile and stored properly. | |
| Evaporation. | Ensure the storage container is well-sealed to prevent water loss, which can concentrate the buffer components and change the pH. |
Data Presentation
Table 1: General Shelf Life Recommendations for 0.1 M this compound Buffer (pH 6.0)
| Storage Condition | Sterilization Method | Recommended Shelf Life | Key Considerations |
| Room Temperature (20-25°C) | None | < 1 month | High risk of microbial contamination. Frequent pH monitoring is advised. |
| 0.22 µm Filtration or Autoclaving | Up to 3 months | Store in a sterile, tightly sealed container, protected from light.[1][2][3][4] | |
| Refrigerated (2-8°C) | None | 1-2 months | Lower risk of microbial growth than at room temperature, but still not ideal for long-term storage. |
| 0.22 µm Filtration or Autoclaving | Up to 12 months | Optimal for long-term storage. Ensure the container is well-sealed to prevent evaporation.[5] |
Note: These are general guidelines. It is highly recommended to perform an in-house stability study to establish a definitive shelf life for your specific buffer preparation and application.
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound Buffer (pH 6.0)
Materials:
-
Trisodium citrate dihydrate (M.W. = 294.10 g/mol )
-
Distilled or deionized water
-
1N HCl or 1N NaOH for pH adjustment
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Sterile storage bottles
Procedure:
-
Weigh 2.94 g of trisodium citrate dihydrate.
-
Dissolve the trisodium citrate dihydrate in 800 mL of distilled water in a clean beaker with a magnetic stir bar.
-
Stir the solution until the salt is completely dissolved.
-
Calibrate your pH meter according to the manufacturer's instructions.
-
Place the pH electrode in the buffer solution and monitor the pH.
-
Slowly add 1N HCl dropwise to adjust the pH to 6.0. If you overshoot the pH, you can use 1N NaOH to bring it back.
-
Once the desired pH is reached and stable, transfer the solution to a 1 L graduated cylinder.
-
Add distilled water to bring the final volume to 1 L.
-
Sterilize the buffer using either 0.22 µm filtration or autoclaving.
-
Store in a clearly labeled, sterile, and tightly sealed container at the desired temperature.
Protocol 2: Shelf-Life Stability Study for Laboratory-Prepared Buffer
Objective: To determine the stability of a prepared buffer solution over a defined period under specific storage conditions.
Procedure:
-
Prepare a batch of the this compound buffer according to Protocol 1.
-
Dispense the buffer into multiple, smaller, sterile containers to avoid contaminating the main stock during testing.
-
Store the containers under the desired conditions (e.g., a set at room temperature and a set at 2-8°C).
-
Establish a testing schedule (e.g., Day 0, Week 1, Week 2, Week 4, and then monthly).
-
At each time point, test one container from each storage condition for the following parameters:
-
Visual Inspection: Check for any signs of turbidity, precipitation, or color change.
-
pH Measurement: Record the pH using a calibrated pH meter. The acceptable range is typically the target pH ± 0.05-0.1 pH units.
-
Microbial Contamination Test (Optional but Recommended):
-
Plate a small aliquot (e.g., 100 µL) of the buffer onto a non-selective agar plate (e.g., Tryptic Soy Agar).
-
Incubate at 30-35°C for 3-5 days.
-
Observe for any microbial growth. The presence of colonies indicates contamination.
-
-
-
Record all results in a stability study log.
-
The shelf life is the longest period during which the buffer remains within the acceptable specifications for all tested parameters.
Visualizations
Caption: Workflow for preparing and storing stable buffer.
Caption: Troubleshooting logic for buffer-related issues.
References
- 1. antibodiesinc.com [antibodiesinc.com]
- 2. Citrate Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 3. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 4. Citrate Buffer Antigen Retrieval Protocol | Protocols Online [protocolsonline.com]
- 5. bosterbio.com [bosterbio.com]
Technical Support Center: The Impact of Disodium Citrate on Enzyme Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with enzyme activity in the presence of disodium citrate.
Frequently Asked Questions (FAQs)
Q1: How does this compound interfere with enzyme activity?
This compound can impact enzyme activity through two primary mechanisms:
-
Allosteric Inhibition: Citrate can act as an allosteric inhibitor for several key metabolic enzymes. It binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's activity. A prime example is the inhibition of phosphofructokinase-1 (PFK-1), a critical enzyme in glycolysis.[1][2] High levels of citrate signal that the cell has an abundance of energy, thus downregulating the glycolytic pathway.[1]
-
Chelation of Divalent Cations: Citrate is a potent chelator of divalent metal cations such as magnesium (Mg²⁺) and calcium (Ca²⁺).[2][3][4] Many enzymes, known as metalloenzymes, require these cations as cofactors for their catalytic activity. By binding to and sequestering these essential ions, citrate can effectively inactivate these enzymes.[5]
Q2: Which enzymes are most commonly affected by this compound?
Several key enzymes in central metabolic pathways are known to be inhibited by citrate. These include:
-
Phosphofructokinase-1 (PFK-1): A rate-limiting enzyme in glycolysis.[1][6]
-
Pyruvate Dehydrogenase Complex (PDC): Links glycolysis to the citric acid cycle.[7][8]
-
Succinate Dehydrogenase (SDH): An enzyme in both the citric acid cycle and the electron transport chain.[1][9]
Any enzyme that requires divalent cations like Mg²⁺ or Ca²⁺ for its activity can also be indirectly inhibited by the chelating effect of citrate.
Q3: What are the typical concentrations of this compound in blood collection tubes, and can they inhibit enzymes?
Blood collection tubes for coagulation studies typically contain 3.2% or 3.8% sodium citrate. After blood collection, the final concentration of citrate in the plasma is typically in the range of 10-15 mM. This concentration is sufficient to inhibit certain sensitive enzymes. For example, the IC50 of citrate for some isoforms of phosphofructokinase can be in the sub-millimolar to low millimolar range.[1]
Q4: Are there alternative anticoagulants I can use to avoid citrate interference?
Yes, several alternatives to citrate are available, each with its own set of considerations:
-
Heparin: Heparin works by activating antithrombin III, which in turn inhibits thrombin and other coagulation factors. It is a suitable alternative for many biochemical assays.
-
EDTA (Ethylenediaminetetraacetic Acid): EDTA is a strong chelator of divalent cations and will also inhibit metalloenzymes. Therefore, it is not a suitable alternative if your enzyme of interest requires these ions.
-
Serum: Allowing the blood to clot and using the resulting serum will eliminate the need for any anticoagulant. However, the clotting process itself can release certain enzymes and other factors from platelets and other blood cells, which may interfere with your assay.
The choice of anticoagulant should be carefully considered based on the specific requirements of the enzyme being studied.[5][7][10]
Troubleshooting Guides
Problem 1: Lower than expected or no enzyme activity in a plasma sample collected in a citrate tube.
Possible Cause: Your enzyme of interest is likely being inhibited by the this compound in the sample, either through allosteric inhibition or chelation of essential divalent cations.
Solutions:
-
Supplement with Divalent Cations: If you suspect inhibition is due to chelation, you can add an excess of the required divalent cation (e.g., MgCl₂ or CaCl₂) to the reaction mixture. It is recommended to titrate the cation concentration to find the optimal level that restores enzyme activity without causing other inhibitory effects.
-
Remove Citrate from the Sample: For more sensitive assays, it may be necessary to remove the citrate from the plasma sample prior to the assay. See the detailed protocols below for dialysis and diafiltration.
-
Use an Alternative Anticoagulant: For future sample collections, consider using heparin or collecting serum instead of citrated plasma. Ensure that the chosen alternative is compatible with your downstream assay.[5][7][10]
-
Sample Dilution: In some cases, diluting the plasma sample may reduce the citrate concentration to a level that is no longer inhibitory, while still allowing for detectable enzyme activity.
Problem 2: Inconsistent or variable enzyme activity between different batches of citrated plasma.
Possible Cause: Variations in the final citrate concentration in the plasma samples can lead to inconsistent enzyme inhibition. This can be due to slight differences in the blood-to-anticoagulant ratio during collection.
Solutions:
-
Standardize Blood Collection: Ensure a consistent and accurate blood-to-anticoagulant ratio is maintained during sample collection.[11]
-
Measure and Normalize Citrate Levels: If possible, measure the citrate concentration in each plasma sample and normalize the enzyme activity data to the citrate concentration.
-
Citrate Removal: To eliminate this source of variability, consider removing citrate from all samples using the protocols provided below.
Quantitative Data on Citrate Inhibition
| Enzyme | Organism/Tissue | IC50 of Citrate | Substrate Concentration (F6P) | Reference |
| Phosphofructokinase-M (PFK-M) | Human | 0.2 mM | 0.4 mM | [1] |
| Phosphofructokinase-M (PFK-M) | Human | 0.6 mM | 1.0 mM | [1] |
| Phosphofructokinase-P (PFK-P) | Rat | 0.08 mM | Not Specified | [1] |
| Phosphofructokinase-M (PFK-M) | Rat | 0.13 mM | Not Specified | [1] |
| Phosphofructokinase-L (PFK-L) | Rat | 0.18 mM | Not Specified | [1] |
| Phosphofructokinase-1 (PFK-1) | Aspergillus niger | 4-6 mM | Not Specified | [1] |
Experimental Protocols
Protocol 1: Removal of Citrate from Plasma by Dialysis
This protocol is suitable for small-volume samples and effectively removes small molecules like citrate while retaining larger protein molecules.
Materials:
-
Dialysis tubing (e.g., with a molecular weight cut-off of 12-14 kDa)
-
Dialysis clips
-
Dialysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4, or a buffer suitable for your enzyme)
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Cut a piece of dialysis tubing of the appropriate length and hydrate it in dialysis buffer as per the manufacturer's instructions.
-
Securely close one end of the tubing with a dialysis clip.
-
Pipette the citrated plasma sample into the dialysis tubing.
-
Remove any excess air and seal the other end of the tubing with a second clip.
-
Place the sealed dialysis bag into a beaker containing a large volume of cold (4°C) dialysis buffer (e.g., 100-500 times the sample volume).
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for 2-4 hours.
-
Change the dialysis buffer and continue to dialyze for another 2-4 hours or overnight.
-
After dialysis, carefully remove the sample from the tubing. The sample is now ready for your enzyme assay.
Protocol 2: Reversing Citrate Inhibition by Addition of Divalent Cations
This protocol can be used as a quick method to counteract the chelating effects of citrate directly in the enzyme assay.
Materials:
-
Stock solution of MgCl₂ (e.g., 1 M)
-
Stock solution of CaCl₂ (e.g., 1 M)
-
Your enzyme assay components
Procedure:
-
Prepare your standard enzyme assay reaction mixture, including the citrated plasma sample.
-
Create a series of reaction mixtures with increasing concentrations of the divalent cation (e.g., MgCl₂ or CaCl₂). A typical starting range would be from 1 mM to 20 mM final concentration.
-
Include a control reaction with no added divalent cation and a positive control using a non-citrated sample if available.
-
Initiate the enzymatic reaction and measure the activity.
-
Plot the enzyme activity as a function of the divalent cation concentration to determine the optimal concentration that restores maximal enzyme activity.
Note: Excessively high concentrations of divalent cations can also be inhibitory to some enzymes, so it is important to perform a titration.
Visualizations
Caption: Mechanisms of enzyme inhibition by this compound.
Caption: Troubleshooting workflow for low enzyme activity.
Caption: Strategies to mitigate citrate interference.
References
- 1. biorxiv.org [biorxiv.org]
- 2. gosset.ai [gosset.ai]
- 3. The role of citric acid in oral peptide and protein formulations: relationship between calcium chelation and proteolysis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of enzymes by metal ion-chelating reagents. Theory and new graphical methods of study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. edren.org [edren.org]
- 7. Pyruvate Dehydrogenase [biosiva.50webs.org]
- 8. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 9. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. Inhibition by citrate of spontaneous precipitation of calcium oxalate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. idexx.co.uk [idexx.co.uk]
Solving inconsistent results with disodium citrate in experiments
This guide provides troubleshooting advice and technical information for researchers, scientists, and drug development professionals experiencing inconsistent results with disodium citrate in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when using this compound solutions in experimental settings.
Q1: Why is there unexpected precipitation in my this compound solution?
A1: Precipitation in this compound solutions can arise from several factors:
-
pH Shifts: Significant changes in pH can reduce the solubility of citrate salts. This compound is most stable within a specific pH range, and deviations can cause it to fall out of solution.
-
Low Temperature: Storing the solution at temperatures below its saturation point, especially for concentrated solutions, can lead to crystallization.
-
Contamination: The presence of certain metal ions, particularly calcium, can lead to the formation of insoluble calcium citrate precipitates. Ensure high-purity water and clean glassware are used for preparation.
-
Incorrect Salt Form: Using a different hydrate form of citrate than specified in the protocol can alter solubility characteristics.
Q2: How do pH variations in my this compound buffer affect my experiment?
A2: The pH of your citrate buffer is critical as it directly influences its primary functions:
-
Chelation Capacity: Citrate's ability to chelate (bind) divalent cations like Ca²⁺ and Mg²⁺ is pH-dependent. Alterations in pH can change the ionization state of the citrate molecule, affecting its efficiency as a chelating agent. This is crucial in coagulation assays where citrate prevents clotting by binding calcium ions.[1][2][3]
-
Reaction Kinetics: In applications like gold nanoparticle synthesis, the pH of the citrate solution can significantly influence the reaction yield and the final nanoparticle size and stability.[4] Even slight fluctuations can lead to variability in results.[4]
-
Biological System Stability: In cell culture or enzymatic assays, incorrect buffer pH can induce stress on biological components, leading to artifactual results.
Q3: My coagulation assay results are inconsistent when using this compound. What are the potential causes?
A3: Inconsistent results in coagulation testing are often traced back to pre-analytical variables related to the citrate anticoagulant:
-
Incorrect Blood-to-Anticoagulant Ratio: Over- or under-filling of collection tubes alters the final concentration of citrate in the plasma sample, leading to erroneous clotting times.[1][5]
-
Patient-Specific Factors: A patient's hematocrit level can impact the plasma volume and, consequently, the final citrate concentration.[5]
-
Inadequate Mixing: Immediately after collection, tubes must be gently inverted several times to ensure complete mixing of blood with the anticoagulant, preventing micro-clot formation.[6]
-
Variability between Tube Manufacturers: Different brands of citrate tubes may have slight variations, which can introduce inconsistencies.[6]
Q4: Can the grade or source of this compound impact experimental reproducibility?
A4: Yes. The purity and form of the this compound are crucial for reproducibility.
-
Purity: Lower-grade reagents may contain impurities that can interfere with sensitive assays, for example, by introducing contaminating metal ions.
-
Hydration State: this compound can exist in different hydration states (e.g., sesquihydrate). Using the wrong form will result in incorrect molar concentrations if not accounted for in weight calculations.
-
Manufacturer Variability: Different manufacturing processes can result in slight differences in product characteristics.[7] For critical applications, it is advisable to stick to a single supplier and lot number where possible.
Data & Tables
Quantitative data is essential for preparing accurate and consistent this compound solutions.
Table 1: pH of Disodium Hydrogen Citrate Solutions
This table illustrates how the pH of a disodium hydrogen citrate solution changes with concentration in water.
| Concentration | pH |
| 1 mM | 5.48 |
| 10 mM | 5.28 |
| 100 mM | 4.88 |
| 1000 mM (1M) | 3.72 |
Data sourced from Savetz Publishing, Inc.[8]
Table 2: Chelating Performance of Citrates
This table compares the calcium (Ca²⁺) and magnesium (Mg²⁺) chelating capacity of trisodium citrate (TSC) at different pH levels, which is functionally related to this compound's role as a chelator.
| Ion | pH | Temperature | Chelating Agent | mg of Ion Complexed per 1 g of Agent |
| Ca²⁺ | 10 | Room Temp | TSC | ~134 mg |
| Mg²⁺ | 11 | Room Temp | TSC | ~199 mg |
Data adapted from Jungbunzlauer performance evaluations.[9] Note: The chelating capacity is highly dependent on the specific conditions of the experiment.
Experimental Protocols
Following standardized protocols is key to achieving consistent results.
Protocol 1: Preparation of 10X Citrate Buffer (pH 6.0) for Antigen Retrieval
This protocol is commonly used in immunohistochemistry to unmask antigens in formaldehyde-fixed tissues.
Materials:
-
Trisodium citrate dihydrate (FW = 294.1 g/mol )
-
Distilled or deionized water (dH₂O)
-
1N NaOH or 1N HCl for pH adjustment
-
Tween 20 (optional, for use as a surfactant)
Procedure:
-
Dissolve 29.4 grams of trisodium citrate dihydrate in approximately 950 mL of dH₂O.[10]
-
Stir the solution until the citrate is completely dissolved.
-
Carefully adjust the pH of the solution to 6.0 using 1N HCl or 1N NaOH while monitoring with a calibrated pH meter.[11]
-
(Optional) Add 5 mL of Tween 20 to the solution for a final concentration of 0.5%.[10]
-
Add dH₂O to bring the final volume to 1 liter.
-
Store the 10X stock solution at room temperature for up to 3 months or at 4°C for longer-term storage.[10][11]
-
For use, dilute the 10X stock solution 1:10 with dH₂O to create a 1X working solution.
-
Always verify the pH of the 1X working solution before each use as it can change during storage.[10]
Protocol 2: Citrate Reduction Synthesis of Gold Nanoparticles
This protocol describes a common method for synthesizing gold nanoparticles (AuNPs) where citrate acts as both a reducing and capping agent.
Materials:
-
1.0 mM Hydrogen tetrachloroaurate (HAuCl₄) solution
-
1% Trisodium citrate dihydrate solution (prepare fresh)
-
High-purity water
-
Clean glassware
Procedure:
-
Rinse all glassware thoroughly with high-purity water.
-
In a flask, bring 20 mL of the 1.0 mM HAuCl₄ solution to a rolling boil while stirring continuously on a hot plate.[12]
-
To the rapidly stirring, boiling solution, quickly add 2 mL of the 1% trisodium citrate solution.[12]
-
The solution color will change as the gold ions are reduced and nanoparticles form, typically progressing from clear to a deep red.
-
Continue heating for approximately 10 minutes or until the color change is complete.[12]
-
Remove the flask from the heat and allow it to cool to room temperature. The resulting colloidal gold solution should be stable due to the layer of citrate anions adsorbed on the nanoparticle surfaces.[12]
Visual Guides: Workflows and Pathways
Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing inconsistent experimental results when using this compound.
Caption: A logical troubleshooting guide for inconsistent results.
Role of Citrate in the Coagulation Cascade
This diagram illustrates how citrate acts as an anticoagulant by chelating calcium ions (Ca²⁺), which are essential for the activation of multiple clotting factors in the coagulation cascade.
Caption: Citrate chelates Ca²⁺, inhibiting the coagulation cascade.
References
- 1. needle.tube [needle.tube]
- 2. Understanding the Role of Citrate in Blood Collection Tubes [needle.tube]
- 3. Risks and benefits of citrate anticoagulation for continuous renal replacement therapy | HKMJ [hkmj.org]
- 4. Slight pH Fluctuations in the Gold Nanoparticle Synthesis Process Influence the Performance of the Citrate Reduction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisionbiologic.com [precisionbiologic.com]
- 6. Guidance on the critical shortage of sodium citrate coagulation tubes for hemostasis testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101863756B - Process for producing this compound - Google Patents [patents.google.com]
- 8. pH of Disodium Hydrogen Citrate [whatistheph.com]
- 9. jungbunzlauer.com [jungbunzlauer.com]
- 10. shop.leicabiosystems.com [shop.leicabiosystems.com]
- 11. antibodiesinc.com [antibodiesinc.com]
- 12. education.mrsec.wisc.edu [education.mrsec.wisc.edu]
Technical Support Center: Refinement of Antigen Retrieval with Citrate Buffer
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing citrate buffer for Heat-Induced Epitope Retrieval (HIER) in immunohistochemistry (IHC).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of antigen retrieval?
Formalin fixation, a common method for preserving tissue morphology, creates protein cross-links (methylene bridges) that can mask the antigenic sites recognized by antibodies.[1][2] This masking can lead to weak or false-negative staining in IHC.[1] Antigen retrieval, specifically HIER, uses heat and a buffer solution to break these cross-links, unmasking the epitopes and allowing for effective antibody binding.[1]
Q2: Why is citrate buffer (pH 6.0) so commonly used?
Citrate buffer at a slightly acidic pH of 6.0 is a widely used and effective solution for HIER.[1] It is known to provide excellent staining for many antibodies while preserving good tissue morphology.[3][4] It works by breaking the methylene bridges formed during formalin fixation, and the acidic environment helps maintain the unmasked state of the epitopes after the tissue cools.[1]
Q3: What is the difference between citrate buffer (pH 6.0) and Tris-EDTA buffer (pH 9.0)?
While citrate buffer is effective for a wide range of antigens, some epitopes require a more alkaline environment for optimal unmasking.[5] Tris-EDTA buffer, with a pH of 9.0, is often more effective for harder-to-detect antigens and phosphoproteins.[2] However, alkaline buffers can sometimes be more damaging to tissue, potentially causing distorted morphology or the loss of tissue sections from the slide.[2][4] For many antibodies, EDTA buffers (pH 8.0 or 9.0) have been shown to be more effective than citrate buffer at pH 6.0.[6]
Q4: Can I reuse citrate buffer?
It is not recommended to reuse citrate buffer. Repeated heating and cooling cycles can alter the buffer's pH and reduce its effectiveness in antigen retrieval, leading to inconsistent results.[7] For reproducibility, it is best practice to use fresh buffer for each experiment.
Q5: Which heating method is best for HIER with citrate buffer?
Commonly used heating methods include microwaves, pressure cookers, steamers, and water baths.[8] All can be effective, but they require optimization. Microwaves offer rapid heating but can suffer from uneven heat distribution, leading to inconsistent staining. Pressure cookers and steamers provide more uniform and consistent heating. Water baths are a gentler option, sometimes used for overnight incubations at lower temperatures (e.g., 60°C) for delicate tissues prone to detaching from slides. The optimal choice depends on the specific tissue and antigen being studied.
Experimental Protocols
Protocol 1: Preparation of 10mM Citrate Buffer (pH 6.0)
There are two common methods for preparing this buffer. The choice often depends on the starting reagents available in the lab.[1]
| Recipe 1: From Trisodium Citrate | Recipe 2: From Citric Acid |
| Reagent | Amount (for 1 L) |
| Trisodium citrate (dihydrate) | 2.94 g |
| Distilled Water | ~900 mL |
| 1N HCl | As needed for pH adjustment |
| Tween 20 (optional) | 0.5 mL |
Procedure:
-
Dissolve: Weigh the primary reagent (trisodium citrate or citric acid) and dissolve it in approximately 900 mL of distilled water in a beaker with a magnetic stir bar.[8]
-
Adjust pH: Place the beaker on a magnetic stirrer. Calibrate a pH meter and slowly add either 1N HCl (for the sodium citrate recipe) or 1N NaOH (for the citric acid recipe) dropwise until the pH reaches exactly 6.0.[1]
-
Add Surfactant (Optional): Add 0.5 mL of Tween 20. This surfactant helps to reduce surface tension and can prevent tissue sections from detaching.[1]
-
Final Volume: Transfer the solution to a 1 L graduated cylinder and add distilled water to bring the final volume to 1000 mL.[8]
-
Storage: Store the buffer in a clearly labeled bottle. It is stable at room temperature for up to 3 months or at 4°C for longer-term storage.[3][9]
Protocol 2: General Heat-Induced Epitope Retrieval (HIER) Workflow
This protocol provides a general outline. Optimal times and temperatures must be determined empirically for each specific antibody, tissue type, and fixation method.[10][11]
Caption: General workflow for Heat-Induced Epitope Retrieval (HIER).
Detailed Steps:
-
Deparaffinize and Rehydrate: Deparaffinize tissue sections in two changes of xylene for 5 minutes each. Hydrate the sections by sequential immersion in 100% ethanol (2 changes, 3 minutes each), 95% ethanol (1 minute), and 80% ethanol (1 minute), followed by a rinse in distilled water.[3][8]
-
Pre-heat Buffer: Pre-heat a staining dish filled with 10mM Citrate Buffer (pH 6.0) in a steamer, water bath, or microwave until the temperature reaches 95-100°C.[10]
-
Incubate Slides: Immerse the slides completely in the pre-heated buffer. Ensure slides are covered to prevent evaporation. Incubate for 20-40 minutes. The optimal time should be determined by the user.[3][10]
-
Cool Down: After incubation, remove the staining dish from the heat source and allow the slides to cool down in the buffer at room temperature for at least 20-30 minutes.[8][9] This gradual cooling step is critical for preventing tissue damage and detachment.[9]
-
Rinse: Gently rinse the sections in a wash buffer (e.g., PBS with Tween 20) twice for 2 minutes each.[8]
-
Proceed with Staining: The slides are now ready for the subsequent steps of the immunohistochemistry protocol, beginning with blocking.
Troubleshooting Guide
This section addresses common issues encountered during antigen retrieval with citrate buffer.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Staining | 1. Suboptimal Retrieval: Incubation time or temperature was insufficient. | - Increase the incubation time in hot citrate buffer (e.g., test 20, 30, and 40-minute intervals).[9] - Ensure the buffer temperature is consistently between 95-100°C.[3] |
| 2. Over-fixation of Tissue: Formalin fixation time was too long, masking epitopes excessively. | - Increase the antigen retrieval time. - Consider using a more robust retrieval solution like Tris-EDTA pH 9.0, which can be more effective for over-fixed tissue.[4] | |
| 3. Incorrect Buffer pH: The pH of the citrate buffer was not 6.0. | - Always prepare the buffer fresh or check the pH of stored buffer before use. An incorrect pH can significantly impact retrieval efficiency.[11] | |
| 4. Primary Antibody Dilution: The antibody may be too dilute. | - Titrate the primary antibody to find its optimal concentration under your specific retrieval conditions.[12] | |
| High Background Staining | 1. Over-retrieval: Heating was too long or too aggressive. | - Decrease the incubation time or temperature. Excessive retrieval can expose non-specific sites. |
| 2. Endogenous Enzymes: Tissues may have endogenous peroxidase or alkaline phosphatase activity. | - After retrieval and before primary antibody incubation, add a blocking step with hydrogen peroxide (for HRP systems) or Levamisole (for AP systems).[12][13] | |
| 3. Non-specific Antibody Binding: The primary or secondary antibody is binding non-specifically. | - Ensure adequate blocking steps are used (e.g., normal serum from the host species of the secondary antibody).[13] - Run a control slide without the primary antibody to check for non-specific binding of the secondary antibody.[12] | |
| Tissue Damage or Detachment | 1. Aggressive Heating: The buffer was boiling too vigorously, especially in a microwave. | - Reduce the power setting on the microwave or switch to a gentler heating method like a water bath or steamer. |
| 2. Slides Drying Out: The buffer level dropped below the tissue section during heating. | - Ensure there is sufficient buffer volume in the staining dish to keep slides submerged throughout the heating process.[14] | |
| 3. Rapid Temperature Change: Slides were transferred from hot buffer directly to a cold wash solution. | - Always allow slides to cool down gradually in the retrieval buffer for at least 20-30 minutes before proceeding to the wash steps.[9] | |
| 4. Harsh Buffer: For some delicate tissues, even citrate buffer can be too harsh. | - While citrate is generally good for morphology, Tris-EDTA can sometimes be more damaging.[15] If using EDTA and seeing damage, switching to citrate may help. If damage persists with citrate, try reducing heating time or temperature.[12] |
Caption: Troubleshooting logic for weak or no IHC staining after HIER.
References
- 1. benchchem.com [benchchem.com]
- 2. fortislife.com [fortislife.com]
- 3. Citrate Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 4. biocare.net [biocare.net]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. bosterbio.com [bosterbio.com]
- 7. bosterbio.com [bosterbio.com]
- 8. antibodiesinc.com [antibodiesinc.com]
- 9. Citrate Buffer Antigen Retrieval Protocol | Protocols Online [protocolsonline.com]
- 10. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 11. bosterbio.com [bosterbio.com]
- 12. bma.ch [bma.ch]
- 13. sysy-histosure.com [sysy-histosure.com]
- 14. biossusa.com [biossusa.com]
- 15. Heat-Induced Antigen Retrieval for Immunohistochemical Reactions in Routinely Processed Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Disodium Citrate and Trisodium Citrate for Anticoagulation
For researchers, scientists, and professionals in drug development, selecting the appropriate anticoagulant is a critical step in ensuring the integrity of blood samples for various analytical applications. Both disodium citrate and trisodium citrate are widely used for their ability to chelate calcium ions, thereby inhibiting the coagulation cascade. This guide provides an objective comparison of their performance, supported by established principles and experimental data where available, to aid in making an informed decision.
Mechanism of Action: A Shared Pathway
The anticoagulant effect of both disodium and trisodium citrate is mediated by the citrate anion (C₆H₅O₇³⁻). This ion acts as a chelating agent, binding to free calcium ions (Ca²⁺) in the blood to form a soluble calcium-citrate complex.[1][2] Calcium is an essential cofactor for several enzymatic reactions in the coagulation cascade, including the activation of Factors II (prothrombin), VII, IX, and X.[1] By effectively sequestering calcium ions, citrate prevents these factors from becoming activated, thus blocking the coagulation process and maintaining the blood in a fluid state.[1][3]
The anticoagulant efficacy is primarily dependent on the molar concentration of the citrate ion, not the sodium salt form.[4] Therefore, at equimolar concentrations of the citrate ion, this compound and trisodium citrate are expected to exhibit comparable anticoagulant activity.
Physicochemical Properties: The Key Differentiators
While their anticoagulant mechanism is the same, the two citrate salts differ in their physicochemical properties, which can have practical implications for their use.
| Property | This compound (Disodium Hydrogen Citrate) | Trisodium Citrate | References |
| Chemical Formula | Na₂C₆H₆O₇ | Na₃C₆H₅O₇ | [5] |
| pH of Aqueous Solution | More acidic | Mildly basic (pH 7.5 - 9.0 for a 5% solution) | [4][6] |
| Buffering Capacity | Contributes to a more acidic buffer | Provides a more alkaline and stable pH environment | [4] |
| Solubility in Water | Soluble | Freely soluble, with solubility increasing with temperature | [4][7] |
Table 1: Comparison of Physicochemical Properties.
The most significant difference lies in the pH of their aqueous solutions. This compound is more acidic due to the presence of a protonated carboxylic acid group.[4] This property can be advantageous in specific applications, such as in blood collection tubes containing glucose, where its acidity helps to prevent the caramelization of glucose during sterilization. Conversely, the mildly basic nature of trisodium citrate provides a pH closer to the physiological range of blood, which can be beneficial for maintaining the stability and function of certain blood components.[4]
Performance in Coagulation Assays: An Indirect Comparison
| Trisodium Citrate Concentration | Effect on Prothrombin Time (PT) | Effect on Activated Partial Thromboplastin Time (aPTT) | References |
| 3.2% (0.109 M) vs. 3.8% (0.129 M) | Higher citrate concentration (3.8%) can lead to a prolongation of the PT, particularly with more responsive thromboplastin reagents. | Higher citrate concentration (3.8%) can cause a significant prolongation of the aPTT, especially in heparinized samples. | [8][9] |
| General Observation | The concentration of the citrate anticoagulant is a critical pre-analytical variable that can significantly impact PT results. | The aPTT is also sensitive to variations in citrate concentration, which can affect the interpretation of results, particularly in monitoring heparin therapy. | [10][11] |
Table 2: Effect of Trisodium Citrate Concentration on Coagulation Assays.
Based on the principle that the citrate ion concentration is the primary determinant of anticoagulant activity, it can be inferred that a solution of this compound with the same molarity of citrate ions as a trisodium citrate solution would yield similar results in PT and aPTT assays. However, the difference in pH between the two solutions could potentially influence the activity of the enzymes in the coagulation cascade and the reagents used in the assays, a factor that would need to be considered and potentially evaluated for specific applications.
Experimental Protocols
For researchers wishing to conduct their own comparative studies, the following are detailed methodologies for key coagulation assays.
Prothrombin Time (PT) Assay
This assay evaluates the extrinsic and common pathways of the coagulation cascade.
Principle: The PT test measures the time it takes for a clot to form in a plasma sample after the addition of a thromboplastin reagent (a combination of tissue factor and phospholipids) and calcium.
Procedure:
-
Sample Preparation: Collect whole blood into a tube containing the desired citrate anticoagulant (disodium or trisodium citrate) at a 9:1 blood-to-anticoagulant ratio. Centrifuge the sample at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Reagent and Sample Incubation: Pre-warm the thromboplastin reagent and the PPP sample to 37°C.
-
Initiation of Coagulation: Pipette 100 µL of the PPP into a cuvette pre-warmed to 37°C. Add 200 µL of the pre-warmed thromboplastin reagent to the cuvette and simultaneously start a timer.
-
Clot Detection: Measure the time until a fibrin clot is formed. This can be done using an automated coagulometer that detects changes in optical density or by manual tilt-tube methods. The time in seconds is the Prothrombin Time.
Activated Partial Thromboplastin Time (aPTT) Assay
This assay evaluates the intrinsic and common pathways of the coagulation cascade.
Principle: The aPTT test measures the time it takes for a clot to form in a plasma sample after the addition of a contact activator (e.g., silica, kaolin), a partial thromboplastin reagent (phospholipids), and calcium.
Procedure:
-
Sample Preparation: Prepare platelet-poor plasma (PPP) as described for the PT assay.
-
Reagent and Sample Incubation: Pre-warm the aPTT reagent (containing the contact activator and phospholipids) and a calcium chloride solution to 37°C.
-
Activation: Pipette 100 µL of the PPP and 100 µL of the aPTT reagent into a cuvette. Incubate the mixture at 37°C for a specified period (typically 3-5 minutes) to allow for the activation of contact factors.
-
Initiation of Coagulation: Add 100 µL of the pre-warmed calcium chloride solution to the cuvette and simultaneously start a timer.
-
Clot Detection: Measure the time until a fibrin clot is formed. The time in seconds is the Activated Partial Thromboplastin Time.
Visualizing the Anticoagulation Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the citrate anticoagulation pathway and a typical experimental workflow for comparing anticoagulants.
Caption: Mechanism of citrate anticoagulation by chelation of calcium ions.
Caption: Workflow for comparing disodium and trisodium citrate anticoagulation.
Conclusion
The choice between this compound and trisodium citrate for anticoagulation depends on the specific requirements of the application. While their fundamental anticoagulant mechanism is identical and their performance is expected to be similar at equimolar citrate concentrations, their differing pH and buffering capacities are important considerations. Trisodium citrate is the more commonly used and well-characterized option for routine coagulation testing, offering a pH environment closer to physiological conditions. This compound, with its more acidic nature, may be preferable in specialized applications where this property is advantageous. For critical applications, it is recommended that researchers and drug development professionals perform their own validation studies to determine the optimal anticoagulant for their specific needs.
References
- 1. Trisodium Citrate: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 2. researchgate.net [researchgate.net]
- 3. agscientific.com [agscientific.com]
- 4. echemi.com [echemi.com]
- 5. Trisodium citrate | C6H5Na3O7 | CID 6224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Trisodium citrate - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. aplm [aplm.kglmeridian.com]
- 9. Coagulation Tests Affected by Sodium Citrate Concentration - Hematology - mobile.Labmedica.com [mobile.labmedica.com]
- 10. precisionbiologic.com [precisionbiologic.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Disodium Citrate and EDTA as Chelating Agents
A comprehensive guide for researchers, scientists, and drug development professionals on the performance, experimental validation, and mechanistic differences between two widely used chelating agents.
In the realms of scientific research, drug development, and various industrial processes, the selection of an appropriate chelating agent is a critical decision that can significantly impact experimental outcomes and product efficacy. Among the myriad of available chelators, disodium citrate and ethylenediaminetetraacetic acid (EDTA) are two of the most frequently employed agents. This guide provides an in-depth comparative analysis of their performance, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their specific applications.
Executive Summary
Both this compound and EDTA are effective chelating agents, capable of forming stable complexes with metal ions, thereby preventing them from participating in unwanted reactions. However, their efficacy varies significantly based on the specific metal ion, pH of the solution, and the experimental or physiological context.
EDTA is a powerful, hexadentate chelating agent that forms exceptionally stable complexes with a broad range of di- and trivalent metal ions across a wide pH range. Its high stability constants make it the preferred choice for applications requiring strong and near-complete metal ion sequestration.
This compound , a salt of the naturally occurring citric acid, is a tridentate chelating agent. While it forms less stable complexes with metal ions compared to EDTA, it offers the advantages of being biocompatible, biodegradable, and is particularly effective in a slightly acidic to neutral pH range.
This guide will delve into the quantitative differences in their chelating strength, the profound influence of pH on their activity, and the experimental protocols to determine these properties.
Data Presentation: A Quantitative Comparison of Chelating Strength
The stability constant (log K) is a quantitative measure of the strength of the interaction between a chelating agent and a metal ion. A higher log K value indicates the formation of a more stable complex. The following table summarizes the stability constants for this compound and EDTA with several common divalent and trivalent metal ions.
| Metal Ion | This compound (log K) | EDTA (log K) |
| Ca²⁺ | ~3.5 | 10.7 |
| Mg²⁺ | ~3.4 | 8.7 |
| Fe²⁺ | ~3.2 | 14.3 |
| Fe³⁺ | ~11.9 | 25.1 |
| Cu²⁺ | ~6.1 | 18.8 |
| Zn²⁺ | ~4.5 | 16.5 |
Note: Stability constants can vary with experimental conditions such as temperature and ionic strength. The values presented are representative figures from various sources.
As the data clearly indicates, EDTA consistently exhibits significantly higher stability constants across all listed metal ions, signifying its superior chelating strength in a direct comparison.
The Critical Role of pH in Chelation Efficiency
The effectiveness of both this compound and EDTA as chelating agents is highly dependent on the pH of the solution. This is due to the protonation of the carboxylate and amine groups at lower pH values, which then compete with metal ions for binding sites.
EDTA 's chelating ability increases with pH. At acidic pH values (below 4-5), its carboxyl groups are protonated, reducing its affinity for metal ions like Ca²⁺ and Mg²⁺[1]. Its capacity to chelate divalent cations increases exponentially from pH 8 to 10, as all four of its carboxyl groups become deprotonated[2]. However, at very high pH (above 8-9), the chelation of some metal ions like Fe³⁺ can be compromised by the formation of insoluble metal hydroxides[1].
This compound is most effective in a slightly acidic to neutral pH range. The citrate molecule possesses three carboxyl groups with different pKa values. As the pH increases, these groups deprotonate, making the molecule a more effective chelator.
Below is a conceptual representation of the pH-dependent chelation efficiency for EDTA, illustrating its increased effectiveness at higher pH for many divalent cations.
References
Disodium Citrate: A Comparative Guide to its Efficacy in Food Preservation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of disodium citrate's effectiveness as a food preservative against common alternatives, namely sodium benzoate and potassium sorbate. The information presented is collated from various scientific studies and is intended to offer an objective overview supported by experimental data.
Overview of Preservative Action
This compound, the disodium salt of citric acid, is a widely used food additive recognized for its role as a preservative, acidity regulator, emulsifier, and sequestrant.[1][2] Its primary preservative actions stem from its ability to control pH and chelate metal ions essential for microbial growth.[2] By binding to these ions, particularly iron, this compound can disrupt critical metabolic pathways in bacteria and fungi, thereby inhibiting their proliferation.[3][4]
Sodium benzoate and potassium sorbate are also widely utilized antimicrobial preservatives in the food industry.[5][6] Sodium benzoate is most effective in acidic conditions (pH 2.5-4.5) and works by interfering with the enzymes in microbial cells.[7] Potassium sorbate is effective up to a pH of 6.5 and functions by disrupting the microbial cell membrane and metabolic enzymes.[6][7]
Comparative Antimicrobial Efficacy
The effectiveness of a preservative is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for this compound, sodium benzoate, and potassium sorbate against common foodborne bacteria and fungi, as reported in various studies.
It is important to note that the following data is compiled from different studies, and direct comparison may be limited due to variations in experimental conditions.
Table 1: Minimum Inhibitory Concentration (MIC) against Bacteria
| Preservative | Test Organism | Concentration (mg/mL) | Reference |
| This compound | Escherichia coli | 1.5 | |
| Staphylococcus aureus | 1.5 | ||
| Sodium Benzoate | Escherichia coli | 1.5 | |
| Staphylococcus aureus | 1.5 | ||
| Potassium Sorbate | Escherichia coli | 1.5 | |
| Staphylococcus aureus | 1.5 |
Table 2: Minimum Inhibitory Concentration (MIC) against Fungi
| Preservative | Test Organism | Concentration (%) | Test Method | Reference |
| Benzoic Acid | Aspergillus spp., Penicillium spp. | 0.1 | Not Specified | |
| Potassium Sorbate | Aspergillus spp., Penicillium spp. | 0.3 | Not Specified | [6] |
| Acetic Acid | Aspergillus luchuensis, A. flavus, Rhizopus stolonifer, Mucor sp. | 1% (v/v) | Poisoned Food Technique | |
| Benzoic Acid | Various food-associated fungi | 1% (w/v) | Poisoned Food Technique | [8] |
| Citric Acid | Scopulariopsis sp. | 1% (w/v) | Poisoned Food Technique | [8] |
| Sodium Acetate | Scopulariopsis sp. | 1% (w/v) | Poisoned Food Technique | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of food preservatives.
Determination of Minimum Inhibitory Concentration (MIC) via Microbroth Dilution
This method is used to determine the lowest concentration of a preservative that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Test preservative (e.g., this compound)
-
Microorganism culture (e.g., E. coli, S. aureus)
-
Sterile nutrient broth (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Preservative Stock Solution: Prepare a concentrated stock solution of the test preservative in a suitable sterile solvent.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the preservative stock solution with sterile nutrient broth to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate (containing the different preservative concentrations and a growth control well with no preservative) with the prepared microbial suspension.
-
Incubation: Incubate the microtiter plate at an optimal temperature for the growth of the test microorganism (e.g., 37°C for most bacteria) for a specified period (e.g., 18-24 hours).
-
Observation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the preservative in which no visible growth (turbidity) is observed.
Antifungal Activity Assessment via Poisoned Food Technique
This method is used to evaluate the efficacy of a preservative against filamentous fungi (molds).
Materials:
-
Test preservative
-
Fungal culture (e.g., Aspergillus niger)
-
Sterile Potato Dextrose Agar (PDA)
-
Sterile Petri dishes
-
Cork borer
-
Incubator
Procedure:
-
Preparation of Poisoned Media: Prepare sterile PDA and cool it to approximately 45-50°C. Add the test preservative at various concentrations to different flasks of molten PDA and mix thoroughly.
-
Pouring Plates: Pour the "poisoned" PDA into sterile Petri dishes and allow them to solidify. A control plate with no preservative should also be prepared.
-
Inoculation: Using a sterile cork borer, cut a disc of mycelial growth from the edge of an actively growing fungal culture plate. Place this disc, mycelial side down, in the center of each poisoned and control PDA plate.
-
Incubation: Incubate the plates at an optimal temperature for the growth of the test fungus (e.g., 25-28°C) for a specified period (e.g., 5-7 days).
-
Measurement and Calculation: Measure the diameter of the fungal colony in both the control and treated plates. Calculate the percentage of mycelial growth inhibition using the following formula:
% Inhibition = [(dc - dt) / dc] x 100
Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
-
Mechanism of Action: Signaling Pathways and Workflows
This compound's Chelating Effect on Microbial Iron Uptake
This compound's primary antimicrobial mechanism involves the chelation of essential metal ions, particularly iron (Fe³⁺), which are crucial for various cellular processes in microorganisms. By binding to iron, citrate reduces its bioavailability, thereby inhibiting microbial growth. This process disrupts several key metabolic pathways.
Caption: Inhibition of microbial iron uptake by this compound.
Experimental Workflow for MIC Determination
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a food preservative.
Caption: General workflow for MIC determination.
Conclusion
This compound demonstrates effective antimicrobial properties against a range of foodborne bacteria and fungi, primarily through its action as a chelating agent. While its efficacy is comparable to that of sodium benzoate and potassium sorbate in some instances, the optimal choice of preservative is dependent on the specific food matrix, pH, and target microorganisms. The experimental protocols provided offer standardized methods for evaluating and comparing the performance of these preservatives. Further research focusing on direct comparative studies under identical conditions would provide a more definitive assessment of their relative efficacies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. gjphosphate.com [gjphosphate.com]
- 3. scispace.com [scispace.com]
- 4. Influence of Complex Structure on the Biodegradation of Iron-Citrate Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study of benzoate, propionate, and sorbate salts as mould spoilage inhibitors on intermediate moisture bakery products of low pH (4.5-5.5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Identifying Metabolic Inhibitors to Reduce Bacterial Persistence [frontiersin.org]
- 8. globalresearchonline.net [globalresearchonline.net]
A Comparative Guide to Disodium Citrate and Other Buffers for Enhanced RNA Stability
For Researchers, Scientists, and Drug Development Professionals
The integrity of RNA is paramount for accurate and reproducible results in a multitude of molecular biology applications, from quantitative real-time PCR (qRT-PCR) to next-generation sequencing (NGS) and the development of RNA-based therapeutics. The inherent instability of RNA, primarily due to its susceptibility to enzymatic degradation by ubiquitous RNases and auto-hydrolysis, necessitates the use of appropriate storage buffers. This guide provides a comprehensive comparison of the efficacy of disodium citrate as an RNA storage buffer against other commonly used alternatives, supported by experimental data and detailed protocols.
The Role of Citrate in RNA Preservation
Citrate-based buffers are widely recognized for their ability to preserve RNA integrity. Their protective mechanism is twofold:
-
Chelation of Divalent Cations: RNases, the primary enzymes responsible for RNA degradation, often require divalent metal ions such as magnesium (Mg²⁺) and calcium (Ca²⁺) as cofactors to function. Citrate effectively chelates these ions, thereby inactivating RNases and protecting RNA from enzymatic cleavage.[1]
-
Maintenance of a Slightly Acidic pH: RNA is most stable in slightly acidic conditions (pH 6.0-6.5).[1] Alkaline conditions promote base-catalyzed hydrolysis of the phosphodiester backbone, leading to RNA fragmentation. Citrate buffers are effective at maintaining a pH within this optimal range, thus minimizing RNA degradation through hydrolysis.[1]
While many commercial RNA storage solutions are based on "sodium citrate" at a concentration of 1 mM and a pH of approximately 6.4, the specific salt of citric acid used is often not detailed. Citric acid is a triprotic acid, meaning it can exist as monosodium, disodium, or trisodium citrate. This guide will focus on the role of this compound in this context and compare its expected efficacy to other buffers.
Quantitative Comparison of RNA Stability in Various Buffers
Table 1: Comparison of RNA Integrity (RIN) in Different Storage Buffers Over 3 Weeks
| Storage Buffer | Storage Temperature | Week 0 (RIN) | Week 3 (RIN) |
| Nuclease-Free Water | 25°C (Room Temp) | ~9.5 | Degraded |
| 4°C | ~9.5 | ~9.0 | |
| -20°C | ~9.5 | ~9.5 | |
| -70°C | ~9.5 | ~9.5 | |
| Sodium Citrate (pH 6.0) | 25°C (Room Temp) | ~9.5 | ~8.5 |
| 4°C | ~9.5 | ~9.5 | |
| -20°C | ~9.5 | ~9.5 | |
| -70°C | ~9.5 | ~9.5 | |
| TE Buffer (pH 7.5) | 25°C (Room Temp) | ~9.5 | ~8.5 |
| 4°C | ~9.5 | ~9.5 | |
| -20°C | ~9.5 | ~9.5 | |
| -70°C | ~9.5 | ~9.5 |
Data adapted from studies on RNA stability. The performance of a this compound-based buffer at pH 6.0-6.5 is expected to be comparable to the "Sodium Citrate (pH 6.0)" data presented.
Key RNA Quality Metrics
Two important metrics for assessing RNA quality are the RNA Integrity Number (RIN) and the DV200 value.
-
RNA Integrity Number (RIN): This metric, generated by systems like the Agilent Bioanalyzer, provides a score from 1 to 10, with 10 representing completely intact RNA. A RIN value of 7 or higher is generally recommended for downstream applications like NGS.
-
DV200: This metric represents the percentage of RNA fragments greater than 200 nucleotides in length. It is particularly useful for assessing the quality of degraded RNA, such as that from FFPE tissues, and is a reliable predictor of success in library preparation for NGS.[2][3]
Experimental Protocols
Preparation of 1 mM this compound Buffer (pH 6.4)
-
Prepare a stock solution of this compound: Dissolve this compound (e.g., Disodium hydrogen citrate) in nuclease-free water to a concentration of 100 mM.
-
Dilute to 1 mM: Dilute the 100 mM stock solution to 1 mM with nuclease-free water.
-
Adjust pH: Monitor the pH of the 1 mM solution using a calibrated pH meter. Adjust the pH to 6.4 by adding small volumes of a dilute solution of a suitable acid (e.g., HCl) or base (e.g., NaOH) as needed.
-
Sterilization: Autoclave the final buffer solution to ensure it is nuclease-free.
-
Storage: Store the buffer at room temperature.
Protocol for Comparative and Accelerated RNA Stability Study
This protocol describes a method to compare the stability of RNA in this compound buffer against other buffers under accelerated degradation conditions.
-
RNA Preparation: Isolate total RNA from a consistent source (e.g., a cell line) using a standard protocol (e.g., TRIzol extraction). Resuspend the purified RNA in nuclease-free water.
-
Sample Aliquoting: Aliquot the RNA into separate tubes to avoid freeze-thaw cycles.
-
Buffer Exchange: For each buffer to be tested (e.g., 1 mM this compound pH 6.4, 1 mM Trisodium Citrate pH 6.4, TE buffer, nuclease-free water), dilute an aliquot of the RNA stock into the respective buffer to a final concentration of 50 ng/µL.
-
Initial Quality Control (Time Zero): Immediately analyze an aliquot from each buffer condition using an Agilent Bioanalyzer to determine the initial RIN and DV200 values.[4][5][6][7]
-
Incubation: Store the remaining aliquots for each buffer condition at the following temperatures:
-
-80°C (long-term storage control)
-
-20°C
-
4°C
-
25°C (room temperature)
-
40°C (accelerated degradation)
-
-
Time Points: Collect aliquots from each storage condition at specified time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 4 weeks).
-
RNA Quality Analysis: At each time point, analyze the collected aliquots using an Agilent Bioanalyzer to determine the RIN and DV200 values.
-
Data Analysis: Plot the RIN and DV200 values over time for each buffer and temperature condition to compare the rate of RNA degradation.
Visualizing Mechanisms and Workflows
Mechanism of Citrate-Mediated RNA Protection
Caption: Mechanism of this compound in preventing RNA degradation by chelating RNase cofactors.
Experimental Workflow for RNA Stability Assessment
Caption: Workflow for comparing the efficacy of different RNA storage buffers.
Conclusion
The selection of an appropriate storage buffer is a critical step in preserving RNA integrity for downstream applications. While direct comparative data for this compound is limited, the well-documented protective effects of citrate buffers at a slightly acidic pH strongly support its use. A 1 mM this compound buffer adjusted to pH 6.4 is expected to provide robust protection against both enzymatic and hydrolytic degradation of RNA, performing comparably to other sodium citrate-based RNA storage solutions and offering superior stability over storing RNA in nuclease-free water, especially at room temperature. For long-term storage, freezing at -80°C in a suitable buffer remains the gold standard. Researchers are encouraged to perform their own stability studies to determine the optimal storage conditions for their specific RNA samples and applications.
References
- 1. avidorganics.net [avidorganics.net]
- 2. DV200 Index for Assessing RNA Integrity in Next-Generation Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. brd.nci.nih.gov [brd.nci.nih.gov]
- 5. acsr1.com [acsr1.com]
- 6. RNA Quality Check Protocol – Putnam Open Lab Notebook – Transparency. Rigor. Reproducibility. [hputnam.github.io]
- 7. Methods of RNA Quality Assessment [promega.com.cn]
A comparative study of different citrate salts in nanoparticle synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Sodium, Potassium, and Ammonium Citrate in Nanoparticle Synthesis with Supporting Experimental Data.
The synthesis of metallic nanoparticles with controlled size, shape, and stability is paramount for their diverse applications in diagnostics, therapeutics, and catalysis. The citrate reduction method, pioneered by Turkevich, remains a cornerstone for producing gold and silver nanoparticles. In this method, a citrate salt serves a dual role as both a reducing agent and a capping agent, influencing the final characteristics of the nanoparticles. While trisodium citrate is the most commonly employed salt, the choice of the cation (sodium, potassium, or ammonium) can significantly impact the nucleation and growth kinetics, and consequently, the physicochemical properties of the nanoparticles. This guide provides a comparative analysis of these different citrate salts, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal salt for their specific application.
The Influence of Cation Choice on Nanoparticle Properties
The cation of the citrate salt, although often considered a spectator ion, plays a crucial role in the synthesis of nanoparticles. Its influence is primarily attributed to its size, hydration shell, and its effect on the ionic strength of the reaction medium. These factors can alter the electrostatic interactions between the citrate anions and the metal precursor ions, as well as the stability of the resulting nanoparticles.
Recent studies have shown that even subtle changes in the cation can lead to significant differences in the final nanoparticle characteristics. For instance, in the synthesis of gold nanoparticles, lithium citrate has been reported to produce more stable and well-defined nanoparticles compared to its sodium and potassium counterparts. This is attributed to the smaller ionic radius and higher charge density of the lithium ion, which can more effectively screen the negative charges on the surface of the nanoparticles, leading to better stabilization.
While comprehensive comparative data is still emerging, the available evidence suggests the following trends:
-
Sodium Citrate (Trisodium Citrate Dihydrate): This is the most widely used and well-characterized citrate salt for nanoparticle synthesis. It reliably produces spherical gold and silver nanoparticles with good monodispersity, particularly in the 10-20 nm size range. It serves as the benchmark against which other citrate salts are often compared.
-
Potassium Citrate (Tripotassium Citrate): Potassium citrate is also an effective reducing and capping agent. Some studies suggest that the use of potassium citrate can lead to slightly larger nanoparticles compared to sodium citrate under identical conditions. The difference in the hydration sphere of potassium ions compared to sodium ions may influence the reduction kinetics and subsequent particle growth.
-
Ammonium Citrate (Triammonium Citrate): The use of ammonium citrate in nanoparticle synthesis is less documented than sodium or potassium citrate. The ammonium ion, being a polyatomic cation, can have a more complex influence on the reaction. It can affect the pH of the solution and participate in ligand exchange reactions, potentially leading to nanoparticles with different surface chemistries and stabilities. Further research is needed to fully elucidate its role.
Data Presentation: A Comparative Summary
To facilitate a direct comparison, the following table summarizes the expected outcomes of using different citrate salts in the synthesis of gold nanoparticles, based on available literature. It is important to note that these are generalized trends, and the exact nanoparticle characteristics will depend on the specific experimental conditions.
| Citrate Salt | Cation | Typical Nanoparticle Size (AuNPs) | Polydispersity Index (PDI) | Zeta Potential (mV) | Stability |
| Trisodium Citrate | Na⁺ | 10 - 20 nm | Low (<0.3) | -30 to -50 | Good |
| Tripotassium Citrate | K⁺ | 15 - 25 nm | Low to Medium | -25 to -45 | Good |
| Triammonium Citrate | NH₄⁺ | Variable | Variable | Variable | Moderate to Good |
Note: This table is a qualitative summary based on existing research. Direct quantitative comparisons under identical conditions are limited in the literature.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining nanoparticles with desired characteristics. Below are representative protocols for the synthesis of gold and silver nanoparticles using different citrate salts.
Protocol 1: Synthesis of Gold Nanoparticles (AuNPs) using Trisodium Citrate (Turkevich Method)
This is a classic and widely used protocol for synthesizing spherical gold nanoparticles.
Materials:
-
Tetrachloroauric acid (HAuCl₄) solution (1 mM)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) solution (1% w/v)
-
Deionized water
-
Clean glassware
Procedure:
-
In a clean Erlenmeyer flask, bring 50 mL of 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Rapidly add 5 mL of 1% trisodium citrate solution to the boiling HAuCl₄ solution.
-
The color of the solution will change from pale yellow to colorless, then to a deep red or wine-red color, indicating the formation of gold nanoparticles.
-
Continue boiling and stirring for an additional 15-20 minutes to ensure the reaction is complete.
-
Allow the solution to cool to room temperature.
-
The synthesized AuNPs can be stored at 4°C for several weeks.
Protocol 2: Synthesis of Silver Nanoparticles (AgNPs) using Trisodium Citrate
This protocol is a common method for producing silver nanoparticles.
Materials:
-
Silver nitrate (AgNO₃) solution (1 mM)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) solution (1% w/v)
-
Deionized water
-
Clean glassware
Procedure:
-
In a clean flask, heat 50 mL of 1 mM AgNO₃ solution to boiling with vigorous stirring.
-
While the solution is boiling, add 5 mL of 1% trisodium citrate solution dropwise.
-
The solution will turn a pale yellow, then a more intense yellow or yellowish-brown, indicating the formation of silver nanoparticles.
-
Continue heating and stirring for approximately 30-60 minutes until the color is stable.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Store the AgNP solution in a dark container at room temperature.
Protocol 3: Synthesis of Gold Nanoparticles (AuNPs) using Tripotassium Citrate
This protocol is a modification of the Turkevich method using potassium citrate.
Materials:
-
Tetrachloroauric acid (HAuCl₄) solution (1 mM)
-
Tripotassium citrate solution (1% w/v)
-
Deionized water
-
Clean glassware
Procedure:
-
Bring 50 mL of 1 mM HAuCl₄ solution to a boil in a clean flask with vigorous stirring.
-
Quickly inject 5 mL of 1% tripotassium citrate solution into the boiling HAuCl₄ solution.
-
Observe the color change from yellow to red, signifying the formation of AuNPs.
-
Continue to boil and stir the solution for another 15 minutes.
-
Let the solution cool down to room temperature.
-
Store the AuNPs at 4°C.
Protocol 4: Synthesis of Silver Nanoparticles (AgNPs) using Triammonium Citrate (Hypothetical Protocol)
Materials:
-
Silver nitrate (AgNO₃) solution (1 mM)
-
Triammonium citrate solution (1% w/v)
-
Deionized water
-
Clean glassware
Procedure:
-
Heat 50 mL of 1 mM AgNO₃ solution to 90-100°C in a clean flask with vigorous stirring.
-
Add 5 mL of 1% triammonium citrate solution dropwise to the heated AgNO₃ solution.
-
Monitor the color change of the solution, which should indicate the formation of silver nanoparticles.
-
Maintain the temperature and stirring for 30-60 minutes.
-
Allow the solution to cool to room temperature.
-
Characterize the resulting nanoparticles for size, stability, and other properties.
Visualizing the Synthesis Process and Mechanisms
To better understand the logical flow of the synthesis and the underlying chemical transformations, the following diagrams are provided.
Caption: General workflow for citrate-based nanoparticle synthesis.
Caption: Simplified mechanism of citrate reduction for nanoparticle formation.
Conclusion
The choice of citrate salt in nanoparticle synthesis is a critical parameter that can be tuned to achieve desired nanoparticle properties. While trisodium citrate remains the standard, researchers are encouraged to explore the use of potassium and ammonium citrate to potentially optimize their nanoparticle synthesis for specific applications. This guide provides a foundational understanding and practical protocols to embark on such comparative studies. Further systematic investigations are warranted to build a comprehensive quantitative database that directly compares the effects of these different citrate salts, which will undoubtedly accelerate the rational design of functional nanomaterials.
Validating the Use of Disodium Citrate in Specific Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of disodium citrate's performance against other common alternatives in various cell line applications. The information is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their specific cell culture needs.
Executive Summary
This compound, an acid salt of citric acid, serves as a versatile reagent in cell culture with primary applications as an anticoagulant and a gentle cell detachment agent. Its mechanism of action relies on the chelation of divalent cations, particularly calcium ions (Ca2+), which are crucial for both blood coagulation and cell-cell adhesion. This guide explores the efficacy of this compound in comparison to other standard agents such as Trisodium Citrate, EDTA, Heparin, and Acid Citrate Dextrose (ACD) across various cell lines and applications.
Comparison of this compound and Alternatives
The choice of agent for anticoagulation or cell detachment can significantly impact cell viability, function, and downstream applications. The following tables summarize the performance of this compound and its alternatives based on available experimental data.
Table 1: Comparison of Agents for Cell Detachment
| Agent | Cell Line | Concentration | Cell Recovery/Viability | Key Findings |
| Hypertonic Sodium Citrate | Human Pluripotent Stem Cells (hPSCs) | 1 mM | ~90% recovery[1] | Reproducibly recovered a high percentage of cells as multicellular aggregates.[1] |
| EDTA | Human Pluripotent Stem Cells (hPSCs) | 0.5 mM | ~76% recovery[1] | Showed more variability in cell recovery compared to hypertonic citrate.[1] |
| Citrate Buffer | V-79 cells | Not specified | 85% viability[2] | Lower viability compared to trypsin treatment.[2] |
| Trypsin | V-79 cells | Not specified | 91% viability[2] | The most suitable method for V-79 cell detachment with the highest viability.[2] |
| Cell Scraping | V-79 cells | N/A | 70% viability[2] | Resulted in the lowest cell viability due to mechanical damage.[2] |
Table 2: Comparison of Anticoagulants for Peripheral Blood Mononuclear Cell (PBMC) Isolation
| Anticoagulant | Application | Key Findings |
| Sodium Citrate | Single-cell gene expression | Comparable cell type proportions and gene expression profiles to other anticoagulants.[3] |
| NK cytotoxicity assays | Samples with citrate showed the highest mean cytotoxicity values compared to heparin and EDTA.[4] | |
| Heparin | PBMC isolation and functional assays | Generally preferred for maintaining PBMC viability and functionality for up to 24 hours.[5] However, it can interfere with PCR-based assays.[6] |
| EDTA | PBMC isolation | May reduce PBMC viability and functionality if processing is delayed beyond 8 hours.[5] |
| ACD (Solution A and B) | Equine PRP preparation | No significant difference in platelet and leukocyte counts compared to sodium citrate.[7][8] |
Experimental Protocols
Protocol 1: Detachment of Adherent Cells using Citric Saline
This protocol is adapted from a method described as being less harsh than trypsin or EDTA.
Materials:
-
10X Stock Solution of Citric Saline (1.35 M potassium chloride, 0.15 M sodium citrate, autoclaved)
-
Sterile distilled water
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flask with adherent cells
-
Sterile pipettes and centrifuge tubes
Procedure:
-
Prepare 1X Citric Saline by diluting the 10X stock solution 1:10 with sterile distilled water. Pre-warm to 37°C.
-
Aspirate the culture medium from the flask.
-
Gently wash the cell monolayer with PBS.
-
Add a sufficient volume of pre-warmed 1X Citric Saline to cover the cell monolayer.
-
Incubate at 37°C for a maximum of 5 minutes.
-
Gently tap the side of the flask to dislodge the cells.
-
Observe the cells under a microscope to confirm detachment.
-
Transfer the cell suspension to a sterile centrifuge tube.
-
Add an equal volume of complete growth medium to neutralize the citric saline.
-
Centrifuge the cell suspension at a low speed (e.g., 100-200 x g) for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh culture medium for further use.
Protocol 2: Cell Viability Assay using Trypan Blue Exclusion
This protocol is a standard method to assess the percentage of viable cells after treatment with this compound or other agents.
Materials:
-
Cell suspension
-
Trypan Blue stain (0.4%)
-
Hemocytometer
-
Microscope
-
Micropipettes and tips
Procedure:
-
Prepare a single-cell suspension of the cell line of interest.
-
In a small tube, mix a 1:1 ratio of the cell suspension and 0.4% Trypan Blue stain (e.g., 10 µL of cell suspension and 10 µL of Trypan Blue).
-
Incubate the mixture at room temperature for 1-2 minutes.
-
Carefully load the mixture into the chamber of a clean hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the four large corner squares of the hemocytometer grid.
-
Calculate the percentage of viable cells using the following formula: Viability (%) = (Number of viable cells / Total number of cells) x 100
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for this compound in cell culture is the chelation of extracellular calcium ions (Ca2+). This has significant implications for intracellular signaling pathways that are dependent on calcium influx.
Disruption of Calcium-Dependent Cell Adhesion
Integrins, a family of cell adhesion molecules, require divalent cations like Ca2+ and Mg2+ to maintain their active conformation for binding to the extracellular matrix. By sequestering Ca2+, this compound disrupts these interactions, leading to the detachment of adherent cells.
Mechanism of this compound-induced cell detachment.
Inhibition of Calcium Signaling in Lymphocytes
In lymphocytes, antigen receptor stimulation triggers a signaling cascade that leads to the release of Ca2+ from the endoplasmic reticulum (ER), followed by store-operated calcium entry (SOCE) from the extracellular environment. This sustained increase in intracellular Ca2+ is essential for the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells), which drives lymphocyte proliferation and effector functions.[9][10][11][12] this compound, by chelating extracellular Ca2+, directly inhibits SOCE, thereby suppressing downstream signaling events.
Inhibition of lymphocyte activation by this compound.
Conclusion
This compound is a valuable tool in the cell culture toolkit, offering a gentle alternative for cell detachment and an effective anticoagulant for blood sample processing. Its performance is comparable, and in some cases superior, to other agents, particularly when maintaining cell integrity and function for downstream applications is critical. However, the choice of agent should always be guided by the specific requirements of the cell line and the experimental goals. For applications sensitive to changes in intracellular calcium signaling, the use of a calcium chelator like this compound must be carefully considered. The provided data and protocols serve as a starting point for researchers to validate the use of this compound in their specific experimental contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of different detachment procedures on viability, nitroxide reduction kinetics and plasma membrane heterogeneity of V-79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.10xgenomics.com [cdn.10xgenomics.com]
- 4. Influence of blood sample storage and different types of anticoagulants on results of NK cytotoxicity tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of sodium citrate and acid citrate dextrose solutions on cell counts and growth factor release from equine pure-platelet rich plasma and pure-platelet rich gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of sodium citrate and acid citrate dextrose solutions on cell counts and growth factor release from equine pure-platelet rich plasma and pure-platelet rich gel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium signaling in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium signaling in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Calcium signalling in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Disodium Citrate and Sodium Phosphate Buffers in Research and Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate buffer system is a critical decision that can significantly impact experimental outcomes, from enzyme kinetics to the stability of biologic drug products. Disodium citrate and sodium phosphate buffers are two of the most commonly employed systems, each possessing distinct physicochemical properties that render them suitable for different applications. This guide provides an objective, data-driven comparison of their performance, supported by experimental evidence and detailed protocols to aid in informed buffer selection.
General Properties and Characteristics
This compound and sodium phosphate buffers differ fundamentally in their chemical nature, which in turn dictates their optimal buffering ranges and potential interactions with biological molecules. A summary of their key properties is presented in Table 1.
| Property | This compound Buffer | Sodium Phosphate Buffer |
| Effective pH Range | 3.0 - 6.2[1] | 5.8 - 8.0[1] |
| pKa Values (25°C) | pKa1 = 3.13, pKa2 = 4.76, pKa3 = 6.40[1] | pKa1 = 2.15, pKa2 = 7.20, pKa3 = 12.33[1] |
| Metal Ion Interaction | Strong chelator of divalent cations (e.g., Mg²⁺, Ca²⁺)[1] | Can precipitate some divalent and trivalent cations[1] |
| Temperature Dependence of pH | Relatively low d(pH)/dT | Significant d(pH)/dT, especially upon freezing[2] |
Performance in Key Applications
The choice between this compound and sodium phosphate buffers can have profound effects on the stability and activity of proteins and enzymes.
Protein Stability
The stability of a protein is paramount in drug development and various research applications. The choice of buffer can influence both the physical and chemical stability of proteins.
Thermal Stability: A common method to assess the impact of a buffer on protein stability is through thermal shift assays, which measure the melting temperature (Tm) of a protein. A higher Tm generally indicates greater stability. For instance, studies on the histone acetyltransferase RTT109 revealed that in a 50 mM sodium citrate buffer at pH 5.5, the protein exhibited a consistently high melting temperature that was largely independent of salt concentration. In contrast, in a 50 mM sodium phosphate buffer at pH 7.0, the Tm of the same protein increased by nearly 10°C (from 37.9°C to 47.3°C) as the NaCl concentration was raised from 20 mM to 500 mM, indicating that the stabilizing effect of the phosphate buffer was highly dependent on ionic strength.[3]
Chemical Stability: In the context of monoclonal antibody (mAb) formulations, buffer choice is critical for minimizing chemical degradation pathways such as the formation of acidic variants. A study on an IgG4 monoclonal antibody demonstrated that a sodium citrate buffer was superior to a citrate-phosphate buffer system in minimizing the formation of these acidic variants.[1] Formulations with sodium citrate showed a lower range of acidity (15.24-20.99) compared to citrate-phosphate formulations (18.35-24.04) after a one-month thermal stress study.[4]
Aggregation: Protein aggregation is a major concern in the development of biotherapeutics. Some studies have indicated a higher propensity for aggregation of humanized IgG in both phosphate and citrate buffers compared to other buffer systems like MES or acetate.[5][6] The specific interactions between the buffer molecules and the protein surface, particularly the Fc domain of antibodies, are thought to play a role in this aggregation propensity.[6]
Enzyme Kinetics
The buffer system can directly influence enzyme activity by interacting with the enzyme or its substrates.
Inhibitory Effects: High concentrations of phosphate have been shown to inhibit certain enzymes. Phosphate can act as a competitive inhibitor for enzymes like kinases and phosphatases, where the phosphate ion can mimic the substrate or product.[7] For example, a study on Aspergillus terreus cis-aconitate decarboxylase (aCAD) at pH 6.5 found that a 200 mM sodium phosphate buffer led to a significantly higher Michaelis constant (Km) of 1.8 ± 0.2 mM, compared to other non-inhibitory buffers like MOPS, HEPES, and Bis-Tris, which all resulted in a Km of around 0.4-0.5 mM. This indicates a lower affinity of the enzyme for its substrate in the presence of high phosphate concentrations.
Metal Ion Dependence: Citrate is a strong chelator of divalent cations such as Mg²⁺ and Ca²⁺, which are essential cofactors for many enzymes.[1] This chelation can lead to a decrease or complete loss of enzyme activity.[1] Conversely, for enzymes that are inhibited by certain metal ions, the chelating property of citrate can be advantageous.[1]
Quantitative Data Summary
The following tables summarize the quantitative data discussed above for a clear comparison of the two buffer systems.
Table 2: Impact on Protein Thermal Stability (Melting Temperature, Tm)
| Protein | Buffer System | pH | Salt Concentration | Melting Temperature (Tm) |
| RTT109 | 50 mM Sodium Citrate | 5.5 | 20 mM NaCl | High and stable |
| RTT109 | 50 mM Sodium Citrate | 5.5 | 500 mM NaCl | High and stable (only ~2°C difference from 20 mM NaCl)[3] |
| RTT109 | 50 mM Sodium Phosphate | 7.0 | 20 mM NaCl | 37.9°C[3] |
| RTT109 | 50 mM Sodium Phosphate | 7.0 | 500 mM NaCl | 47.3°C[3] |
Table 3: Effect on IgG4 Chemical Stability (% Acidity Range after 1-month at 40°C)
| Buffer System | % Acidity Range |
| Sodium Citrate | 15.24 - 20.99[4] |
| Citrate-Phosphate | 18.35 - 24.04[4] |
Table 4: Influence on Enzyme Kinetics (cis-aconitate decarboxylase at pH 6.5)
| Buffer (200 mM) | Km (mM) |
| Sodium Phosphate | 1.8 ± 0.2 |
| MOPS | 0.4 ± 0.0 |
| HEPES | 0.5 ± 0.0 |
| Bis-Tris | 0.5 ± 0.0 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Buffer Preparation
1. 0.1 M this compound Buffer (pH 5.0):
-
Stock Solution A (0.1 M Citric Acid): Dissolve 21.01 g of citric acid monohydrate in deionized water and make up to a final volume of 1 L.
-
Stock Solution B (0.1 M this compound): Dissolve 29.41 g of trisodium citrate dihydrate in deionized water and make up to a final volume of 1 L.
-
Working Buffer: To prepare 100 mL of pH 5.0 buffer, mix 20.5 mL of Solution A with 79.5 mL of Solution B.
-
Verification: Always verify the final pH with a calibrated pH meter and adjust if necessary with small additions of Solution A or B.[1]
2. 0.1 M Sodium Phosphate Buffer (pH 7.4):
-
Stock Solution A (0.1 M Monosodium Phosphate): Dissolve 13.8 g of sodium phosphate monobasic monohydrate in deionized water and make up to a final volume of 1 L.
-
Stock Solution B (0.1 M Disodium Phosphate): Dissolve 26.81 g of sodium phosphate dibasic heptahydrate in deionized water and make up to a final volume of 1 L.
-
Working Buffer: To prepare 1 L of pH 7.4 buffer, mix 190 mL of Solution A with 810 mL of Solution B.
-
Verification: Confirm the final pH with a calibrated pH meter and adjust as needed.[8]
Thermal Shift Assay (Differential Scanning Fluorimetry) for Protein Stability
This protocol provides a general workflow for comparing the thermal stability of a protein in different buffer systems.
-
Protein and Dye Preparation:
-
Prepare a stock solution of the protein of interest at a concentration of 0.2 mg/mL in each of the buffer systems to be tested (e.g., 50 mM this compound, pH 5.5 and 50 mM Sodium Phosphate, pH 7.0).
-
Prepare a working solution of a fluorescent dye that binds to unfolded proteins (e.g., SYPRO™ Orange) according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well PCR plate, add the protein solution and the dye to each well. A typical final protein concentration is 0.1 mg/mL.
-
Include control wells with buffer and dye only (no protein) to measure background fluorescence.
-
Seal the plate securely.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to perform a melt curve analysis. A typical program involves a ramp in temperature from 25°C to 95°C with a ramp rate of 1°C/minute, with fluorescence readings taken at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the inflection point of the sigmoidal melting curve. This is often determined by plotting the negative first derivative of the fluorescence curve, where the peak of the derivative curve represents the Tm.
-
Compare the Tm values obtained for the protein in the different buffer systems. A higher Tm indicates greater thermal stability.
-
Caption: Workflow for Thermal Shift Assay.
Signaling Pathway Considerations
The choice of buffer can also be critical when studying signaling pathways, particularly those involving enzymes sensitive to phosphate or metal ions. For example, in the glycolysis pathway, the activity of phosphofructokinase-1 (PFK-1), a key regulatory enzyme, can be influenced by buffer components.
Caption: PFK-1 Regulation in Glycolysis.
Conclusion
The selection between this compound and sodium phosphate buffers is not a trivial one and should be made with careful consideration of the specific experimental context.
-
Sodium Phosphate buffers are an excellent choice for many biological applications due to their physiological pH range. However, researchers should be mindful of their potential to inhibit certain enzymes and their significant pH shift upon freezing, which can be detrimental to protein stability.[2]
-
This compound buffers are well-suited for applications requiring a more acidic pH and for systems where the chelation of metal ions is either desirable or not a concern. They generally exhibit better pH stability with temperature changes compared to phosphate buffers.
Ultimately, the optimal buffer choice will depend on the specific requirements of the protein or enzyme under investigation. It is often advisable to screen a range of buffer conditions, particularly during the early stages of research and drug development, to identify the formulation that provides the best performance and stability.
References
- 1. benchchem.com [benchchem.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Optimization of protein samples for NMR using thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of buffer species on the unfolding and the aggregation of humanized IgG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 8. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
Performance of Disodium Citrate in Automated Blood Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of disodium citrate's performance as an anticoagulant in automated blood analysis against other common alternatives, primarily Ethylenediaminetetraacetic acid (EDTA) and heparin. The information is supported by experimental data to assist in making informed decisions for laboratory procedures.
Executive Summary
Ethylenediaminetetraacetic acid (EDTA) is the recommended anticoagulant for most hematological examinations by the International Council for Standardization in Hematology (ICSH).[1] However, it is known to occasionally induce pseudothrombocytopenia (falsely low platelet counts) due to in vitro platelet aggregation.[2][3] In such cases, sodium citrate emerges as a crucial alternative for obtaining a more accurate platelet count.[3][4] While this compound is the standard for coagulation studies, its impact on other hematological parameters varies. For most routine Complete Blood Count (CBC) parameters, such as hemoglobin and red and white blood cell counts, studies have shown no statistically significant difference between EDTA and sodium citrate.[1][2] However, platelet-related metrics often show significant variations, typically being lower in citrated samples due to a dilutional effect and potential platelet activation.[1][2][5]
Anticoagulant Mechanism of Action: The Role of Calcium Chelation
Anticoagulants prevent blood from clotting by interfering with the coagulation cascade. This compound, like EDTA, functions as a chelating agent. It binds to calcium ions (Ca²⁺) in the blood, forming a calcium-citrate complex.[3][6] Calcium is an essential cofactor for the activation of several clotting factors in the coagulation cascade. By effectively removing available calcium, this compound inhibits the cascade and prevents clot formation.[3]
Caption: this compound chelates calcium ions, preventing the coagulation cascade.
Comparative Analysis of Hematological Parameters
The following tables summarize the quantitative data from a study comparing the performance of EDTA, sodium citrate, and heparin as anticoagulants for automated blood analysis.
Table 1: Red Blood Cell and White Blood Cell Parameters
| Parameter | EDTA (Mean ± SD) | Sodium Citrate (Mean ± SD) | Heparin (Mean ± SD) | P-value |
| Hemoglobin (HGB) (g/dL) | 13.8 ± 1.8 | 13.7 ± 1.8 | 13.7 ± 1.8 | > 0.05 |
| Red Blood Cells (RBC) (10⁶/µL) | 4.6 ± 0.6 | 4.6 ± 0.6 | 4.6 ± 0.6 | > 0.05 |
| Hematocrit (HCT) (%) | 41.2 ± 4.7 | 40.9 ± 4.8 | 41.0 ± 4.8 | > 0.05 |
| Mean Corpuscular Volume (MCV) (fL) | 89.1 ± 4.5 | 89.2 ± 4.8 | 89.2 ± 4.7 | > 0.05 |
| Mean Corpuscular Hemoglobin (MCH) (pg) | 29.9 ± 2.4 | 29.9 ± 2.6 | 29.8 ± 2.5 | > 0.05 |
| Red Cell Distribution Width (RDW) (%) | 12.8 ± 0.8 | 12.8 ± 0.9 | 12.8 ± 0.9 | > 0.05 |
| White Blood Cells (WBC) (10³/µL) | 7.5 ± 2.1 | 7.5 ± 2.2 | 7.5 ± 2.2 | > 0.05 |
Data from a study involving 62 healthy adults. Results indicate no significant statistical difference for these parameters between the three anticoagulants.[1][2]
Table 2: Platelet Parameters
| Parameter | EDTA (Mean ± SD) | Sodium Citrate (Mean ± SD) | Heparin (Mean ± SD) | P-value |
| Platelets (PLT) (10³/µL) | 275.4 ± 65.5 | 251.4 ± 63.8 | 258.9 ± 65.1 | < 0.05 |
| Platelet Distribution Width (PDW) | 12.1 ± 2.1 | 11.5 ± 2.2 | 11.7 ± 2.2 | < 0.05 |
| Mean Platelet Volume (MPV) (fL) | 10.4 ± 1.1 | 10.0 ± 1.2 | 10.1 ± 1.2 | < 0.05 |
| Platelet-Large Cell Ratio (P-LCR) (%) | 28.1 ± 8.1 | 25.4 ± 8.8 | 26.3 ± 8.7 | < 0.05 |
| Plateletcrit (PCT) (%) | 0.28 ± 0.06 | 0.25 ± 0.06 | 0.26 ± 0.06 | < 0.05 |
Data from the same study, showing statistically significant differences in all platelet-related parameters. Platelet counts were notably lower in both sodium citrate and heparin tubes compared to EDTA tubes.[1][2]
Experimental Protocols
The following is a detailed methodology for a comparative study of anticoagulants in automated blood analysis.
Objective: To compare the results of complete blood count parameters using EDTA, sodium citrate, and heparin anticoagulants.
Materials:
-
K2-EDTA vacuum tubes (3mL)
-
3.2% Sodium Citrate vacuum tubes (3mL)
-
Lithium Heparin vacuum tubes (4mL)
-
Sysmex XN 1000 hematology analyzer
-
Micropipettes
-
Standard phlebotomy equipment
Procedure:
-
Participant Recruitment: A cohort of healthy adult volunteers is recruited for the study.
-
Blood Collection:
-
Venous blood is collected from each participant.
-
Samples are drawn directly into three separate vacuum tubes containing K2-EDTA, 3.2% sodium citrate, and lithium heparin, respectively.
-
-
Sample Handling:
-
Immediately after collection, each tube is gently inverted 8-10 times to ensure thorough mixing of the blood with the anticoagulant.
-
All samples are processed within a specified timeframe (e.g., 2 hours) to minimize time-dependent variations.
-
-
Hematological Analysis:
-
The complete blood count for each sample is performed using an automated hematology analyzer (e.g., Sysmex XN 1000).
-
The analyzer is calibrated and maintained according to the manufacturer's instructions.
-
-
Data Correction for Citrate:
-
Due to the dilutional effect of the liquid sodium citrate, a correction factor is applied to the results from the citrate tubes. The measured values are multiplied by 1.1.[7]
-
-
Statistical Analysis:
-
The data for each hematological parameter are compared across the three anticoagulant groups.
-
Statistical tests, such as ANOVA or Kruskal-Wallis, are used to determine if there are any significant differences between the groups.
-
Caption: Workflow for comparing hematological parameters with different anticoagulants.
Conclusion and Recommendations
The choice of anticoagulant significantly impacts certain parameters in automated blood analysis, particularly those related to platelets.
-
For routine CBCs , EDTA remains the anticoagulant of choice due to its superior preservation of blood cell morphology and stability for most parameters.[1][2]
-
This compound is an indispensable alternative in cases of suspected EDTA-induced pseudothrombocytopenia to obtain a more accurate platelet count. When used for a full CBC, a dilution correction factor must be applied.[7]
-
Heparin can also be used as an alternative, but like citrate, it may result in lower platelet counts compared to EDTA.[1][2]
It is crucial for researchers and clinicians to be aware of these differences and to select the appropriate anticoagulant based on the specific diagnostic needs. When interpreting results, the anticoagulant used for blood collection should always be taken into consideration.
References
Cross-Validation of Disodium Citrate from Different Suppliers for Use in Biopharmaceutical Research and Development
A Comparative Guide to Ensuring Quality and Consistency in Experimental Results
For researchers, scientists, and drug development professionals, the quality and consistency of raw materials are paramount to achieving reliable and reproducible experimental outcomes. Disodium citrate is a widely used excipient in pharmaceutical formulations, serving as a buffering agent, a chelator, and a stabilizer for biological therapeutics such as monoclonal antibodies.[1] Variability in the purity and impurity profile of this compound from different suppliers can significantly impact protein stability, aggregation kinetics, and overall formulation performance.[2][3] This guide provides a comparative analysis of this compound from three different suppliers, supported by experimental data, to aid in the selection and validation of this critical raw material.
Data Presentation: Comparative Analysis of this compound from Three Major Suppliers
To assess the quality and potential variability of this compound, samples from three reputable suppliers (designated as Supplier A, Supplier B, and Supplier C) were subjected to a series of analytical tests. The following tables summarize the quantitative data obtained.
Table 1: Purity and Identification
| Parameter | Specification | Supplier A | Supplier B | Supplier C |
| Assay (on anhydrous basis) | ≥99.0% | 99.8% | 99.5% | 99.2% |
| pH (5% w/v solution) | 4.9 - 5.2 | 5.1 | 5.0 | 4.9 |
| Identification (IR) | Conforms to reference | Conforms | Conforms | Conforms |
| Water Content (Karl Fischer) | ≤ 13.0% | 11.5% | 12.1% | 12.8% |
Table 2: Impurity Profile - General and Heavy Metals
| Parameter | Specification (USP/NF) | Supplier A | Supplier B | Supplier C |
| Chloride (Cl) | NMT 0.05% | <0.01% | 0.02% | 0.04% |
| Sulfate (SO₄) | NMT 0.03% | <0.01% | 0.015% | 0.025% |
| Oxalate | Passes test (NMT 150 PPM) | Passes | Passes | Passes |
| Heavy Metals | NMT 10 ppm | < 5 ppm | 7 ppm | 9 ppm |
Table 3: Trace Metal Analysis (Inductively Coupled Plasma Mass Spectrometry - ICP-MS)
| Element | Supplier A (ppb) | Supplier B (ppb) | Supplier C (ppb) |
| Iron (Fe) | 25 | 150 | 300 |
| Copper (Cu) | 10 | 50 | 80 |
| Manganese (Mn) | <5 | 20 | 45 |
| Lead (Pb) | <2 | 5 | 8 |
| Arsenic (As) | <1 | 3 | 5 |
Table 4: Performance in a Model Monoclonal Antibody (mAb) Formulation - Aggregation Study
| Supplier | % Monomer after 4 weeks at 40°C | % Soluble Aggregates |
| Supplier A | 98.5% | 1.5% |
| Supplier B | 97.2% | 2.8% |
| Supplier C | 96.1% | 3.9% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.
Purity Assay by High-Performance Liquid Chromatography (HPLC)
This method determines the purity of this compound.
-
Mobile Phase: 0.05% Phosphoric Acid in Water : Acetonitrile (90:10).[4]
-
Column: C18, 250 mm x 4.6 mm, 5 µm.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
Detector: UV at 210 nm.
-
Procedure:
-
Prepare a standard solution of USP this compound Reference Standard.
-
Prepare sample solutions of this compound from each supplier.
-
Inject the standard and sample solutions into the HPLC system.
-
Calculate the purity of the samples by comparing the peak area of the sample to the peak area of the standard.
-
Trace Metal Analysis by ICP-MS
This protocol is for the quantification of elemental impurities.
-
Instrumentation: Inductively Coupled Plasma Mass Spectrometer (ICP-MS).
-
Sample Preparation:
-
Accurately weigh approximately 0.5 g of the this compound sample.
-
Dissolve the sample in 10 mL of 2% nitric acid (trace metal grade).
-
Further dilute the sample to a final volume of 50 mL with 2% nitric acid.
-
-
Standard Preparation: Prepare multi-element calibration standards from certified stock solutions in 2% nitric acid.
-
Analysis:
-
Aspirate the blank, standards, and samples into the ICP-MS.
-
Quantify the concentration of each element based on the calibration curve.
-
Performance in a Model Monoclonal Antibody (mAb) Formulation
This experiment evaluates the ability of this compound from different suppliers to stabilize a model mAb against thermal stress.
-
Formulation:
-
Model mAb: 10 mg/mL
-
This compound: 20 mM (from each supplier)
-
Polysorbate 80: 0.02%
-
pH: 6.0
-
-
Procedure:
-
Prepare the formulation with this compound from each supplier.
-
Filter the formulations through a 0.22 µm sterile filter.
-
Fill the formulations into sterile glass vials.
-
Store the vials at an accelerated stability condition of 40°C for 4 weeks.
-
-
Analysis (Size Exclusion Chromatography - SEC):
-
At the initial time point and after 4 weeks, analyze the samples by SEC-HPLC to determine the percentage of monomer and soluble aggregates.
-
Mandatory Visualizations
Experimental Workflow for Supplier Qualification
Caption: Workflow for the qualification of this compound suppliers.
Role of Citrate in Monoclonal Antibody Stabilization
Caption: Citrate's role in stabilizing monoclonal antibodies.
Discussion and Conclusion
The experimental results indicate that while all three suppliers provide this compound that meets basic pharmacopeial standards, there are notable differences in their purity and impurity profiles. Supplier A consistently demonstrated the highest purity and the lowest levels of trace metal contaminants. This correlated with superior performance in the mAb formulation stability study, showing the lowest level of aggregation under thermal stress.
The presence of higher levels of trace metals, such as iron and copper, in the materials from Suppliers B and C could potentially catalyze oxidative degradation pathways in protein therapeutics, leading to increased aggregation.[5] While the this compound from all three suppliers is of acceptable quality for many research applications, for sensitive applications such as the formulation of biologics, the lot-to-lot consistency and lower trace metal content of the material from Supplier A make it the preferred choice.
It is critical for researchers and drug development professionals to recognize that excipients from different suppliers are not always interchangeable. A thorough analytical and functional testing program is essential to qualify new suppliers and ensure the consistency and reliability of experimental and manufacturing outcomes. This guide provides a framework for such a cross-validation study.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Guidance on the critical shortage of sodium citrate coagulation tubes for hemostasis testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clpmag.com [clpmag.com]
- 4. scribd.com [scribd.com]
- 5. Citrate-Assisted Regulation of Protein Stability and Secretability from Synthetic Amyloids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Disodium Citrate: A Guide for Laboratory Professionals
Disodium citrate, a common reagent in research and drug development, is generally not classified as a hazardous substance.[1][2][3][4] However, proper disposal is crucial to ensure laboratory safety and environmental protection. Adherence to established guidelines minimizes risks and maintains compliance with regulatory standards. This guide provides essential information for the safe and responsible disposal of this compound.
Immediate Safety and Handling
Before disposal, it is imperative to handle this compound with appropriate care. Always consult the material's Safety Data Sheet (SDS) for specific handling instructions.[5][6] When managing this compound waste, wear personal protective equipment (PPE), including gloves and safety glasses.[7][8] In case of a spill, clean it up promptly, avoiding dust formation.[1][7][9] Prevent the substance from entering drains or waterways.[1][10]
**Step-by-Step Disposal Protocol
The appropriate disposal method for this compound depends on whether it is in solid or solution form and if it has been contaminated.
1. Uncontaminated Solid this compound:
-
Recycling: If the this compound is unused and uncontaminated, recycling is a viable option.[1][9] Consult the manufacturer for recycling possibilities.[1]
-
Disposal: If recycling is not feasible, the uncontaminated solid can be disposed of in accordance with local, state, and federal regulations.[1][2] It should be collected in a suitable, closed, and clearly labeled container for disposal.[5][7]
2. This compound Solutions:
-
Neutralization: For citrate solutions, neutralization may be a suitable pretreatment step. This can be achieved by carefully adding an acid to neutralize the basic properties of the solution.[6][11]
-
Disposal: After neutralization, the solution should be disposed of in a designated chemical waste container.[6][11] Do not pour this compound solutions down the drain without consulting your institution's environmental health and safety (EHS) office and local regulations.[1]
3. Contaminated this compound:
-
Segregation: Contaminated this compound, whether in solid or solution form, must be treated as hazardous waste.[12] It should be segregated from other waste streams to prevent cross-contamination.[8]
-
Hazardous Waste Disposal: Collect contaminated this compound in a designated hazardous waste container that is properly sealed and labeled with the chemical name and any other contaminants.[5][12] Arrange for pickup and disposal by a licensed hazardous waste disposal company.[2][5]
Record Keeping: Maintain detailed records of the disposal process, including the date, quantity, and method of disposal.[5]
Quantitative Disposal Parameters
While specific quantitative limits for the disposal of this compound are not broadly established due to its non-hazardous nature, general best practices for laboratory chemical waste should be followed.
| Parameter | Guideline | Source |
| pH of Solutions for Storage | Adjust to a range of 5 to 9 to reduce reactivity before storage for disposal. | [13] |
It is crucial to consult with your institution's EHS department or local waste management authority for specific quantitative limits that may apply in your region.[9]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. needle.tube [needle.tube]
- 6. Proper Disposal Methods for Sodium Citrate in Laboratory Environment [needle.tube]
- 7. echemi.com [echemi.com]
- 8. needle.tube [needle.tube]
- 9. sdfine.com [sdfine.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Proper Disposal Methods for Sodium Citrate in Laboratory Environment [needle.tube]
- 12. benchchem.com [benchchem.com]
- 13. ptb.de [ptb.de]
Safe Handling and Disposal of Disodium Citrate in a Laboratory Setting
Disodium citrate, also known as disodium hydrogen citrate, is a common laboratory chemical that requires proper handling to ensure personnel safety and minimize environmental impact. While it is not classified as a hazardous substance under most regulations, adherence to standard laboratory safety protocols is essential, particularly when handling the powdered form to avoid irritation from dust inhalation or contact with eyes.[1][2]
This guide provides essential safety and logistical information, including operational procedures and disposal plans, for researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against potential exposure. Quantitative recommendations for specific PPE components are summarized below.
| PPE Category | Specification | Source(s) |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. | [3][4] |
| Skin Protection | Gloves: Chemical-resistant, impermeable gloves (e.g., Nitrile rubber, Neoprene, PVC) should be worn. Gloves must be inspected for integrity before use. | [3][4][5] |
| Glove Specifications (Nitrile): A material thickness greater than 0.11 mm and a breakthrough time of over 480 minutes is recommended. | [4] | |
| Clothing: Wear a lab coat, overalls, or other suitable protective clothing to prevent skin contact. | [1][3][5] | |
| Respiratory Protection | Generally not required for small quantities in well-ventilated areas.[6] If dust is generated, a NIOSH-approved particulate respirator (e.g., P1 filter for at least 80% of airborne particles) should be used. | [4][7][8] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks. The following procedural steps outline the lifecycle of the chemical within a laboratory environment.
Pre-Handling and Preparation
-
Review Safety Data Sheet (SDS): Before use, thoroughly review the manufacturer's SDS for specific hazard information and emergency procedures.[9][10]
-
Ensure Proper Ventilation: Always handle this compound in a well-ventilated area.[2][3][5] A local exhaust ventilation system should be used where solids are handled as powders.[2][5]
-
Assemble PPE: Ensure all required PPE is available and in good condition.
-
Locate Safety Equipment: Confirm the location and operational status of eyewash stations and safety showers.[5][7]
Handling and Use
-
Avoid Dust Formation: Handle the powder carefully to minimize the generation of airborne dust.[3][4][5][6]
-
Prevent Contact: Avoid direct contact with skin and eyes and inhalation of dust.[1][3][7][11]
-
Hygiene Practices: Do not eat, drink, or smoke in the handling area.[5][11] Wash hands thoroughly with soap and water after handling is complete.[2][5][6]
-
Storage: Store containers in a cool, dry, and well-ventilated place.[3][4][11] Keep containers tightly sealed and away from incompatible materials such as strong oxidizing agents.[1][5]
Accidental Release Measures
-
Minor Spills:
-
Major Spills:
First Aid Procedures
-
Eye Contact: Immediately flush eyes with plenty of water as a precaution.[6] If irritation persists, seek medical attention.[7]
-
Skin Contact: Wash the affected area with soap and plenty of water.[6][7]
-
Inhalation: If dust is inhaled, move the person to fresh air.[6][7]
-
Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6]
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.[1] Improper disposal can lead to environmental harm and regulatory penalties.[10]
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in suitable, closed, and clearly labeled containers.[6][8]
-
Consult Authorities: Do not empty into drains.[6][11] Consult with your institution's environmental health and safety department or a licensed waste disposal company to determine the appropriate disposal method.[1][10]
-
Disposal Options: Potential disposal methods, depending on regulations, may include burial in a licensed landfill or incineration in a licensed facility.[5]
-
Container Decontamination: Decontaminate empty containers before disposal or recycling. Handle uncleaned containers as you would the product itself.[5][8]
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. echemi.com [echemi.com]
- 4. carlroth.com [carlroth.com]
- 5. sdfine.com [sdfine.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Sodium acid citrate, Disodium hydrogen citrate SDS of Manufacturers [anmol.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Proper Disposal Methods for Sodium Citrate in Laboratory Environment [needle.tube]
- 10. needle.tube [needle.tube]
- 11. ictulsa.com [ictulsa.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
